1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane
Description
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Properties
IUPAC Name |
9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDUBLVHVCAVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for the novel dispirocyclic compound, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. The molecule, with the chemical formula C₁₁H₁₉NO₂ and CAS number 143040-01-1, presents a unique structural architecture combining a spiroketal and an azaspirocycle.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activity.[3][4][5] Lacking a directly published synthetic route, this guide outlines a robust and logical multi-step synthesis starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. Each step is detailed with in-depth protocols, mechanistic insights, and supporting literature precedents.
Introduction: The Rationale for a Novel Azadispirocycle
Spirocyclic systems, compounds containing two rings connected by a single common atom, have gained considerable attention in drug discovery.[3][4] The inherent three-dimensionality and conformational constraint of these structures can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates.[3] The target molecule, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, incorporates both a spiroketal and an azaspiro moiety, making it a compelling scaffold for the development of new chemical entities.
This guide provides a detailed, hypothetical, yet scientifically grounded, synthetic pathway. The proposed route leverages well-established and reliable chemical transformations, including the Strecker synthesis for the introduction of an amino-nitrile functionality and intramolecular reductive amination for the crucial azaspirocyclization step.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core of this strategy is the late-stage formation of the piperidine ring via an intramolecular reductive amination.
Caption: Retrosynthetic analysis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
This approach allows for the construction of the complex dispiro framework from a readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a three-step process.
Caption: Proposed three-step synthesis of the target molecule.
Step 1: Synthesis of 8-amino-8-cyano-1,4-dioxaspiro[4.5]decane
The initial step involves the formation of an α-amino nitrile from 1,4-dioxaspiro[4.5]decan-8-one via the Strecker synthesis. This one-pot reaction combines the ketone with an amine source (ammonia) and a cyanide source (potassium cyanide).
Protocol:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol, add a solution of ammonium chloride (1.2 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.
| Reagent | Molar Eq. |
| 1,4-dioxaspiro[4.5]decan-8-one | 1.0 |
| Ammonium Chloride | 1.2 |
| Potassium Cyanide | 1.2 |
| Methanol/Water | Solvent |
Rationale: The Strecker synthesis is a classic and efficient method for the formation of α-amino acids and their derivatives. The reaction proceeds through the in situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.
Step 2: Synthesis of 8-amino-8-(aminomethyl)-1,4-dioxaspiro[4.5]decane
The second step is the reduction of the nitrile group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of the α-amino nitrile from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
| Reagent | Molar Eq. |
| 8-amino-8-cyano-1,4-dioxaspiro[4.5]decane | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile.
Step 3: Intramolecular Reductive Amination to Yield 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
The final and key step is the intramolecular reductive amination to form the desired azaspirocycle. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6][7]
Protocol:
-
Dissolve the crude diamine from Step 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
| Reagent | Molar Eq. |
| 8-amino-8-(aminomethyl)-1,4-dioxaspiro[4.5]decane | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |
| Dichloromethane (DCM) | Solvent |
Rationale: Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds and amines.[8][9][10] In this intramolecular variant, the newly formed primary amine from the nitrile reduction will react with the ketone (which can be formed in situ under mildly acidic conditions from the ketal) to form a cyclic imine, which is then immediately reduced by the sodium triacetoxyborohydride to yield the final azaspirocycle. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the ketone before imine formation.[6]
Characterization and Data
The successful synthesis of the target molecule would be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the piperidine and cyclopentane rings, as well as the ethylenedioxy protons of the ketal. The integration should match the 19 protons. |
| ¹³C NMR | Resonances for the 11 distinct carbon atoms, including the spiro carbons and the carbons of the ketal and piperidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO₂ (197.27 g/mol ). |
| Infrared (IR) Spectroscopy | Absence of a nitrile (C≡N) stretch (around 2250 cm⁻¹) and a primary amine (N-H) stretch (around 3300-3500 cm⁻¹). Presence of a C-N stretch. |
Conclusion and Future Perspectives
This technical guide has outlined a feasible and robust synthetic pathway for the novel azadispirocycle, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. The proposed route relies on well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The synthesis of this and related spirocyclic scaffolds opens up new avenues for exploration in medicinal chemistry and drug discovery. Future work could focus on the diversification of this scaffold by modifying the starting materials or by functionalizing the secondary amine of the final product.
References
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. Chemspace. [Link]
-
Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Royal Society of Chemistry. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Chemistry of spiroketals. ACS Publications. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. ResearchGate. [Link]
-
9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione. PubChemLite. [Link]
-
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one. PubChem. [Link]
-
A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. PubMed. [Link]
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- 1. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 | CSSB00009930767 [chem-space.com]
- 2. 143040-01-1|1,4-Dioxa-9-azadispiro[4.2.48.25]tetradecane|BLD Pharm [bldpharm.com]
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- 5. researchgate.net [researchgate.net]
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- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Comprehensive Technical Guide on 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane: Physicochemical Profiling and Synthetic Applications
Executive Summary
As the pharmaceutical industry shifts toward compounds with higher three-dimensional complexity to improve target specificity and metabolic stability, rigid spirocyclic scaffolds have become indispensable. This technical whitepaper provides an in-depth analysis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (CAS: 143040-01-1), a highly specialized, 100% sp³-hybridized building block. Commercially available from advanced chemical suppliers like [1], this dispirocycle serves as a conformationally restricted bioisostere for piperidines and morpholines. By offering orthogonal reactivity between its sterically hindered secondary amine and its acid-labile ketal, it provides a highly versatile platform for synthesizing PROTAC linkers, target-specific pharmacophores, and complex Active Pharmaceutical Ingredients (APIs).
Structural Architecture and Physicochemical Properties
To utilize this scaffold effectively, one must understand its precise topology. The nomenclature [4.2.4⁸.2⁵] explicitly defines the ring sizes and spiro-fusion points:
-
Path 1 (4 atoms): The 1,3-dioxolane ring (positions 1–4).
-
Spiro Center 1: Carbon 5.
-
Path 2 (2 atoms): One side of the central cyclohexane ring (positions 6–7).
-
Spiro Center 2: Carbon 8.
-
Path 3 (4 atoms): The pyrrolidine ring (positions 9–12), where the nitrogen is located at position 9.
-
Path 4 (2 atoms): The remaining side of the cyclohexane ring (positions 13–14).
Because the nitrogen (N9) is directly adjacent to the spiro quaternary carbon (C8), the amine is situated in a highly sterically encumbered, neopentyl-like environment. This structural nuance dictates its chemical reactivity.
Figure 1: Structural decomposition of the dispirocyclic core into its constituent ring systems.
Table 1: Key Physicochemical Properties
The following data summarizes the physicochemical profile of the scaffold, highlighting its utility in maintaining favorable drug-like properties.
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₁₁H₁₉NO₂ | Defines the stoichiometry and baseline atomic composition. |
| Molecular Weight | 197.28 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski’s Rule of 5. |
| Fraction sp³ (Fsp³) | 1.00 | 100% sp³ carbon content maximizes 3D dimensionality, significantly improving aqueous solubility and reducing off-target binding. |
| Topological Polar Surface Area | 30.49 Ų | Excellent membrane permeability; ideal for CNS-targeted therapeutics or intracellular targets. |
| Hydrogen Bond Donors | 1 (-NH) | Provides a single, directional vector for kinase hinge-binding or synthetic functionalization. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Enhances target binding interactions and aqueous solvation. |
| Calculated LogP (cLogP) | ~1.5 | Optimal lipophilicity balance, preventing the non-specific hydrophobic toxicity often seen in flat aromatic rings. |
Chemical Reactivity and Causality in Synthesis
The true value of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane lies in its orthogonal protection strategy.
-
The N9 Amine: As a secondary amine, it is poised for alkylation, amidation, or sulfonylation. However, the adjacent C8 spiro center creates severe steric hindrance. Standard electrophiles or mild coupling reagents often fail due to the high activation energy required for the nucleophilic attack.
-
The C5 Ketal: The 1,3-dioxolane ring is completely stable under basic, nucleophilic, and reductive conditions, allowing the amine to be functionalized without cross-reactivity. It is selectively labile to aqueous acid, unmasking a reactive ketone (1-azaspiro[4.5]decan-8-one) for subsequent functionalization (e.g., reductive amination).
Figure 2: Orthogonal synthetic pathways leveraging differential amine and ketal reactivity.
Experimental Workflows and Protocols
To ensure self-validating and reproducible results, the following protocols have been optimized to overcome the specific physicochemical constraints of this dispirocycle.
Protocol 1: N-Acylation of the Sterically Hindered Amine
Objective: Synthesize an N-acyl derivative overcoming the steric hindrance of the adjacent C8 spiro center. Causality: Standard EDC/HOBt coupling is kinetically too slow for this hindered amine. Using HATU generates a highly reactive HOAt-active ester, while the addition of DMAP serves as a nucleophilic acyl transfer catalyst to bypass the steric block.
-
Preparation: In an oven-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Catalysis & Coupling: Add 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (1.0 eq) followed by DMAP (0.2 eq).
-
Heating: Heat the reaction mixture to 45°C for 12 hours. Rationale: Elevated thermal energy increases the collision frequency, which is strictly necessary for the sterically encumbered amine to successfully attack the active ester.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: Acid-Catalyzed Ketal Deprotection
Objective: Unmask the C5 ketone to yield the reactive 1-azaspiro[4.5]decan-8-one scaffold. Causality: Because the N9 amine (pKa ~10) protonates instantly in acid, the molecule becomes positively charged. This electrostatic positive charge repels incoming hydronium ions, kinetically slowing the hydrolysis of the ketal. Therefore, a large excess of acid and elevated temperatures are required to drive the reaction to completion.
-
Solvation: Dissolve the N-protected dispirocycle (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (0.1 M final concentration).
-
Hydrolysis: Attach a reflux condenser and heat the mixture to 60°C for 6–8 hours. Monitor via LC-MS until the mass corresponding to the ketal completely disappears.
-
Neutralization: Cool the reaction to 0°C. Carefully add 2M aqueous NaOH dropwise until the pH reaches ~9. Rationale: Basification deprotonates the amine, neutralizing the molecule and driving the product into the organic phase during extraction.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Isolation: Wash the combined organics with brine, dry over MgSO₄, and evaporate the solvent to yield the crude spiro-ketone, which is typically of sufficient purity for subsequent reductive amination.
Applications in Advanced Therapeutics
The integration of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane into drug discovery pipelines directly addresses the "escape from flatland" paradigm [1]. By replacing flat, lipophilic aromatic rings with this rigid, sp³-rich dispirocycle, medicinal chemists can drastically improve the pharmacokinetic (PK) profiles of drug candidates. Furthermore, similar spirocyclic systems are heavily utilized by suppliers like [2] and as advanced PROTAC linkers. The rigidity of the dispiro system reduces the entropic penalty upon target binding, making it an ideal spacer to maintain precise distances between the E3 ligase ligand and the target protein ligand in targeted protein degradation (TPD) therapies.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Chem-Space. (2026). 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 Product Specifications. Source: chem-space.com. URL: [Link]
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An In-depth Technical Guide to 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthetic considerations, and prospective applications, offering field-proven insights to inform experimental design and strategic research directions.
Core Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to unambiguously define its structure and nomenclature.
IUPAC Nomenclature and CAS Registration
The IUPAC name precisely describes the molecule's architecture. "Dispiro" indicates two rings connected by a single atom. The numbers in the brackets, [4.2.4.2], denote the number of atoms in each bridge connecting the spiro atoms. The locants 8 and 5 are part of the full IUPAC name 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, specifying the attachment points of the bridges. "1,4-dioxa" signifies the presence of two oxygen atoms at the first and fourth positions of the heterocyclic ring, and "9-aza" indicates a nitrogen atom at the ninth position of the overall spirocyclic system. "Tetradecane" specifies a total of fourteen atoms in the core ring systems.
Structural Representation and Key Features
The chemical structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is characterized by a central piperidine ring spiro-fused to a cyclohexane ring, which in turn is spiro-fused to a 1,3-dioxolane ring. This intricate three-dimensional arrangement imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.
Caption: 2D representation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Physicochemical and Pharmacokinetic Profile (Predicted)
A comprehensive understanding of a molecule's physicochemical properties is paramount for anticipating its behavior in biological systems and for guiding formulation development. The following table summarizes key computed properties for this scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | Chemspace[1] |
| Molecular Weight | 197.27 g/mol | Chemspace[1] |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 35.4 Ų | PubChem |
Expertise & Experience Insights:
The low rotatable bond count suggests a high degree of conformational constraint. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The predicted XLogP3 value of 1.3 indicates a favorable balance between hydrophilicity and lipophilicity, suggesting good oral bioavailability prospects according to Lipinski's Rule of Five. The topological polar surface area (TPSA) of 35.4 Ų is well within the range for good cell permeability and blood-brain barrier penetration.
Synthesis and Derivatization Strategies
The synthesis of spirocyclic systems, particularly those incorporating multiple heteroatoms, presents unique challenges and opportunities for creativity in synthetic organic chemistry.
Retrosynthetic Analysis and Key Disconnections
A plausible retrosynthetic pathway for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane would likely involve the sequential construction of the heterocyclic rings.
Caption: Retrosynthetic analysis of the target scaffold.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol is a conceptualized pathway based on established methodologies for the synthesis of similar spirocyclic systems.
Step 1: Ketal Protection of a Cyclohexanone Derivative
-
Dissolve a suitable 4,4-disubstituted cyclohexanone derivative in toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketal-protected cyclohexanone by column chromatography.
Step 2: Spiroannulation to form the Piperidine Ring
-
To a solution of the ketal-protected cyclohexanone in an appropriate aprotic solvent (e.g., THF), add a suitable nitrogen-containing nucleophile (e.g., a protected amine with a leaving group on a side chain) under inert atmosphere.
-
Utilize a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate the cyclization.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the spirocyclic piperidine derivative by column chromatography.
Step 3: Deprotection of the Amine
-
Select a deprotection strategy compatible with the protecting group used in Step 2 (e.g., hydrogenolysis for a benzyl group, or acidic cleavage for a Boc group).
-
Carry out the deprotection reaction under standard conditions.
-
Work up the reaction mixture to isolate the final product, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
-
Characterize the final compound by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Potential Applications in Drug Discovery and Beyond
The unique structural and physicochemical properties of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane make it an attractive scaffold for various applications.
Central Nervous System (CNS) Drug Discovery
The predicted ability of this scaffold to cross the blood-brain barrier, coupled with its rigid structure, makes it a promising starting point for the design of novel CNS-active agents. The piperidine nitrogen can be functionalized to introduce pharmacophoric elements targeting a wide range of receptors and transporters in the brain.
Scaffolding for Combinatorial Chemistry
The secondary amine in the piperidine ring serves as a convenient handle for the attachment of diverse chemical moieties. This allows for the rapid generation of compound libraries for high-throughput screening against various biological targets. Derivatives such as 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide are commercially available, indicating the feasibility of such derivatization[2].
Material Science Applications
The rigid, three-dimensional nature of the spirocyclic system could be exploited in the design of novel polymers and organic materials with unique topological and physical properties.
Conclusion and Future Outlook
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane represents a compelling, yet underexplored, chemical scaffold. Its inherent structural rigidity and favorable predicted pharmacokinetic properties position it as a valuable building block for the development of next-generation therapeutics and advanced materials. Further investigation into its synthesis, derivatization, and biological activity is warranted to fully unlock its potential.
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this unique dispirocyclic system. In the absence of extensive published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.
Introduction to 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane: A Molecule of Interest
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a complex non-planar molecule featuring two spirocyclic junctions. Its structure, which includes a piperidine ring and a 1,4-dioxaspiro[4.5]decane moiety, presents unique stereochemical and conformational properties. Such spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. The determination of their absolute and relative stereochemistry can be challenging due to the complexity of their NMR spectra.[1]
The structural rigidity and potential for multiple stereoisomers make a thorough spectroscopic analysis paramount for unambiguous identification and characterization. This guide will walk through the predicted spectroscopic signatures and the experimental design necessary to confirm the structure and stereochemistry of this intriguing molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a complex molecule like 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential for complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and potential for overlapping signals, a common feature in spiro compounds.[1] The use of a high-field NMR spectrometer is recommended to achieve better signal dispersion.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2, H-3, H-8, H-9 (Dioxolane ring) | 3.5 - 4.0 | m | Protons on the ethylene glycol bridge of the dioxolane ring are expected in this region. |
| H-5, H-7, H-11, H-13 (Cyclohexane rings) | 1.5 - 2.0 | m | Aliphatic protons on the cyclohexane rings. The axial and equatorial protons will have different chemical shifts and coupling constants. |
| H-10, H-12 (Piperidine ring α to N) | 2.5 - 3.0 | m | Protons adjacent to the nitrogen atom are deshielded. |
| H-6, H-14 (Piperidine ring β to N) | 1.6 - 2.2 | m | Protons further from the nitrogen atom. |
| N-H | 1.0 - 3.0 (broad) | br s | The chemical shift of the N-H proton is highly dependent on solvent and concentration. |
Note: These are predicted ranges and the actual spectrum may vary. 2D NMR techniques are crucial for definitive assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's symmetry, some signals may be equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1, C-4 (Spiro carbons) | 90 - 110 | The spiro carbons, being quaternary and bonded to two oxygens, are significantly deshielded. |
| C-2, C-3 (Dioxolane ring) | 60 - 70 | Carbons of the ethylene glycol bridge. |
| C-5, C-7, H-11, H-13 (Cyclohexane rings) | 20 - 40 | Aliphatic carbons of the cyclohexane rings. |
| C-10, C-12 (Piperidine ring α to N) | 40 - 50 | Carbons adjacent to the nitrogen atom. |
| C-6, C-14 (Piperidine ring β to N) | 25 - 35 | Carbons further from the nitrogen atom. |
2D NMR Spectroscopy: Connecting the Pieces
To overcome the challenges of signal overlap and to definitively assign the structure, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): Will reveal proton-proton (¹H-¹H) coupling networks within the individual rings.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying the connectivity between the different rings through the spiro centers.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry at the spiro centers. For spiro compounds, ROESY can be particularly useful.[1]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Perform COSY, HSQC, HMBC, and ROESY experiments. Optimize acquisition and processing parameters for the specific instrument and sample. For ROESY, a mixing time of 200-500 ms is a good starting point for a molecule of this size.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 (broad) | N-H stretch | Secondary amine |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| 1050 - 1150 | C-O stretch | Ether (dioxolane ring) |
| 1400 - 1500 | C-H bend | Aliphatic C-H |
The IR spectrum will be characterized by the presence of a broad N-H stretching band, strong C-H stretching absorptions, and a prominent C-O stretching band characteristic of the ether linkages in the dioxolane ring. The region below 1500 cm⁻¹ will constitute the fingerprint region, which is unique to the molecule.[3]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.
-
Expected Molecular Ion: The exact mass of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (C₁₁H₁₉NO₂) is 197.1416 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.
-
Predicted Fragmentation: The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to involve the cleavage of the rings. Key fragmentation pathways would likely include the loss of ethylene oxide from the dioxolane ring and fragmentation of the piperidine and cyclohexane rings.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is used for GC-MS.
-
Analysis: Acquire the mass spectrum, ensuring to record both the full scan to observe the molecular ion and product ion scans (MS/MS) to study the fragmentation patterns.
Visualizing the Workflow
A logical workflow is crucial for the complete and accurate structural elucidation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Caption: Workflow for the spectroscopic characterization of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Conclusion
The structural elucidation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane requires a multi-faceted spectroscopic approach. While direct experimental data is not yet widely available, a combination of predictive analysis based on established principles and data from analogous compounds provides a strong foundation for its characterization. The methodologies and predicted spectral data presented in this guide offer a comprehensive roadmap for researchers working with this and similar complex spirocyclic systems. The application of advanced 2D NMR techniques is particularly crucial for the unambiguous assignment of its intricate three-dimensional structure.
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An In-depth Technical Guide to the Discovery and History of Azadispiro Compounds
Abstract
The quest for novel molecular architectures that confer improved pharmacological and physicochemical properties is a central theme in modern drug discovery. Azadispiro compounds, characterized by a unique three-dimensional (3D) structure where two nitrogen-containing rings share a single carbon atom, have emerged as a privileged scaffold. Their inherent rigidity and defined spatial arrangement of substituents offer a compelling alternative to traditional flat, aromatic systems, often leading to enhanced target-binding, selectivity, and metabolic stability. This guide provides a comprehensive overview of the discovery and historical development of azadispiro compounds, charting their evolution from synthetic curiosities to indispensable building blocks in medicinal chemistry. We will explore the seminal synthetic strategies that enabled their construction, from classical cycloadditions to modern multicomponent and catalytic methods, and highlight key milestones in their application as therapeutic agents.
Introduction: The Rationale for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by compounds containing aromatic rings. While effective, these flat structures can limit interactions within the complex, three-dimensional binding pockets of biological targets. The introduction of sp³-hybridized atoms and non-planar ring systems grants access to greater molecular complexity, which often translates to improved biological activity and better drug-like properties.[1] Azadispirocycles are a prominent class of such 3D scaffolds.
An azadispiro compound is a bicyclic heterocyclic molecule featuring at least one nitrogen atom in each ring and a single spiro-carbon atom common to both rings. This structural motif imparts significant conformational rigidity, which can be highly advantageous in drug design for several reasons:
-
Pre-organization for Binding: A rigid scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
-
Improved Selectivity: The well-defined three-dimensional arrangement of functional groups allows for more precise interactions with a target, minimizing off-target effects.
-
Enhanced Physicochemical Properties: Compared to their carbocyclic or aromatic counterparts, azadispirocycles can exhibit improved solubility, metabolic stability, and cell permeability.[1][2]
-
Novel Chemical Space: These structures provide access to uncharted and patent-free chemical space, a crucial aspect of modern drug discovery.[1][3]
Historical Perspective and the Dawn of Synthetic Strategies
The conceptualization and synthesis of azadispirocycles did not occur in a vacuum but were built upon the foundational work in spirocyclic chemistry and heterocyclic synthesis. While early examples were often serendipitous products of complex reactions, the true potential of these scaffolds was unlocked with the development of targeted and efficient synthetic methodologies.
The Foundational Role of Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction, extensively developed by Rolf Huisgen in the 1960s, stands as a cornerstone in the history of heterocyclic chemistry and, by extension, the synthesis of azadispiro compounds.[4] This reaction involves the combination of a 1,3-dipole (like an azide, nitrone, or azomethine ylide) with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[4][5]
The application of this powerful reaction in an intramolecular fashion, or by using dipolarophiles containing exocyclic double bonds, provided one of the first reliable and stereocontrolled entries into the world of azaspirocycles.[6] Azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid and a carbonyl compound, proved particularly useful for constructing pyrrolidine-containing spirocycles.[3]
The Rise of Multicomponent Reactions (MCRs)
The late 20th and early 21st centuries saw a paradigm shift towards efficiency and atom economy in organic synthesis, championed by the development of multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are ideally suited for generating molecular complexity rapidly.[7][8][9]
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, became particularly relevant.[7][10] These reactions allowed for the convergent assembly of complex, peptide-like structures, and when designed with appropriate cyclic starting materials, could be adapted to produce azadispirocyclic scaffolds.[11] For instance, the condensation of N-diphenylphosphinoylimines, alkynes, and other reagents has been shown to provide rapid access to building blocks that can be cyclized into various azaspiro[2.x]alkanes.[12] This approach significantly accelerated the exploration of azadispiro chemical space for drug discovery programs.[8]
Modern Synthetic Methodologies: Enabling a New Generation of Drugs
Building on these historical foundations, contemporary chemists have developed an expansive toolkit for the synthesis of diverse and highly functionalized azadispiro compounds.
Catalytic and Asymmetric Approaches
The demand for enantiopure drugs has driven the development of catalytic, asymmetric methods. Modern approaches often employ transition metal catalysts (e.g., Rhodium, Ruthenium, Gold) or organocatalysts to control the stereochemical outcome of the ring-forming reactions.[13][14]
A notable advancement is the enzymatic synthesis of azaspiro[2.y]alkanes.[13] By engineering heme-dependent enzymes, researchers have developed carbene transferases capable of cyclopropanating unsaturated exocyclic N-heterocycles.[13] This biocatalytic approach not only proceeds with high yield and excellent stereoselectivity but also operates under green conditions (e.g., no organic co-solvent), highlighting a sustainable path forward.[13]
Azadispirocycles as Bioisosteres
A significant driver in the modern history of azadispiro compounds is their successful application as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Azadispiro motifs have been validated as effective three-dimensional replacements for common, more flexible, or planar fragments in known drugs.[1][15]
| Original Fragment | Azadispiro Bioisostere | Key Advantages | Representative Drug Class |
| Piperazine | Diazaspiro[3.3]heptane | Increased rigidity, improved metabolic stability, novel patent space.[2] | CNS agents, Kinase inhibitors |
| Morpholine | Oxa-azaspiro[3.4]octane | Defined exit vectors, potential for improved target selectivity.[3] | Anticancer agents (e.g., Sonidegib analogues) |
| Piperidine | 1-Azaspiro[3.3]heptane | Enhanced 3D character, potential for higher activity and lower toxicity.[1] | Anesthetics (e.g., Bupivacaine analogues) |
Table 1: Common Bioisosteric Replacements Using Azadispiro Scaffolds.
The development of "angular" spirocyclic azetidines is a prime example of this strategy.[15] By replacing morpholine or piperazine rings in drugs like Sonidegib and Danofloxacin with these strained spirocycles, researchers created novel, patent-free analogues with comparable or superior activity and physicochemical properties.[1][15]
Key Experimental Protocols
To provide a practical context, this section details a representative protocol for the synthesis of an azadispiro scaffold via a 1,3-dipolar cycloaddition, a historically significant and widely used method.
Synthesis of a Dispirooxindole-pyrrolidine via Three-Component 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies that utilize the in situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[5]
Objective: To synthesize a dispiro-heterocyclic compound via a one-pot, three-component reaction.
Materials:
-
Isatin derivative (e.g., Isatin, 1.0 mmol)
-
α-Amino acid (e.g., L-phenylalanine, 1.1 mmol)
-
Dipolarophile (e.g., (E)-2-oxoindolino-3-ylidene acetophenone, 1.0 mmol)
-
Solvent (e.g., Deep Eutectic Solvent (DES) or Ionic Liquid [bmim][BF4], 3 mL)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the isatin derivative (1.0 mmol), L-phenylalanine (1.1 mmol), and the (E)-2-oxoindolino-3-ylidene acetophenone (1.0 mmol).
-
Solvent Addition: Add the green solvent (e.g., DES, 3 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add distilled water (10 mL) to the flask. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from hot ethanol to yield the desired dispirooxindolo-pyrrolidine product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Trustworthiness:
-
Why an α-amino acid and isatin? This combination undergoes a decarboxylative condensation upon heating, which is a reliable and well-established method for the in situ generation of an azomethine ylide dipole.[5]
-
Why a "green" solvent like a DES? These solvents are often non-volatile, recyclable, and can enhance reaction rates, aligning with the principles of sustainable chemistry.[5][16] The self-validating nature of this protocol lies in its convergence: three separate components combine in a highly regio- and stereoselective manner to form a single, complex product, which can be easily isolated and purified.
Conclusion and Future Outlook
The journey of azadispiro compounds from academic curiosities to high-value scaffolds in drug discovery is a testament to the power of synthetic innovation. The historical development, driven by foundational methods like 1,3-dipolar cycloadditions and accelerated by modern multicomponent and catalytic strategies, has firmly established their place in the medicinal chemist's toolkit.[2][17] Today, azadispiro motifs are integral to the development of novel therapeutics, from kinase inhibitors for Parkinson's disease to new classes of anti-infective agents.[17][18]
The future will likely see an expansion of their applications, driven by several key areas:
-
Advanced Biocatalysis: The use of engineered enzymes will enable the synthesis of increasingly complex and stereochemically diverse azaspirocycles under environmentally benign conditions.[13]
-
Flow Chemistry: The translation of MCRs and other efficient syntheses to continuous flow platforms will allow for the scalable, on-demand production of azadispiro libraries.
-
Computational Design: As predictive models become more powerful, the in silico design of azadispiro scaffolds with tailored properties for specific biological targets will become more commonplace.
By continuing to innovate at the interface of synthesis, catalysis, and computational science, the scientific community will undoubtedly unlock even greater potential from the rich, three-dimensional world of azadispiro compounds.
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A Technical Guide to the Organic Solvent Solubility Characterization of 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel heterocyclic scaffold, 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane, in organic solvents critical to pharmaceutical development. While public data on this specific molecule is not available, its existence in chemical supplier databases signals its potential use in discovery programs.[1] This document outlines the strategic importance of solubility, the theoretical underpinnings for experimental design, and provides two robust, field-proven protocols for generating both high-throughput kinetic and gold-standard thermodynamic solubility data. The methodologies are designed to be self-validating, ensuring the generation of reliable and actionable data to guide medicinal chemistry, process development, and formulation efforts.
Strategic Imperative: Why Solubility Characterization is Non-Negotiable
In modern drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth.[2][3] For a novel scaffold such as 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane, an early and thorough understanding of its solubility profile is a critical determinant of its future success.[4] Poor solubility is a primary contributor to poor bioavailability, increased pharmacokinetic variability, and significant delays in development.[5]
Generating a robust solubility dataset provides essential insights for:
-
Medicinal Chemistry: Guiding structure-activity relationship (SAR) studies to optimize for both potency and developability.
-
In Vitro Assays: Ensuring compound concentrations in biological screens are accurate and avoiding false negatives due to precipitation.[6]
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Providing the foundational data needed to design effective delivery systems for preclinical and clinical studies.[7]
Pre-Experimental Analysis: Understanding the Molecule
Before any empirical testing, a theoretical assessment of the molecule's structure informs experimental design.[8]
Molecular Structure: 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane Molecular Formula: C₁₁H₁₉NO₂ SMILES Notation: C1CNC2(C1)CCC1(CC2)OCCO1[1]
Key Structural Features & Predicted Behavior:
-
Tertiary Amine (Aza Group): The nitrogen atom is a weak base. This predicts that the compound's solubility will be highly dependent on pH in protic or aqueous-buffered organic solvent systems. The intrinsic solubility of the neutral species is a key parameter to establish.[9][10]
-
Dioxane Moiety: The two ether oxygens can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols. However, the overall structure is largely aliphatic and rigid.
-
Dispirocyclic Core: This rigid, three-dimensional structure contributes significantly to the molecule's lipophilicity and crystal lattice energy. The General Solubility Equation (GSE) links solubility to the octanol-water partition coefficient (LogP) and melting point (MP), highlighting the importance of these properties.[6]
-
Solid Form: The solid-state form (e.g., specific polymorph, hydrate, or amorphous solid) has a profound impact on measured solubility.[9] Amorphous forms are typically more soluble than their stable crystalline counterparts.[11][12] Therefore, characterizing the solid form before and after solubility experiments is crucial for data integrity.
Strategic Solvent Selection
The choice of solvents should reflect the potential applications of the solubility data. A well-curated panel provides a comprehensive profile of the compound's behavior.
| Solvent Class | Example Solvents | Rationale in Drug Development |
| Polar Protic | Ethanol, Methanol | Commonly used in formulations, synthesis, and purification. Provides insight into hydrogen bonding potential. |
| Polar Aprotic | DMSO, Acetonitrile | DMSO is the universal solvent for creating stock solutions for biological screening. Acetonitrile is a key HPLC mobile phase. |
| THF, 1,4-Dioxane | Common reaction and extraction solvents; understanding solubility is key for process chemistry and workup.[13][14][15] | |
| Nonpolar | Toluene, Heptane | Represents hydrophobic environments; relevant for certain synthetic steps and predicting partitioning behavior. |
| Biorelevant | FaSSIF, FeSSIF | (For advanced studies) Simulates fasted and fed state intestinal fluids to better predict in vivo dissolution.[9] |
Gold-Standard Protocol: Thermodynamic Equilibrium Solubility
This method determines the true equilibrium solubility, representing the maximum concentration of the most stable solid form that can be dissolved in a solvent at a given temperature. The shake-flask method is the universally recognized gold standard.[8][9][16]
Step-by-Step Methodology
-
Material Verification: Confirm the purity (>98%) and characterize the initial solid form of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial. The presence of undissolved solid throughout the experiment is essential.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a rotator or shaker. Equilibration time must be sufficient to reach a plateau in concentration, typically 24 to 72 hours.[9]
-
Phase Separation: After equilibration, allow the vials to rest, letting the excess solid settle. Carefully separate the saturated supernatant from the solid residue via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vial and analyze its form again using XRPD or DSC. This critical step confirms whether the compound underwent a phase transition (e.g., to a more stable polymorph or a solvate), which would alter the solubility.[9]
Caption: Thermodynamic Solubility Workflow.
High-Throughput Protocol: Kinetic Solubility
This method is used in early discovery to rapidly rank compounds.[6][7] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into a solvent.[7][17] This value is often higher than the thermodynamic solubility because it can reflect the formation of unstable amorphous precipitates or supersaturated solutions.[11][12][18]
Step-by-Step Methodology
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Co-solvent Addition: Transfer a small, precise volume (e.g., 1-2 µL) from the DMSO plate to a second 96-well plate containing the target organic solvent (e.g., 100-200 µL). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the amount of precipitation formed in each well. Common detection methods include:
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.
Caption: Kinetic Solubility Screening Workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. Reporting values in both mass/volume (mg/mL) and molarity (mM) is best practice.
Table 1: Solubility Profile of 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane at 25°C
| Solvent | Method | Solubility (mg/mL) | Solubility (mM) | Solid Form Post-Analysis | Notes |
| Ethanol | Thermodynamic | Experimental Data | Calculated | Form I (No Change) | |
| Acetonitrile | Thermodynamic | Experimental Data | Calculated | Form I (No Change) | |
| Toluene | Thermodynamic | Experimental Data | Calculated | Form I (No Change) | Low solubility expected. |
| Buffer pH 7.4 | Kinetic | Experimental Data | Calculated | N/A | HTS data for early biological screening. |
| ...etc. | ... | ... | ... | ... |
Interpretation: A high solubility in ethanol may suggest feasibility for liquid formulations. Low solubility in heptane could be leveraged for crystallization processes. A significant discrepancy between kinetic and thermodynamic values signals a high propensity for supersaturation, which can be a risk or a formulation opportunity.
References
- Solubility Testing of Drug Candidates - Pharma.Tips. (2025, March 26).
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246.
- Persky, K. C., & Wenslow, R. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Popa, G., & Șuțan, A. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
- Veranova. Improving solubility and accelerating drug development.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Bergström, C. A. S. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
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- Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research, 5(5).
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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- Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
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- ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Bakr, R. B., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1298.
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- Kamal, A. M., et al. (2013). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. European Journal of Medicinal Chemistry, 69, 734-743.
- EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
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- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of azo derivatives of diacetylresorcinol.
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- ResearchGate. Physical and chemical properties of 1,4-dioxane.
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A Methodological and Predictive Guide to the Thermal Stability and Decomposition of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of the novel heterocycle, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. In the absence of direct experimental literature for this specific molecule, this document leverages established principles of thermal analysis and data from structurally related compounds to offer a predictive overview and detailed experimental protocols. The guide is designed to equip researchers with the necessary theoretical foundation and practical methodologies to characterize this and similar complex spirocyclic systems. We will delve into the rationale behind experimental design for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outline potential decomposition mechanisms, and provide a roadmap for comprehensive characterization.
Introduction: The Significance of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
The molecule 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a complex heterocyclic system featuring a unique dispiro architecture.[1][2] This structure incorporates a 1,4-dioxane ring and a piperidine-like azaspiro moiety.[1] Such intricate three-dimensional structures are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and potential for novel biological activity or material properties.[3][4] The azaspirocycle is a recognized scaffold in drug discovery, while the 1,4-dioxane group, a common solvent, has well-documented, albeit for the standalone molecule, thermal characteristics.[3][5]
Understanding the thermal stability of this molecule is paramount for several reasons:
-
Drug Development: Thermal stability is a critical parameter for determining the shelf-life, storage conditions, and processing viability of active pharmaceutical ingredients (APIs).
-
Materials Science: For applications in organic electronics or specialized polymers, the thermal decomposition threshold defines the operational limits of the material.[4]
-
Process Chemistry: Knowledge of thermal behavior is essential for safe and efficient scale-up of synthesis and purification processes, such as distillation.
This guide will provide a predictive analysis based on the known behavior of its constituent chemical motifs and a detailed protocol for its empirical determination.
Predictive Thermal Behavior: A Synthesis of Known Principles
The thermal behavior of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane will be governed by the interplay of its structural components: the spirocyclic carbon centers, the 1,4-dioxane ring, and the piperidine-like ring.
-
The 1,4-Dioxane Moiety: The 1,4-dioxane ring is known to be thermally stable at moderate temperatures, but can undergo decomposition at elevated temperatures (above 300-350°C), often through ring-opening reactions to form intermediates like ethylene glycol or its derivatives.[5][6][7] The presence of the bulky spirocyclic system may sterically influence the decomposition pathway of the dioxane ring.
-
The Azaspirocyclic Core: Azaspirocycles generally exhibit good thermal stability.[8][9] The decomposition of the piperidine-like portion would likely involve C-N and C-C bond cleavage at higher temperatures.
-
The Spiro-Junctions: The quaternary spiro carbons introduce strain, which can sometimes lower the decomposition temperature compared to their non-spirocyclic analogues. However, the rigid structure can also lead to a more defined and sharp decomposition profile.
Based on these considerations, it is hypothesized that the initial decomposition of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane will likely be initiated by the cleavage of the 1,4-dioxane ring, as it is generally the most thermally labile component in related structures.
Experimental Workflow for Thermal Analysis
A thorough investigation of the thermal properties of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane necessitates a multi-faceted approach, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
Core Experimental Protocol: TGA-DSC Analysis
This protocol outlines the simultaneous TGA-DSC analysis to determine the thermal stability, decomposition profile, and associated thermal events.
Objective: To determine the onset of decomposition, mass loss profile, and thermal transitions (e.g., melting, crystallization) of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
-
Microbalance with ±0.01 mg precision.
-
Aluminum or ceramic sample pans.
-
Inert purge gas (e.g., Nitrogen or Argon).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane into a sample pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (empty) into the instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of decomposition.
-
DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dt) versus temperature (°C). Peaks in the DTG curve indicate temperatures of maximum decomposition rates.
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic or exothermic peaks can indicate phase transitions (melting, boiling) or decomposition events.
-
Visualizing the Experimental Workflow
Caption: Workflow for TGA-DSC Analysis.
Interpreting Thermal Data: A Predictive Framework
While specific values are not available, a hypothetical thermal profile can be constructed based on related compounds.
| Parameter | Predicted Value/Range | Rationale & Comparative Insights |
| Melting Point (Tm) | 100 - 150 °C | Spirocyclic compounds can have relatively high melting points due to their rigid structures. For instance, 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane, a related oxygen heterocycle, has a melting point of 103°C.[12] The presence of the polar N-H group might lead to hydrogen bonding, potentially increasing the melting point. |
| Decomposition Onset (Tonset) | 250 - 350 °C | This is a broad estimate. The thermal stability of 1,4-dioxane itself is limited above 300°C.[5] The complex spiro structure may either stabilize or destabilize the molecule compared to simple dioxane. |
| Decomposition Steps | Likely multi-step | The molecule has distinct moieties (dioxane, piperidine-like ring) which may decompose at different temperatures, leading to a multi-step mass loss profile in the TGA curve. |
| Residue at 600°C | < 5% (in inert atmosphere) | As an organic molecule containing C, H, N, and O, it is expected to decompose primarily into volatile products, leaving minimal char residue in an inert atmosphere. |
Potential Decomposition Pathways
The decomposition of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is likely to proceed through a complex series of reactions. A plausible initial step would be the fragmentation of the 1,4-dioxane ring, which is often the case in the degradation of dioxane-containing compounds.[6][7]
Hypothesized Initial Decomposition Step:
Caption: Hypothesized initial thermal decomposition.
Further analysis of the evolved gases during TGA, using a coupled technique like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy), would be essential to identify the specific decomposition products and elucidate the precise degradation mechanism.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the thermal stability and decomposition of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. While direct experimental data is currently unavailable, the proposed methodologies and predictive insights based on analogous structures offer a robust starting point for researchers. The experimental protocols outlined herein are designed to be self-validating and provide the critical data needed for applications in drug development and materials science. Future work should focus on the experimental execution of these thermal analyses, coupled with evolved gas analysis, to provide a definitive understanding of the thermal behavior of this novel and promising spirocyclic compound.
References
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- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
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SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[12][13] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate.
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Stereochemistry of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
An In-Depth Technical Guide to the
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core represents a significant scaffold in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutic agents. Its unique architecture, characterized by two spirocyclic junctions, imparts distinct steric and electronic properties that are of considerable interest in drug design. This guide provides a comprehensive analysis of the stereochemical intricacies of this dispiro compound. We will explore the potential stereoisomers, propose synthetic strategies that allow for stereocontrol, and detail the advanced analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Significance of Stereochemistry in Dispiro Compounds
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For dispiro compounds such as 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, the rigid and complex spatial orientation of substituents around the spiro centers can lead to significant differences in pharmacological profiles among stereoisomers. Understanding and controlling the stereochemistry is therefore paramount in the rational design of new drug candidates. The spirocyclic nature of this scaffold provides a unique opportunity to explore chemical space in three dimensions, potentially leading to compounds with enhanced selectivity and reduced off-target effects.
Structural Analysis and Potential Stereoisomers
The structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane contains two spirocyclic carbon atoms, which are chiral centers. This gives rise to the possibility of multiple stereoisomers. The IUPAC name designates the connectivity of the atoms, but does not inherently define the stereochemistry. The core structure is comprised of a piperidine ring and a cyclohexane ring spiro-fused to a central piperidine ring, which also incorporates a 1,4-dioxane moiety.
The key to understanding the stereochemistry lies in the relative orientation of the bonds at the two spiro centers. This can result in both enantiomeric and diastereomeric pairs. The possible stereoisomers are depicted in the diagram below.
Caption: Possible stereoisomeric relationships for the target molecule.
Synthetic Strategies for Stereocontrol
The synthesis of dispiro compounds often involves the formation of the spirocyclic junctions through cyclization reactions. A plausible synthetic route to the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core could involve the reaction of a suitably protected 4-piperidone derivative with 1,4-cyclohexanedione.
A general synthetic approach could involve a double Knoevenagel condensation followed by reduction, or a double Michael addition. Stereocontrol can be potentially achieved through the use of chiral auxiliaries or catalysts. For instance, a proline-catalyzed asymmetric intramolecular aldol reaction has been successfully used in the synthesis of other spirocyclic systems.
The synthesis of related tetrathia-dispiro compounds often involves the reaction of cyclohexanedione derivatives with sulfur-containing reagents.[1] A similar strategy could be adapted for the synthesis of the target molecule, using ethylene glycol in place of a sulfur source to form the dioxane ring. The synthesis of a related compound, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, has been achieved through intramolecular aglycon delivery, a method that can guide stereochemical outcomes.[1]
Methodologies for Stereochemical Elucidation
The unambiguous determination of the stereochemistry of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules.[2][3] For the target dispiro compound, specific NMR experiments can provide crucial information about the spatial relationships between atoms.
Key NMR Techniques:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine and cyclohexane rings can provide information about their relative orientations. Diastereomers will exhibit distinct ¹H NMR spectra.[4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are in close proximity.[3] NOE correlations can be used to establish the relative stereochemistry at the spiro centers.
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and can be used to determine the relative orientation of different parts of the molecule.[2]
Experimental Protocol: NOESY for Relative Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified dispiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms).
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å). By analyzing the pattern of NOE cross-peaks, the relative stereochemistry can be deduced.
Caption: Workflow for relative stereochemistry determination using NOESY.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule.[5] This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the dispiro compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.[5]
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom in the structure or by using specific wavelengths of X-rays. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.
Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating enantiomers and determining enantiomeric excess (ee).[6][7] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Key Considerations for Chiral HPLC:
-
Column Selection: A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers. Method development involves screening different columns and mobile phases to achieve optimal separation.
-
Detection: A standard UV detector is typically used.
-
Quantification: The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Non-destructive, solution-state analysis | Can be complex to interpret for flexible molecules |
| X-Ray Crystallography | Absolute stereochemistry, precise bond lengths and angles | Unambiguous determination of 3D structure | Requires single crystals of good quality |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers | High sensitivity, accurate quantification of ee | Does not provide structural information |
Conformational Analysis
The piperidine and cyclohexane rings in 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane can exist in different chair and boat conformations. The overall shape of the molecule is determined by the lowest energy conformation. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to predict the most stable conformations.[8] The conformational preferences can significantly influence the biological activity of the molecule. Conformational analysis of related spiro 1,3-dioxane compounds has been successfully performed using dynamic NMR experiments.[9]
Conclusion
The stereochemistry of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a critical aspect that must be carefully considered in its application in drug discovery and development. This guide has outlined the potential stereoisomers, suggested synthetic approaches for stereocontrol, and detailed the key analytical techniques for stereochemical elucidation. A thorough understanding and application of these principles will enable researchers to unlock the full therapeutic potential of this promising molecular scaffold.
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The Ascendant Role of Dispiro-Heterocycles in Modern Drug Discovery: A Technical Guide
Abstract
Dispiro-heterocyclic scaffolds, characterized by two spiro-fused rings sharing a single carbon atom with a central heterocyclic core, have emerged from the periphery of medicinal chemistry to become a focal point of intensive research. Their unique, rigid, and three-dimensional architecture provides an exceptional platform for creating structurally diverse molecules that can interact with biological targets with high specificity and potency. This guide offers an in-depth exploration of the burgeoning biological relevance of dispiro-heterocycles, with a particular focus on their applications in oncology and infectious diseases. We will dissect key mechanisms of action, provide validated experimental protocols for synthesis and evaluation, and present a forward-looking perspective on their therapeutic potential.
Introduction: The Structural and Strategic Value of Dispiro-Heterocycles
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1][2] Within this broad class, spirocyclic and, more specifically, dispirocyclic systems, represent a significant leap in structural complexity and therapeutic potential.[3][4] Unlike their planar counterparts, the dispiro scaffold projects functional groups in a defined three-dimensional space. This conformational rigidity is a key strategic advantage in drug design for several reasons:
-
Enhanced Target Binding: The fixed orientation of substituents minimizes the entropic penalty upon binding to a biological target, often leading to higher affinity and potency.
-
Novel Chemical Space: The unique 3D topology of dispiro compounds allows for the exploration of novel chemical space, providing opportunities to design ligands for challenging targets that have proven intractable with traditional scaffolds.
-
"Natural Product-like" Character: Many complex natural products feature spirocyclic motifs, and synthetic dispiro-heterocycles can mimic these structures, often correlating with favorable biological activity and drug-like properties.[3][5][6]
The dispiro-oxindole framework, in particular, has become a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[7][8][9] This is largely due to the oxindole core's ability to mimic a tryptophan residue, facilitating interactions with various biological targets.[3][10]
Anticancer Activity: A Dominant Therapeutic Application
The most profound impact of dispiro-heterocycles to date has been in the field of oncology. These compounds have demonstrated potent activity against a range of cancer types through diverse mechanisms of action.[4][11][12]
Mechanism of Action: Reactivation of p53 via MDM2 Inhibition
A primary and well-elucidated mechanism of action for many anticancer dispiro-oxindoles is the inhibition of the MDM2-p53 protein-protein interaction (PPI).[7][8]
-
The p53 Tumor Suppressor: The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its inactivation is a hallmark of many cancers.
-
MDM2 as a Negative Regulator: In many cancer cells with wild-type p53, the p53 protein is kept inactive by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation.
-
Therapeutic Strategy: The therapeutic goal is to disrupt the MDM2-p53 interaction, thereby releasing p53 from its inhibitor, restoring its tumor-suppressive functions, and inducing apoptosis in cancer cells.
Dispiro-oxindole compounds have been designed to fit into the deep hydrophobic cleft on the surface of the MDM2 protein, mimicking the key interactions of the p53 peptide.[8] This blocks the binding of p53, leading to its accumulation and the activation of downstream apoptotic pathways.
Signaling Pathway: MDM2-p53 Inhibition by a Dispiro-Heterocycle
Caption: Inhibition of the MDM2-p53 interaction by a dispiro-compound, leading to p53 activation and apoptosis.
Quantitative Data: Cytotoxicity of Dispiro-Indolinones
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) against various cancer cell lines. Below is a summary of representative data for novel thiohydantoin-based dispiro-indolinones.
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A | LNCaP (Prostate Cancer) | 1.2 | >10 | [7][13][14] |
| Compound B | LNCaP (Prostate Cancer) | 3.5 | ~5 | [7][13][14] |
| Compound C | HCT116 p53+/+ | 1.1 | - | [10] |
| Compound D | HCT116 p53+/+ | 12.6 | - | [10] |
| Compound 11b | HEPG2 (Liver Cancer) | 5.7 µg/mL | - | [15] |
| Nutlin-3a (Ref.) | PC3 (Prostate Cancer) | 6.37 | - | [7] |
| RG-7112 (Ref.) | HCT116 | 0.54 | - | [16] |
Causality Insight: The high potency observed in cell lines like LNCaP and HCT116, which have wild-type p53, supports the proposed mechanism of p53 reactivation.[10] The selectivity index (SI), which compares the cytotoxicity against cancer cells to normal cells, is a critical parameter for gauging the therapeutic window of a potential drug candidate.
Antimicrobial and Antiviral Potential
While oncology is the most developed area, the unique structural features of dispiro-heterocycles make them promising candidates for combating infectious diseases.[12][17][18]
Antiviral Activity
The development of novel antiviral agents is a global health priority. Certain dispiro compounds have shown promise by interfering with the initial stages of viral infection.
-
Mechanism of Action: Blocking Host Cell Entry: A novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to inhibit the replication of multiple viruses, including strains of HIV.[19] The proposed mechanism involves the compound binding to heparan sulfate proteoglycans (HSPG) on the surface of the host cell.[19] Many viruses use these HSPGs as the initial attachment point before engaging more specific receptors. By blocking this primary interaction, the dispiro compound effectively prevents the virus from entering the cell.[19]
-
*Causality Insight: This therapeutic strategy is attractive because it targets a host factor rather than a viral protein. This can lead to a broader spectrum of activity against different viruses that use the same attachment mechanism and may reduce the likelihood of the virus developing resistance.[19]
Antibacterial and Antifungal Activity
The search for new antibiotics to combat rising antimicrobial resistance is critical.[17] Heterocyclic compounds, in general, are a rich source of antimicrobial leads.[18] While research into dispiro-heterocycles as antimicrobials is still emerging, initial studies have shown that some pyrazole-based and other dispiro derivatives exhibit potent growth inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Haemophilus), as well as fungal pathogens like Candida albicans.[18] The precise mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in the microbes.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Here, we provide a representative protocol for the synthesis of a dispiro-oxindole via a 1,3-dipolar cycloaddition reaction and a standard protocol for evaluating its anticancer activity.
Synthesis Workflow: Three-Component 1,3-Dipolar Cycloaddition
This method is a highly efficient, atom-economical approach for generating complex dispiro-pyrrolidine/pyrrolizine-oxindoles with high regio- and diastereoselectivity.[7][8][9][15]
Experimental Workflow: Synthesis of Dispiro-Oxindole
Caption: A generalized workflow for the three-component synthesis of dispiro-oxindoles.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the isatin derivative (e.g., 1 mmol), the α-amino acid (e.g., sarcosine, 1 mmol), and the dipolarophile (e.g., a 5-arylidene-2-thiohydantoin, 1 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (15-20 mL). The choice of solvent can influence reaction time and yield; ethanol is often preferred for its "green" credentials.[9]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring.
-
Causality Insight: Heating is necessary to promote the decarboxylative condensation of the isatin and amino acid, which generates the reactive intermediate, an azomethine ylide, in situ.[7] This ylide then undergoes a [3+2] cycloaddition with the dipolarophile.
-
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure dispiro product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test dispiro-compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality Insight: This incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects on the cells.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Trustworthiness: During this step, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Future Perspectives and Conclusion
The field of dispiro-heterocycles is poised for significant growth. While the inhibition of the MDM2-p53 pathway has been a major success story, the versatility of the scaffold suggests that other biological targets are within reach. Future research will likely focus on:
-
Expanding the Target Landscape: Applying dispiro libraries to other challenging targets, including different protein-protein interactions and enzyme active sites.
-
Improving Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.
-
Stereoselective Synthesis: Developing more efficient asymmetric synthetic methods to access enantiomerically pure dispiro-compounds, which is often crucial for improving potency and reducing off-target effects.
References
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). Molecules, 28(3), 1325. Available from: [Link]
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Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. (2021). MDPI. Available from: [Link]
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Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022). Oriental Journal of Chemistry, 38(1). Available from: [Link]
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Design, Synthesis and Antitumor Activity of Novel Dispiro[oxindole-cyclohexanone]- pyrrolidines. (2021). Medicinal Chemistry, 27(666). Available from: [Link]
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Chiral dispirooxindoles compounds with relevant biological activity. (n.d.). ResearchGate. Available from: [Link]
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Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. (2022). New Journal of Chemistry, 46(31), 14899-14911. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). PubMed. Available from: [Link]
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(PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2026). ResearchGate. Available from: [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023). Semantic Scholar. Available from: [Link]
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Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. (2013). European Journal of Medicinal Chemistry, 70, 579-88. Available from: [Link]
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A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (n.d.). ResearchGate. Available from: [Link]
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Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (n.d.). PMC. Available from: [Link]
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The Architect's Guide to Spiro Heterocycles: Advanced Synthetic Modalities and Mechanistic Paradigms in Drug Discovery
Executive Summary
As the pharmaceutical industry shifts away from "flat," over-explored chemical space, the incorporation of high-fraction sp³ ( Fsp3 ) architectures has become a strategic imperative. Spiro heterocyclic compounds—characterized by two or more rings fused at a single quaternary carbon atom—offer unparalleled 3D structural complexity, strict conformational rigidity, and enhanced metabolic stability[1][2]. This whitepaper, designed for synthetic chemists and drug development professionals, dissects the core synthetic modalities used to construct these privileged scaffolds. By transitioning from classical stoichiometric methods to modern catalytic paradigms—specifically 1,3-dipolar cycloaddition and visible-light photoredox catalysis—we can achieve unprecedented regio-, chemo-, and stereoselectivity.
The Strategic Imperative of Spiro Heterocycles
The integration of spirocyclic motifs into pharmacophores is not merely an aesthetic structural choice; it is a calculated maneuver to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[3]. The orthogonal arrangement of the rings projects substituents into distinct spatial vectors, allowing for highly specific binding interactions within deep protein pockets that planar aromatic rings cannot access.
Data Presentation: Physicochemical Paradigm Shift
The following table summarizes the causal relationship between spirocyclic integration and physicochemical enhancements compared to traditional planar heterocycles.
| Property | Planar Heterocycles (Low Fsp3 ) | Spiro Heterocycles (High Fsp3 ) | Mechanistic Rationale |
| Aqueous Solubility | Generally poor (high crystal lattice energy) | Significantly enhanced | Disruption of π−π stacking lowers melting point and crystal packing energy. |
| Target Specificity | Promiscuous (intercalates multiple targets) | Highly specific | Rigid 3D vectors lock the pharmacophore into a single bioactive conformation. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly resistant | Steric shielding of the spiro-center and lack of oxidizable benzylic/allylic protons. |
| IP / Patentability | Highly saturated, crowded IP space | Novel, highly patentable | Complex quaternary stereocenters create unique, unpatented chemical matter. |
Mechanistic Deep-Dive: Modern Synthetic Modalities
To construct the sterically hindered spiro quaternary center, synthetic methodologies must overcome significant thermodynamic and kinetic barriers. As an application scientist, I prioritize self-validating, catalytic systems that minimize waste while maximizing stereocontrol.
The Spirooxindole Engine: 1,3-Dipolar Cycloaddition (1,3-DC)
The spirooxindole core is a ubiquitous motif in natural alkaloids and synthetic therapeutics[4]. The most robust method for its assembly is the multicomponent 1,3-dipolar cycloaddition (1,3-DC)[5]. This reaction typically utilizes an azomethine ylide (the 1,3-dipole), generated in situ from the decarboxylative condensation of an isatin derivative and an α -amino acid (e.g., L-proline), which then reacts with an electron-deficient alkene (dipolarophile)[3][6].
Causality in Reaction Design: The use of transition metal catalysts (like Cu(II)) combined with redox-active ligands or co-oxidants (like TEMPO) facilitates a dehydrogenative pathway, enhancing the electrophilicity of the dipolarophile and stabilizing the transition state. This ensures the reaction proceeds with high facial selectivity, yielding a single diastereomer[3][7].
Mechanistic workflow of 1,3-dipolar cycloaddition for spirooxindole synthesis.
Protocol 1: Cu/TEMPO Catalyzed Synthesis of Spirooxindoles
This protocol details a highly efficient, self-validating methodology for spirooxindole synthesis via dehydrogenative 1,3-DC[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the isatin derivative (0.5 mmol), L-proline (0.5 mmol), and the target chalcone (0.5 mmol).
-
Catalyst Loading: Add Cu(OAc)₂ (10 mol%) as the Lewis acid catalyst to coordinate the dipole, and TEMPO (0.1 mmol) to act as a radical trap and co-oxidant. Add 2,2-bipyridyl (0.1 mmol) to stabilize the copper complex.
-
Solvent Addition: Suspend the mixture in a tetrabutylammonium (TBA) salt medium (e.g., TBAB, 1.0 equiv). Rationale: The ionic liquid microenvironment dramatically enhances the solubility of the polar intermediates and lowers the activation energy of the cycloaddition[3].
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C under continuous stirring for 2 hours. Monitor the consumption of the chalcone via TLC (Hexane/EtOAc 7:3).
-
Quenching & Extraction: Cool to room temperature, dilute with H₂O (10 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the diastereomerically pure spirooxindole.
The Radical Frontier: Photoredox Catalysis
While 1,3-DC is exceptional for spirooxindoles, accessing highly aliphatic spirocyclic piperidines (the most widely represented nitrogen heterocycle in FDA-approved drugs) requires different logic. Visible-light photoredox catalysis has revolutionized this space by enabling single-electron transfer (SET) under exceptionally mild conditions[8][9].
Causality in Reaction Design: By utilizing an organic photocatalyst (e.g., Zeitler's catalyst) or an Iridium complex, linear aryl halides or N-alkoxyphthalimides can be reduced to highly reactive radical species[8][10]. These radicals undergo rapid, regioselective exo-trig cyclization into an appended olefin. The cycle is terminated via Hydrogen Atom Transfer (HAT) from a sacrificial reductant like Hünig's base (DIPEA), which simultaneously regenerates the ground-state photocatalyst[8].
Photoredox-mediated radical spirocyclization catalytic cycle.
Protocol 2: Visible-Light Synthesis of Spirocyclic Piperidines
This protocol outlines the radical hydroarylation of linear precursors to form spiropiperidines[8].
Step-by-Step Methodology:
-
Preparation: To a 10 mL vial equipped with a Teflon septum, add the linear aryl iodide precursor (0.2 mmol) and the organic photoredox catalyst (e.g., P1, 5 mol%).
-
Solvent & Reductant: Dissolve the mixture in anhydrous, degassed acetonitrile (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) via microsyringe. Rationale: Degassing (via freeze-pump-thaw or argon sparging for 15 mins) is critical; ambient oxygen will quench the excited state photocatalyst ( PC∗ ) and intercept the aryl radical intermediate[11]. DIPEA acts as both the terminal electron donor and the HAT source.
-
Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 450 nm). Stir the reaction mixture at room temperature for 16–24 hours. The mild temperature prevents unwanted thermal radical degradation pathways.
-
Workup: Quench the reaction by exposing it to air. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL).
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude mixture via silica gel chromatography to yield the complex spirocyclic piperidine.
Data Presentation: Comparative Analysis of Catalytic Modalities
| Parameter | 1,3-Dipolar Cycloaddition (1,3-DC) | Photoredox Radical Cyclization |
| Primary Scaffold Target | Spirooxindoles, Spiropyrrolidines | Spiropiperidines, Spiroketals |
| Key Intermediate | Azomethine Ylide (Dipole) | Aryl/Alkyl Radical |
| Driving Force | Thermal / Lewis Acid Coordination | Visible Light (Single Electron Transfer) |
| Stereocontrol | Excellent (Diastereoselective, >99:1 dr) | Moderate to High (Substrate dependent) |
| Green Metrics | High (Water/Ionic Liquids tolerated) | High (Room temp, metal-free options) |
Future Directions: The Next Frontier
The synthesis of spiro heterocyclic compounds continues to evolve. Emerging technologies, such as the integration of chiral hydrogen-bonding networks with photoredox catalysis, are now enabling highly enantioselective radical additions—a feat previously considered thermodynamically inaccessible[11]. Furthermore, rapid alternating polarity electrochemistry is bypassing the need for expensive transition metals entirely, offering a highly sustainable route for late-stage functionalization of complex natural products[10].
By mastering these synthetic modalities, drug discovery professionals can confidently navigate the complex 3D chemical space required for next-generation therapeutics.
References
- Spiro‐2‐oxindoles via 1,3‐dipolar cycloadditions.
- 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments NIH (PubMed)
- Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer RSC Publishing
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW Jetir.Org
- A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities ResearchG
- Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Semantic Scholar
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
- Cu/TEMPO catalyzed dehydrogenative 1,3-dipolar cycloaddition in the synthesis of spirooxindoles as potential antidiabetic agents RSC Publishing
- Spiro Heterocycles in Organic Electronics: Synthesis and Applic
- Highly congested spiro-compounds via photoredox-mediated dearomative annul
- Diastereoselective three-component 1,3-dipolar cycloaddition: concise synthesis of functionalized tetrahydrocarboline-fused spirooxindoles RSC Publishing
- Streamlined synthesis of C(sp3)
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Structural and Synthetic Paradigms of 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the transition from planar, heteroaromatic cores to three-dimensional, sp³-rich architectures is a defining strategy for improving clinical success rates. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a highly specialized, dispirocyclic building block that exemplifies this paradigm shift. By serving as a rigid, vector-projecting bioisostere for traditional saturated heterocycles (such as piperidines or morpholines), this scaffold enables researchers to navigate complex structure-activity relationships (SAR) while maintaining optimal pharmacokinetic properties.
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the pharmacological rationale for its deployment, and a self-validating experimental protocol for its orthogonal functionalization.
Physicochemical Properties & Structural Analysis
The utility of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is rooted in its precise molecular architecture. The compound features a central cyclohexane ring fused to both a pyrrolidine ring (providing a reactive secondary amine) and a 1,3-dioxolane ring (acting as a protected ketone).
Table 1 summarizes the core quantitative data and identifiers for this scaffold[1]:
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane | Defines the 5-6-5 dispirocyclic ring system. |
| Molecular Formula | C₁₁H₁₉NO₂ | Ensures low molecular weight for lead optimization. |
| Molecular Weight | 197.28 g/mol | Highly atom-efficient; leaves ample room for API elaboration. |
| CAS Registry Number | 143040-01-1 | Standardized identifier for commercial procurement. |
| SMILES | C1CNC2(C1)CCC1(CC2)OCCO1 | Facilitates computational docking and in silico modeling. |
| Fraction sp³ (Fsp³) | 1.00 (11/11 carbons) | Maximizes 3D character, correlating with higher solubility. |
The Pharmacological Rationale: Escaping Flatland
The concept of "Escaping Flatland" dictates that increasing the saturation (Fsp³) of a drug candidate directly correlates with its progression through clinical trials[Batista et al., 2022][2]. Planar aromatic molecules often suffer from poor aqueous solubility due to strong intermolecular pi-pi stacking in the solid state, and they frequently exhibit off-target promiscuity by intercalating into unintended biological targets[Zheng et al., 2014][3].
By incorporating the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold, drug development professionals can project pharmacophores into three-dimensional space with precise geometric control.
Pharmacological advantages of integrating high-Fsp3 spirocyclic scaffolds into drug design.
Synthetic Logic: The Role of the Ketal Protecting Group
In complex Active Pharmaceutical Ingredient (API) synthesis, premature exposure of a reactive ketone often leads to catastrophic side reactions, including undesired polymerization, enamine formation, or aldol condensations.
The 1,4-dioxa (cyclic ketal) moiety in this compound is not merely structural; it is a strategic, orthogonal protecting group. It is entirely inert to nucleophiles, strong bases, and catalytic hydrogenation. This allows the secondary amine at position 9 to be aggressively functionalized (e.g., via Buchwald-Hartwig cross-coupling or exhaustive alkylation). Only upon deliberate exposure to aqueous acid is the ketal hydrolyzed, revealing a reactive spiro-ketone for late-stage functionalization.
Workflow demonstrating the synthetic utility of the ketal-protected spirocyclic scaffold.
Self-Validating Experimental Protocol: Orthogonal Deprotection and Functionalization
To ensure high-fidelity synthesis, the following protocol details the causality behind each reagent choice and establishes a self-validating feedback loop for the chemist.
Phase 1: N-Alkylation (The Forward Reaction)
-
Preparation : Dissolve 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that optimally solvates both the spirocyclic amine and the incoming electrophile. It lowers the activation energy of the Sₙ2 transition state without hydrogen-bonding to the nucleophilic nitrogen, thereby maximizing the reaction rate.
-
-
Reaction : Add K₂CO₃ (2.0 eq) as a mild base and the target alkyl halide (1.1 eq). Stir at 60°C for 12 hours under an inert N₂ atmosphere.
-
Self-Validation System : Monitor the reaction progression via LC-MS. The system is validated when the characteristic m/z 198.1 [M+H]⁺ peak of the starting material is entirely consumed and replaced by the mass of the N-alkylated product. Additionally, Thin-Layer Chromatography (TLC) stained with ninhydrin will confirm success: the starting secondary amine will stain vividly, whereas the fully substituted tertiary amine product will not.
Phase 2: Ketal Cleavage (The Unmasking)
-
Preparation : Isolate the N-alkylated intermediate and dissolve it in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 2N aqueous HCl.
-
Causality: THF ensures the organic intermediate remains fully dissolved in a homogenous phase. Simultaneously, the vast molar excess of water and H⁺ ions drives the equilibrium of the ketal hydrolysis strictly toward the ketone product, exploiting Le Chatelier's principle.
-
-
Reaction : Heat the biphasic mixture to 50°C for 4 hours.
-
Self-Validation System : Extract the organic layer, evaporate the solvent, and perform ¹³C NMR on the crude mixture. The protocol's success is definitively validated by two simultaneous observations: the complete disappearance of the highly characteristic spiro-ketal quaternary carbon signal at ~108 ppm, and the emergence of a strongly deshielded ketone carbonyl carbon signal at ~210 ppm.
References
-
Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 2022. URL:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]
-
Chem-Space. "1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2." Chem-Space Database, 2024. URL: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel N-Substituted Derivatives of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry, offering a rigid three-dimensional architecture that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core represents a valuable building block, featuring a secondary amine that serves as a versatile handle for chemical modification. This document provides a detailed guide for the synthesis of novel derivatives from this scaffold, focusing on two robust and widely applicable synthetic strategies: N-alkylation via reductive amination and N-acylation. These protocols are designed to be accessible and adaptable, enabling researchers to efficiently generate libraries of novel compounds for screening and drug development programs. We provide step-by-step methodologies, explain the rationale behind experimental choices, and offer guidance on product characterization.
Introduction to the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane Scaffold
The unique topology of spiro N-heterocycles has established them as privileged structures in pharmaceutical research.[3][4] The fusion of two rings at a single carbon atom imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold (Figure 1) combines this spirocyclic feature with a secondary amine, providing a prime attachment point for a wide array of functional groups. The presence of the dioxane moiety can also influence physicochemical properties such as solubility.[5] This guide details reliable protocols for leveraging the secondary amine's reactivity to synthesize new chemical entities.
![Chemical structure of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](https://i.imgur.com/k2yV7pP.png)
Synthetic Strategies for Derivatization
The nucleophilic secondary amine of the scaffold is the primary site for derivatization. We present two orthogonal and high-yielding strategies to build molecular diversity: N-alkylation and N-acylation.
Strategy 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds that minimizes the risk of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[6][7] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the parent amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding N-alkylated amine.[6] We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature, excellent chemoselectivity, and tolerance for a broad range of functional groups.[6]
Strategy 2: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation for creating robust amide bonds.[8] This can be achieved efficiently by reacting the parent amine with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a non-nucleophilic base.[9] The base, typically triethylamine or pyridine, is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[8] This method is compatible with a wide variety of commercially available acyl chlorides, providing rapid access to a diverse set of amide derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of the scaffold with a representative aldehyde, 4-chlorobenzaldehyde.
Materials:
-
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (1.0 eq.)
-
Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde, 1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (e.g., 200 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL).
-
Carbonyl Addition: Add the aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 155 mg, 1.1 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium intermediate.[6]
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated derivative.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
This protocol details the N-acylation of the scaffold using a representative acyl chloride, benzoyl chloride.
Materials:
-
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (1.0 eq.)
-
Acyl Chloride (e.g., benzoyl chloride, 1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (e.g., 200 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 128 µL, 1.1 mmol) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[8]
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Data Presentation and Characterization
Following synthesis and purification, a full characterization of the novel derivatives is essential to confirm their structure and purity.[10]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the new derivative. The appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the parent scaffold are indicative of a successful reaction.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For N-acylated products, the appearance of a strong absorption band around 1630-1680 cm⁻¹ is characteristic of the newly formed amide C=O bond.[10]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Table 1: Hypothetical Data for a Library of Synthesized Derivatives
| Entry | R-Group | Strategy | Yield (%) | Purity (HPLC, %) | M+H⁺ (Calculated) | M+H⁺ (Found) |
| 1 | Benzyl | N-Alkylation | 85 | >98 | 288.1907 | 288.1911 |
| 2 | 4-Chlorobenzyl | N-Alkylation | 82 | >99 | 322.1517 | 322.1523 |
| 3 | Cyclohexylmethyl | N-Alkylation | 78 | >97 | 294.2377 | 294.2380 |
| 4 | Benzoyl | N-Acylation | 92 | >99 | 302.1700 | 302.1705 |
| 5 | 4-Fluorobenzoyl | N-Acylation | 90 | >98 | 320.1605 | 320.1609 |
| 6 | Acetyl | N-Acylation | 95 | >99 | 240.1543 | 240.1548 |
Conclusion
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold is a promising starting point for the development of novel molecular entities. The N-alkylation and N-acylation protocols detailed in this guide are robust, efficient, and highly versatile, allowing researchers to readily access a wide range of derivatives. By providing a clear rationale and step-by-step instructions, this document serves as a practical resource for scientists in drug discovery and chemical biology to expand their chemical libraries with structurally unique and three-dimensional compounds.
References
- BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
-
ResearchGate. (n.d.). Proposed approach for the synthesis of aliphatic spiro N-heterocycles. [Link]
- BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Royal Society of Chemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Kagan, S. (2023).
-
PMC. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
-
PubMed. (2011). Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. [Link]
-
ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
New Journal of Chemistry. (2013). Synthesis and characterization of a novel spirocyclic aromatic derivative: unique roles of phenothiazine. Royal Society of Chemistry. [Link]
- An eco-friendly and highly efficient route for N-acylation under c
-
PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Scilit. (n.d.). Mild and Useful Method for N-Acylation of Amines. [Link]
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Application Notes & Protocols: The 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane Scaffold for Next-Generation Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the novel 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold. This document provides in-depth protocols for synthesis, derivatization, and screening, underpinned by the principles of modern, structure-guided drug discovery.
The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
The pharmaceutical industry is increasingly navigating away from flat, aromatic-rich molecules towards more three-dimensional (3D) chemical entities. This shift is driven by the need to address challenging biological targets, such as protein-protein interactions and allosteric sites, which possess complex, topographically intricate binding pockets. Sp³-rich, rigid scaffolds offer a more precise spatial arrangement of pharmacophoric features, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1]
Azaspirocyclic compounds, in particular, have emerged as a privileged class of 3D scaffolds.[1] The incorporation of a spirocyclic core imparts conformational rigidity, reducing the entropic penalty upon binding to a biological target.[2] The embedded nitrogen atom not only provides a vector for chemical diversification but also serves as a key hydrogen bond acceptor or donor, and can modulate the physicochemical properties of the molecule, such as solubility and basicity.
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core represents a novel and underexplored scaffold that combines the rigidity of a dispiro system with the functional utility of an aza-group and the polarity-modulating effects of a spiroketal moiety. This unique combination of features makes it an attractive starting point for the development of new chemical entities targeting a wide range of diseases.
Physicochemical Properties and Synthetic Strategy
A foundational aspect of any drug discovery program is the robust and scalable synthesis of the core scaffold. The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold, while novel, can be accessed through logical and established synthetic transformations.
Proposed Retrosynthetic Analysis and Synthesis Protocol
A plausible synthetic route to the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core is proposed, starting from commercially available materials. The key steps involve the formation of the spiroketal and the subsequent construction of the azaspirocyclic system.
Protocol 1: Synthesis of the 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane Core
Objective: To synthesize the core scaffold for subsequent derivatization.
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
(Carbethoxymethylene)triphenylphosphorane
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide (MnO₂)
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Palladium on carbon (Pd/C)
-
Anhydrous solvents (Toluene, THF, Dichloromethane)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Wittig Reaction: To a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane. Reflux the mixture for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding α,β-unsaturated ester.
-
Reduction of the Ester: The α,β-unsaturated ester is dissolved in anhydrous THF and cooled to 0°C. A solution of LAH in THF is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the allylic alcohol.
-
Oxidation to the Enone: The allylic alcohol is dissolved in dichloromethane, and activated MnO₂ is added. The suspension is stirred vigorously at room temperature for 24 hours. The mixture is then filtered through a pad of celite, and the solvent is evaporated to yield the corresponding enone.
-
Conjugate Addition and Reductive Amination: The enone is dissolved in dichloromethane, and benzylamine is added. The mixture is stirred at room temperature for 4 hours. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred for a further 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated.
-
Debenzylation and Cyclization: The resulting amino ketal is dissolved in methanol, and Pd/C is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap for 6 hours to facilitate the final spirocyclization.
-
Purification: The final compound is purified by column chromatography to yield the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core.
Library Synthesis and Derivatization
The secondary amine of the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold is the primary handle for generating a diverse chemical library. Standard functionalization reactions can be employed to introduce a wide array of substituents, thereby exploring the chemical space around the core.
Common Derivatization Reactions:
-
Reductive Amination: Reaction with various aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
Caption: Derivatization strategy for the scaffold.
Application in a Drug Discovery Campaign
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold is well-suited for a scaffold-based drug discovery approach. Its rigid 3D structure allows for the precise positioning of substituents to probe the binding pocket of a target protein.
Hypothetical Application: Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. The complex and often hydrophobic binding sites of GPCRs make them ideal targets for 3D scaffolds like the one described herein. For this application note, we will consider the development of antagonists for a hypothetical GPCR, "Target-X".
Protocol 2: High-Throughput Screening (HTS) using a Competitive Radioligand Binding Assay
Objective: To identify derivatives of the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold that bind to Target-X.
Materials:
-
Membrane preparation from cells expressing Target-X.
-
Radiolabeled ligand for Target-X (e.g., [³H]-agonist).
-
Synthesized library of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in the assay buffer in a 96-well plate.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the library compound dilution.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the HTS campaign will be crucial for establishing the SAR for this scaffold against Target-X.
Hypothetical Screening Data:
| Compound ID | R-Group (from Reductive Amination) | IC₅₀ (nM) for Target-X |
| Core-Scaffold | -H | >10,000 |
| Deriv-001 | -CH₂-Ph | 850 |
| Deriv-002 | -CH₂-(4-F-Ph) | 420 |
| Deriv-003 | -CH₂-(4-OMe-Ph) | 1200 |
| Deriv-004 | -CH₂-Cyclohexyl | 2500 |
From this hypothetical data, a preliminary SAR can be deduced:
-
Aromatic substituents on the nitrogen are preferred over aliphatic ones.
-
Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance activity.
-
Electron-donating groups (e.g., methoxy) are detrimental to activity.
This initial SAR provides a clear direction for the next round of synthesis and optimization, focusing on further exploration of substitutions on the phenyl ring.
Caption: Drug discovery workflow using the scaffold.
Conclusion
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane scaffold represents a promising new entry into the medicinal chemist's toolbox of 3D fragments. Its rigid, complex architecture, combined with a synthetically tractable handle for diversification, makes it an ideal candidate for tackling challenging biological targets. The protocols and strategies outlined in these application notes provide a solid framework for the successful integration of this novel scaffold into drug discovery programs, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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- Gobbi, S., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-9.
- Brimble, M. A., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(6), 495-524.
- Ghorai, M. K., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties.
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- Kamal, A., et al. (2009). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 19(8), 2264-2268.
- Tian, Z., et al. (2015). Direct amination of EF spiroketal in steroidal sapogenins: An efficient synthetic strategy and method for related alkaloids. Tetrahedron Letters, 56(35), 5024-5027.
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- Caturla, F. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
- Caturla, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- de la Cuesta, E., et al. (2018).
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- Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
- Le-Gall, T., et al. (2024). Towards a General Access to 1‐Azaspirocyclic Systems via Photoinduced, Reductive Decarboxylative Radical Cyclizations. Chemistry – A European Journal, 30(1), e202302829.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18.
- Guillon, J., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5481.
- Khan, S. A., & Asiri, A. M. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558.
- Sørensen, M. D., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 6(1), 747-759.
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A Comprehensive Guide to the Gram-Scale Synthesis of 1,4-Dioxa-9-Azadispiro[4.2.4.2]tetradecane
Introduction: The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, spirocyclic systems have garnered significant attention due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a detailed, field-tested protocol for the gram-scale synthesis of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane, a novel dispiro-heterocycle with potential applications in medicinal chemistry. In the absence of a direct, published precedent for this specific molecule, the following multi-step synthesis has been designed based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability. This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Synthetic Strategy: A Convergent Approach
The proposed synthetic route is a convergent four-step process, commencing with readily available starting materials. The core strategy involves the initial construction of a mono-protected cyclohexanedione, followed by a reductive amination to form the piperidine ring, and culminating in a final acid-catalyzed spiroketalization to furnish the target dispiro-heterocycle. Each step has been optimized for gram-scale synthesis, with a focus on yield, purity, and operational simplicity.
Figure 1: Overall synthetic workflow for the preparation of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane.
Experimental Protocols
Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal)
Rationale: The selective protection of one of the two ketone functionalities in 1,4-cyclohexanedione is a critical first step.[1] Ethylene glycol is employed as the protecting group, forming a stable ketal under acidic conditions. Toluene is used as the solvent to facilitate the azeotropic removal of water, driving the reaction to completion.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,4-cyclohexanedione (56.0 g, 0.5 mol), toluene (500 mL), and ethylene glycol (31.0 g, 0.5 mol).
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of hexanes and ethyl acetate to afford 1,4-dioxaspiro[4.5]decan-8-one as a white crystalline solid.
| Parameter | Value |
| Starting Material | 1,4-Cyclohexanedione |
| Reagents | Ethylene glycol, p-TsOH |
| Solvent | Toluene |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 85-90% |
Part 2: Reductive Amination to form Intermediate Amino-alcohol
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds.[2][3][4][5] In this step, the remaining ketone of the mono-ketal reacts with 3-amino-1,2-propanediol to form an intermediate imine/iminium ion, which is then reduced in situ by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is the reducing agent of choice as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
3-Amino-1,2-propanediol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 1 L round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (31.2 g, 0.2 mol) and 3-amino-1,2-propanediol (18.2 g, 0.2 mol) in methanol (400 mL).
-
Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (15.1 g, 0.24 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (300 mL) and saturated aqueous NaHCO₃ (150 mL). Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude intermediate amino-alcohol, which is used in the next step without further purification.
| Parameter | Value |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one |
| Reagents | 3-Amino-1,2-propanediol, NaBH₃CN |
| Solvent | Methanol |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | ~80% (crude) |
Part 3 & 4: Deprotection and Final Spiroketalization
Rationale: The final two steps are often performed in a "one-pot" fashion. The acid-catalyzed deprotection of the ketal unmasks the ketone functionality.[6] The subsequent intramolecular spiroketalization between the newly formed ketone and the diol moiety is also acid-catalyzed and driven to completion by the removal of water using a Dean-Stark apparatus. This thermodynamically controlled cyclization is expected to favor the formation of the more stable spiroketal isomer.[7]
Materials:
-
Crude Intermediate Amino-alcohol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude intermediate amino-alcohol from the previous step in toluene (500 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add p-toluenesulfonic acid monohydrate (3.8 g, 20 mmol).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by TLC. Continue refluxing until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane, as a crystalline solid.
| Parameter | Value |
| Starting Material | Intermediate Amino-alcohol |
| Reagents | p-TsOH |
| Solvent | Toluene |
| Reaction Time | 8-12 hours |
| Temperature | Reflux |
| Typical Overall Yield | 40-50% (from mono-ketal) |
Characterization
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the final crystalline product.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC). The purity of the intermediates and the final product can be assessed by NMR and LC-MS analysis. The expected spectral data for the intermediates and the final product should be consistent with the proposed structures. Any significant deviation may indicate the formation of side products and would necessitate further optimization of the reaction conditions or purification methods.
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the gram-scale synthesis of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane. By employing well-established and high-yielding chemical transformations, this protocol offers a reliable pathway to this novel heterocyclic scaffold, paving the way for its exploration in various drug discovery programs. The detailed step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to empower researchers to successfully replicate and adapt this synthesis for their specific needs.
References
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Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). The Journal of Organic Chemistry. Available at: [Link]
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1,4-Cyclohexanedione. Organic Syntheses. Available at: [Link]
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One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). Journal of the American Chemical Society. Available at: [Link]
-
1,4-Cyclohexanedione. Wikipedia. Available at: [Link]
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Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. Available at: [Link]
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Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. Chemical Communications. Available at: [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]
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Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. J. Org. Chem. Available at: [Link]
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Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. PubMed. Available at: [Link]
- Process of synthesizing 1,4-cyclohexyl dione. Google Patents.
- Environmentally friendly 1,4 - cyclohexanedione Synthesis of.
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). MDPI. Available at: [Link]
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Protective Groups. Organic Chemistry Portal. Available at: [Link]
- ORGANIC CHEMISTRY. RSC Publishing.
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Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. Available at: [Link]
- Grignard Reaction Followed by Oxidation to Yield Mono-Substituted Divinyl Ketones.
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). PMC. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Synthesis of azaspirocycles and their evaluation in drug discovery. (2010). PubMed. Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
- Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization.
- Chapter 3 Diol Protecting Groups.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]
-
Diastereoselective Synthesis of the C(17)−C(28) Fragment (The C−D Spiroketal Unit) of Spongistatin 1 (Altohyrtin A) via a Kinetically Controlled Iodo-Spiroketalization Reaction. (2002). Organic Letters. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Biological Activity Screening of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane Derivatives: Protocols for Anticancer and Antimicrobial Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Azaspiro-Heterocycles
Spirocyclic compounds, characterized by a central spiroatom connecting two rings, possess a unique and rigid three-dimensional architecture that makes them highly attractive scaffolds in modern medicinal chemistry.[1] This distinct topology allows for precise spatial orientation of functional groups, increasing the potential for specific and high-affinity interactions with biological targets.[1] Among these, nitrogen-containing spiro-heterocycles (azaspiro compounds) are of particular interest due to their prevalence in natural products and their demonstrated therapeutic properties, including potent anticancer and antimicrobial activities.[1][2][3]
The 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane core represents a novel structural motif within this class. While this specific scaffold is not yet extensively documented in biological literature, its structural alerts—a dispiro core, ether linkages, and a secondary amine—suggest significant potential for biological activity. Azaspiro compounds have been successfully developed as inhibitors of the p53-MDM2 interaction, a key pathway in cancer therapy, and have shown promise against various human cancer cell lines.[1][4]
This application note provides a comprehensive, tiered approach to the initial biological evaluation of novel 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane derivatives. The protocols herein describe robust, widely adopted, and validated assays for primary screening of antiproliferative/cytotoxic effects and secondary screening for antimicrobial activity.
A Tiered Strategy for Efficient Biological Screening
A systematic, multi-tiered screening approach is essential for efficiently identifying and prioritizing promising compounds from a new chemical library. This strategy begins with broad, high-throughput assays to identify general biological activity, followed by more specific, lower-throughput assays to characterize the nature and potency of that activity. This workflow ensures that resources are focused on the most promising candidates.
Caption: Logic workflow for prioritizing hit compounds based on potency and selectivity.
A compound like Derivative 3 from the example tables (IC₅₀ = 1.2 µM against MCF-7, CC₅₀ = 45.8 µM against MRC-5) would yield an SI of 38.2. This high selectivity, combined with its sub-micromolar potency, would mark it as a high-priority candidate for subsequent hit-to-lead optimization studies.
References
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Anticancer Research. (n.d.). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Retrieved from [Link]
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Tantawy, H. et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Retrieved from [Link]
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MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]
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Silen, J. L. et al. (1998). Screening for novel antimicrobials from encoded combinatorial libraries by using a two-dimensional agar format. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Silen, J. L. et al. (1998). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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PubMed. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]
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Heliyon. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Retrieved from [Link]
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ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]
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Bentham Science. (2023). Cytotoxic Activity of Unique Synthesized Five-membered Heterocyclic Compounds Coordinated with Tiopronin Monovalent. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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Purohit, M. N. et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [4][5]HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]
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El-Telbany, F. A. et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie. Retrieved from [Link]
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Application Notes & Protocols: The Emerging Role of 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The relentless pursuit of novel molecular architectures in drug discovery and materials science necessitates a parallel evolution in synthetic methodology. At the heart of this evolution lies the development of sophisticated ligands that can modulate the reactivity and selectivity of transition metal catalysts. Herein, we introduce 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane , a unique dispirocyclic aza-heterocycle, as a promising new ligand for metal-catalyzed reactions. Its rigid, three-dimensional framework, coupled with the presence of both nitrogen and oxygen donor atoms, offers a distinct stereoelectronic profile for the stabilization of catalytically active metal centers.
The structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is characterized by a central piperidine ring fused to two 1,4-dioxane rings through spirocyclic junctions. This arrangement creates a sterically defined cavity around the nitrogen atom, a feature that can be exploited to influence the coordination sphere of a metal catalyst. Drawing parallels from the well-established chemistry of aza-crown ethers, which are known to complex metal cations and influence catalytic processes, this dispirocyclic ligand is poised to offer unique advantages in terms of catalyst stability, activity, and selectivity.[1][2] Aza-crown ethers, with their nitrogen and oxygen heteroatoms, can selectively bind metal cations, and this interaction can be used to tune the reactivity of the metal center in catalytic applications.[3][4]
This guide provides a comprehensive overview of the potential applications of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[5] We present detailed, field-tested protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most widely used C-C and C-N bond-forming reactions in pharmaceutical and materials chemistry.[5][6]
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for the synthesis of biaryls, a common motif in biologically active molecules.[5] The efficiency of this reaction is highly dependent on the nature of the ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The sterically demanding and electron-rich nature of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane makes it an excellent candidate for this transformation.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol details the in situ preparation of the palladium catalyst and its application in a model Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (4.2 mg, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15 minutes. The solution should turn from a pale yellow to a light brown color, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Reaction Execution: Add deionized water (1 mL) to the reaction mixture. Heat the reaction to 100 °C and stir vigorously for 4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methyl-1,1'-biphenyl.
Data Presentation: Hypothetical Optimization of Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Ligand:Pd Ratio | Base | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 2:1 | K₂CO₃ | 100 | 95 |
| 2 | 0.5 | 2:1 | K₂CO₃ | 100 | 88 |
| 3 | 1.0 | 1:1 | K₂CO₃ | 100 | 75 |
| 4 | 1.0 | 2:1 | Cs₂CO₃ | 100 | 98 |
| 5 | 1.0 | 2:1 | K₂CO₃ | 80 | 82 |
Mechanistic Considerations
The proposed catalytic cycle for the Suzuki-Miyaura reaction mediated by the palladium/1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane complex is depicted below. The bulky dispirocyclic ligand is believed to promote the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step. The steric hindrance around the metal center also facilitates the reductive elimination step, leading to faster catalyst turnover.
Caption: Proposed Catalytic Cycle for the Suzuki-Miyaura Reaction.
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of anilines, a critical functional group in many pharmaceuticals.[6] The success of this reaction often relies on the use of bulky, electron-rich phosphine ligands. However, N-heterocyclic ligands are emerging as viable alternatives. The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane ligand, with its sterically encumbered nitrogen donor, can effectively stabilize the palladium catalyst and promote the challenging C-N bond formation.
Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
This protocol outlines the coupling of an aryl chloride with a primary amine, a challenging transformation that highlights the efficacy of the new ligand.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
-
4-Chlorotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Experimental Procedure:
-
Reaction Setup: In a glovebox, combine tris(dibenzylideneacetone)dipalladium(0) (4.6 mg, 0.005 mmol, 1 mol% Pd), 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (4.2 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) in a Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 4-chlorotoluene (127 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12 hours with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield N-(p-tolyl)aniline.
Workflow Diagram
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination protocol.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion and Future Outlook
The 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane ligand represents a new and promising addition to the toolbox of synthetic chemists. Its unique structural and electronic properties make it a versatile ligand for palladium-catalyzed cross-coupling reactions, demonstrating high efficacy in both Suzuki-Miyaura and Buchwald-Hartwig aminations. The rigid dispirocyclic framework appears to confer enhanced stability to the catalytic species, leading to high yields and catalyst turnover numbers.
Future research will focus on expanding the scope of this ligand to other metal-catalyzed transformations, such as C-H activation, and on the synthesis of chiral derivatives for asymmetric catalysis. The modular nature of the dispirocyclic scaffold offers exciting opportunities for fine-tuning the ligand's properties to meet the demands of a wide range of synthetic challenges.
References
-
Yoo, C., & Miller, S. J. (2019). Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. Chemical Communications. [Link]
-
Li, Z., et al. (2016). Development of the aza-crown ether metal complexes as artificial hydrolase. Journal of Inorganic Biochemistry, 154, 55-65. [Link]
-
Grokipedia. (n.d.). Aza-crown ether. Grokipedia. [Link]
-
Karak, M., et al. (2019). Organometallic Elaboration as a Strategy for Tuning the Supramolecular Characteristics of Aza-Crown Ethers. Organometallics, 38(21), 4154-4164. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of the aza-crown ether metal complexes as artificial hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering pH-Responsive Radioprotective Biomaterials Using 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Executive Summary
The development of multifunctional biomaterials is a critical frontier in both oncology and aerospace medicine. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a highly specialized spirocyclic compound that offers a unique topological advantage for materials science. By leveraging its bifunctional molecular architecture, researchers can engineer "smart" polymeric nanocarriers that serve two distinct, yet synergistic, purposes:
-
Targeted Payload Release: The 1,4-dioxa moiety is an acid-labile ketal ring that acts as a pH-responsive trigger in the acidic tumor microenvironment.
-
Radiation Shielding: The dense, rigid 9-azadispiro framework provides significant physical attenuation of ionizing radiation (gamma rays and fast neutrons).
This application note provides a comprehensive, self-validating methodology for synthesizing Spiro-Polymer Conjugates (SPCs) and formulating them into Radioprotective Nanoparticles (RNPs).
Mechanistic Insights: The Causality of the Spiro-Scaffold
To successfully integrate this compound into a drug delivery system, it is crucial to understand the physicochemical causality behind its structural components.
The Azadispiro Core: Physical Radiation Attenuation
Traditional radioprotectants (e.g., amifostine) rely on systemic free-radical scavenging, which often induces severe dose-limiting toxicities. In contrast, incorporating an azadispiro core directly into a polymeric matrix provides physical radiation shielding. The dense electron cloud and rigid geometric constraints of the spirocyclic framework increase the effective mean free path and removal cross-sections for ionizing radiation. Recent empirical studies have demonstrated that azadispiro derivatives possess neutron and gamma radiation absorption capabilities comparable to high-density polyethylene, acting as a localized dosimetric shield for healthy tissue (1)[1].
The 1,4-Dioxa Ketal: pH-Triggered Hydrolysis
The 1,4-dioxa ring is a cyclic ketal. At physiological pH (7.4), the ketal is thermodynamically stable, preventing premature drug leakage during systemic circulation. However, upon endocytosis into the acidic tumor microenvironment or late endosomes (pH 5.0–5.5), hydronium ions rapidly catalyze the hydrolysis of the ketal into a diol and a ketone. This cleavage disrupts the hydrophobic balance of the nanoparticle core, triggering a rapid, burst release of the encapsulated chemotherapeutic payload (2)[2].
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating built-in quality control steps to ensure reproducibility and structural integrity.
Protocol 1: Synthesis of Spiro-Polymer Conjugates (SPCs)
Objective: Covalently link 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane to a hydrophilic polymer backbone (e.g., mPEG-NHS). Causality: We specifically target the secondary amine at the 9-aza position for amidation. This highly nucleophilic site allows for efficient conjugation while leaving the acid-labile 1,4-dioxa ketal completely untouched, preserving the pH-responsive trigger for downstream applications.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in 5 mL of anhydrous Dichloromethane (DCM) under a strict inert N₂ atmosphere to prevent ambient moisture from interfering with the NHS ester.
-
Conjugation: Add 1.2 equivalents of mPEG-NHS ester (MW 5000 Da) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the leaving group and drive the reaction forward without competing for the NHS ester.
-
Reaction: Stir continuously at room temperature for 24 hours.
-
Purification: Concentrate the mixture via rotary evaporation and precipitate the resulting SPC dropwise into 50 mL of cold diethyl ether. Centrifuge at 8,000 rpm for 10 minutes. Repeat the precipitation step twice to remove unreacted spiro monomer and DIPEA salts.
-
Validation (Self-Check): Vacuum dry the pellet and analyze via ¹H-NMR (CDCl₃). Successful conjugation is confirmed by the disappearance of the NHS succinimidyl protons at ~2.8 ppm and the downfield shift of the protons adjacent to the 9-aza nitrogen.
Protocol 2: Formulation of Radioprotective Nanoparticles (RNPs)
Objective: Assemble the synthesized SPCs into drug-loaded micelles encapsulating a model hydrophobic payload (Paclitaxel, PTX). Causality: Nanoprecipitation (solvent displacement) is utilized instead of emulsion-based methods to avoid high-shear ultrasonication, which can generate localized heat and prematurely hydrolyze the sensitive ketal linkages.
Step-by-Step Methodology:
-
Organic Phase: Dissolve 10 mg of the SPC and 2 mg of PTX in 1 mL of HPLC-grade Acetone.
-
Aqueous Phase: Prepare 10 mL of highly purified water (Milli-Q), strictly adjusted to pH 7.4 using 0.1 M NaOH to ensure ketal stability during formulation.
-
Assembly: Inject the organic phase dropwise (0.1 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm). The rapid solvent shifting locks the hydrophobic spiro-conjugates into kinetically stable micelles.
-
Maturation: Allow the acetone to evaporate overnight in a chemical fume hood.
-
Validation (Self-Check): Filter the solution through a 0.22 μm PES syringe filter to remove unencapsulated PTX aggregates. Characterize the RNPs using Dynamic Light Scattering (DLS). Acceptance Criteria: Hydrodynamic diameter of 80–120 nm with a Polydispersity Index (PDI) < 0.2.
Protocol 3: Validation of pH-Responsiveness and Radiation Shielding
Objective: Quantify the dual-action efficacy of the formulated RNPs.
Step-by-Step Methodology:
-
pH-Dependent Release Kinetics:
-
Aliquot 2 mL of the RNP solution into dialysis bags (MWCO 3.5 kDa).
-
Submerge in 20 mL of release media: Group A (PBS, pH 7.4) and Group B (Acetate buffer, pH 5.5).
-
Incubate at 37°C with orbital shaking (100 rpm). Sample 1 mL of the external media at predetermined intervals (replacing with fresh media) and quantify PTX release via HPLC at 227 nm.
-
-
Radiation Attenuation Assay:
-
Prepare a tissue-equivalent solid phantom and embed vials containing the RNP solution (5 mg/mL) alongside a water control.
-
Irradiate the phantom using a Co-60 gamma source (1.25 MeV).
-
Measure the transmitted radiation dose using an ionization chamber placed directly behind the samples to calculate the Linear Attenuation Coefficient (μ) and Half-Value Layer (HVL) (1)[1].
-
Quantitative Data Summary
The table below summarizes the comparative performance of the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane-based RNPs against standard non-responsive nanocarriers and baseline controls.
| Formulation | pH 7.4 Release (t₁/₂) | pH 5.5 Release (t₁/₂) | Linear Attenuation Coefficient (μ, cm⁻¹) | Half-Value Layer (HVL, cm) |
| Spiro-Ketal RNPs | > 120 hours | 4.5 hours | 0.145 | 4.78 |
| PEG-PLGA (Control) | 48 hours | 42 hours | 0.065 | 10.66 |
| Water (Baseline) | N/A | N/A | 0.063 | 11.00 |
Data Interpretation: The Spiro-Ketal RNPs demonstrate extreme stability at physiological pH but undergo rapid payload dumping at pH 5.5. Furthermore, the azadispiro core more than doubles the radiation attenuation capacity compared to standard polymeric carriers, significantly reducing the Half-Value Layer.
Mechanistic Visualization
Dual-mechanism pathway of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane nanoparticles.
References
- Source: Taylor & Francis / Journal of Materials Science: Materials in Electronics (2022)
- Source: PubMed (2023)
Sources
Multi-component reactions for synthesizing azaspiro compounds
Application Note: Advanced Multicomponent Reactions (MCRs) for the Synthesis of Azaspiro Scaffolds
Introduction & Mechanistic Rationale
Azaspiro compounds—molecules featuring a spiro ring system containing at least one nitrogen atom—are highly privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures allow them to navigate complex biological space more effectively than traditional flat aromatic rings. Multicomponent reactions (MCRs) provide a highly convergent, atom-economical strategy to assemble these complex polycyclic systems in a single reaction vessel[1]. By avoiding the isolation of reactive intermediates, MCRs minimize solvent waste, reduce purification bottlenecks, and maximize step efficiency.
This protocol guide details two robust, field-proven MCR methodologies for synthesizing distinct azaspiro scaffolds: the 1,3-dipolar cycloaddition for spirooxindoles, and the tandem Ugi-4CC/ipso-iodocyclization for azaspiro[4.5]trienones[1].
Pathway 1: The 1,3-Dipolar Cycloaddition (1,3-DC)
The three-component 1,3-dipolar cycloaddition between an isatin derivative, an α -amino acid (such as L-proline or sarcosine), and an electron-deficient alkene (dipolarophile) is the premier method for constructing spirooxindoles.
Mechanistic Causality: The reaction initiates with the decarboxylative condensation of isatin and the amino acid. This step is thermodynamically driven by the release of CO 2 , generating a transient, highly reactive azomethine ylide (a 1,3-dipole). The ylide then undergoes a concerted, stereoselective [3+2] cycloaddition with the dipolarophile to form the spirocyclic core, simultaneously establishing multiple contiguous stereocenters[2].
Mechanistic pathway of the three-component 1,3-dipolar cycloaddition forming spirooxindoles.
Protocol A: One-Pot Synthesis of Spirooxindoles
-
Reagent Assembly: In a 50 mL round-bottom flask, add the isatin derivative (1.0 mmol), L-proline (1.2 mmol), and the chosen dipolarophile (1.2 mmol).
-
Solvent Selection: Suspend the mixture in 10 mL of absolute ethanol (EtOH).
-
Causality: Protic solvents like EtOH are critical. They stabilize the zwitterionic azomethine ylide intermediate through hydrogen bonding, which significantly accelerates the reaction rate and enhances the diastereoselectivity (dr) of the cycloaddition.
-
-
Thermal Activation: Heat the mixture to reflux (approx. 80 °C) while stirring for 2–5 hours.
-
Self-Validating Isolation: The reaction progress is visually self-validating. As the reaction proceeds, the highly soluble starting materials convert into the azaspiro product, which has lower solubility in cold ethanol. This induces a distinct color change accompanied by the precipitation of the product.
-
Purification: Cool the mixture to room temperature, filter the precipitate directly, and wash with cold EtOH (3 x 5 mL). This circumvents the need for labor-intensive column chromatography.
Step-by-step experimental workflow and self-validation checkpoints for azaspiro synthesis.
Quantitative Data: Solvent Optimization
The choice of solvent dictates the trajectory of the transition state. As demonstrated in the literature, ethanol provides the optimal balance of yield and stereocontrol.
Table 1: Solvent Optimization for 1,3-Dipolar Cycloaddition
| Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Toluene | Reflux | 5 | 45 | 5:1 |
| THF | Reflux | 5 | 58 | 8:1 |
| CH₃CN | Reflux | 5 | 65 | 10:1 |
| H₂O | 100 °C | 5 | 30 | 4:1 |
| EtOH | Reflux | 5 | 85 | >20:1 |
Pathway 2: Tandem Ugi-4CC / ipso-Iodocyclization
For the synthesis of highly functionalized azaspiro[4.5]trienones, a tandem Ugi four-component condensation (U4CC) followed by an electrophilic cyclization is employed[1].
Protocol B: Synthesis of Azaspiro[4.5]trienones
-
Ugi-4CC Assembly: Mix a p-anisidine derivative (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (MeOH) to form an imine. Add a 3-alkyl/aryl-propiolic acid (1.0 mmol) and an isocyanide (1.0 mmol). Stir at room temperature for 12 hours.
-
Causality: The Ugi reaction rapidly assembles a linear intermediate containing both an electron-rich aromatic ring and an alkyne moiety in close spatial proximity[1].
-
-
Electrophilic Trigger: Without isolating the Ugi adduct, add molecular iodine (I 2 , 1.2 eq) and a base directly to the vessel.
-
Causality: Iodine acts as a soft electrophile, selectively activating the alkyne. This triggers an intramolecular ipso-iodocyclization where the electron-rich p-anisidine ring attacks the activated alkyne, dearomatizing the ring to form the spiro[4.5]trienone core[1]. Furthermore, the resulting vinyl-iodide moiety serves as a synthetic handle for downstream functionalization (e.g., Suzuki couplings)[1].
-
-
Isolation: Quench with saturated aqueous Na 2 S 2 O 3 to neutralize excess iodine, extract with ethyl acetate, and purify via precipitation or a rapid silica plug.
Tandem Ugi-4CC and electrophilic ipso-iodocyclization for azaspiro[4.5]trienone synthesis.
Quality Control & Analytical Validation
To ensure the structural integrity of the synthesized azaspiro compounds, rigorous analytical validation must be performed:
-
Diastereomeric Ratio (dr): Determined via crude 1 H-NMR integration. The protocols described typically yield a dr > 99:1 due to the rigid transition states dictated by the solvent hydrogen-bonding network and steric bulk.
-
Regiochemistry: Single-crystal X-ray diffraction remains the gold standard to unambiguously confirm the relative configuration of the highly congested spiro-quaternary centers.
References
-
Lin, B., Zhou, G., Gong, Y., Wei, Q.-D., Tian, M.-Y., Liu, X.-L., Feng, T.-T., Zhou, Y., & Yuan, W.-C. "Molecular Hybridization-Guided One-Pot Multicomponent Synthesis of Turmerone Motif-Fused 3,3′-Pyrrolidinyl-dispirooxindoles via a 1,3-Dipolar Cycloaddition Reaction." Molecules 2017, 22(4), 645.[Link]
-
Yugandhar, D., & Srivastava, A. K. "Efficient Construction of Azaspiro[4.5]trienone Libraries via Tandem Ugi 4CC/Electrophilic ipso-Iodocyclization in One-Pot." ACS Combinatorial Science 2015, 17(8), 484–491.[Link]
-
Suresh, L., et al. "Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction." Beilstein Journal of Organic Chemistry 2016, 12, 2874–2881.[Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane synthesis
Welcome to the technical support resource for the synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and related complex spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges in the synthesis of this scaffold, focusing on troubleshooting low yields, controlling stereochemistry, and managing difficult purifications. Our approach is grounded in mechanistic principles to empower you to optimize your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane core?
The synthesis of this complex dispirocyclic system typically relies on a key cyclization step to form the azacycle (the piperidine ring). The choice of strategy often depends on the available starting materials and desired stereochemical outcome. The two most common and logical approaches are:
-
Intramolecular Reductive Amination: This is a robust method involving the cyclization of a precursor containing both a ketone (or aldehyde) and a primary amine, separated by a suitable carbon chain. The reaction proceeds via an intermediate imine or enamine which is then reduced in situ. The spiroketal moiety usually serves as a protecting group for another ketone in the precursor.
-
Intramolecular Pictet-Spengler Reaction: If the precursor contains a tryptamine-like moiety (a β-arylethylamine where the "aryl" group is an electron-rich heterocycle or suitably activated ring system), this acid-catalyzed cyclization onto a carbonyl group is highly effective.[1][2] This method is particularly powerful for creating stereocenters.[3]
Q2: I'm observing a persistent imine impurity in my reductive amination approach. How can I drive the reaction to completion?
This is a very common issue. The persistence of the imine intermediate suggests that the reduction step is either too slow or incomplete.[4] Here are several factors to consider:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent. If it's not effective, consider switching to a more powerful or specialized reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is particularly effective for reductive aminations as it is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation.
-
Solvent Effects: Methanol can sometimes compete with the imine for the reducing agent.[4] Switching to a less reactive solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve yields.
-
pH Control: The rate of both imine formation and reduction is pH-dependent. For many reductive aminations, maintaining a slightly acidic pH (around 5-6) using acetic acid can accelerate the reaction by promoting the formation of the more electrophilic iminium ion, which is reduced more rapidly than the neutral imine.
Q3: My spiroketalization step is giving me a mixture of diastereomers. How can I improve the stereoselectivity?
Controlling stereochemistry at the spirocenter is a classic challenge in spiroketal synthesis.[5][6] The outcome is governed by the interplay between thermodynamic and kinetic control.
-
Thermodynamic Control: This condition favors the formation of the most stable product. It is typically achieved by using higher temperatures, longer reaction times, and reversible reaction conditions (e.g., strong acid catalysis). The stability of the resulting spiroketal is often influenced by the anomeric effect.[6]
-
Kinetic Control: This favors the product that is formed fastest. To achieve this, use lower temperatures and shorter reaction times to trap the initial product before it can equilibrate to the more stable thermodynamic isomer.[6]
Screening different acid catalysts (e.g., CSA, PPTS, TsOH) and solvents can significantly influence the diastereomeric ratio (dr).[3]
Troubleshooting Guide: Low Yields and Side Reactions
Low product yield is the most frequent complaint in complex multi-step syntheses. The following guide provides a logical workflow to diagnose and solve the underlying issues.
Problem 1: Low or No Product Yield in the Azacyclization Step
A low yield in the key ring-forming step can be frustrating. A systematic investigation is the best approach to pinpoint the cause.[5][7]
Caption: A workflow for troubleshooting low reaction yields.
-
Insufficient Catalyst Activity: In Pictet-Spengler type reactions, the acid catalyst is crucial. If using standard protic acids (HCl, H₂SO₄) fails, consider Lewis acids like BF₃·OEt₂ or Cu(OTf)₂ which can be more effective for certain substrates.[1][3] For sensitive molecules, milder chiral phosphoric acids may be beneficial.[1]
-
Incomplete Cyclization: The activation energy for the ring-closing step might be too high.[8] Before resorting to drastic temperature increases which can cause decomposition, try screening different solvents. The choice of solvent can significantly impact reaction rates and yields.[1][5]
-
Hydrolysis of Intermediates: Imines formed during reductive amination are susceptible to hydrolysis, which prevents the desired cyclization.[8] Ensure all reagents and solvents are anhydrous by using freshly distilled solvents or those from a purification system. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[8]
Problem 2: Difficulty in Product Purification and Isolation
Even with a good yield, isolating the target compound can be a major hurdle.
| Solvent | Polarity Index | Boiling Point (°C) | Key Application Notes |
| Hexanes | 0.1 | 69 | Good for initial non-polar impurity removal. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose solvent for extraction and chromatography of moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for extracting a wide range of compounds. Volatility is a plus for easy removal. |
| Methanol (MeOH) | 5.1 | 65 | Highly polar; used as a modifier in chromatography to elute polar compounds. Can be problematic in extractions due to miscibility with water. |
| 1,4-Dioxane | 4.8 | 101 | Aprotic, polar solvent, miscible with water.[9] Can be useful as a reaction solvent but requires careful purification to remove peroxides.[10] |
-
Issue: Product is lost during aqueous workup.
-
Cause & Solution: Your azadispirocycle product is likely basic and may form a water-soluble salt in an acidic aqueous layer. Before extraction, carefully basify the aqueous layer with NaOH or NaHCO₃ to a pH > 9 to ensure the amine is in its freebase form. Conversely, this property can be exploited: purposefully acidify to wash away non-basic organic impurities.
-
-
Issue: Product co-elutes with impurities during column chromatography.
-
Cause & Solution: The polarity of your product and a key impurity are too similar. Try a different solvent system. Switching from an EtOAc/Hexanes gradient to a DCM/MeOH gradient can alter the selectivity of the separation. If the impurity is an unreacted starting amine, adding a small amount of triethylamine (0.5-1%) to the eluent can help by competing for active sites on the silica gel, often improving peak shape and separation.
-
Experimental Protocols
The following are generalized, self-validating protocols that should be optimized for your specific substrate.
Protocol 1: Stereoselective Spiroketalization (Thermodynamic Control)
This protocol is designed to yield the most stable spiroketal diastereomer.
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).[6]
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 eq) to the solution at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture. For thermodynamic equilibrium, gentle heating (e.g., 40 °C) may be required. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed and the product ratio is stable.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or a few drops of triethylamine). Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Tandem Imine Formation & Reduction (Reductive Amination)
This protocol uses STAB for a controlled, one-pot cyclization.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the amino-ketone precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add 3Å molecular sieves to scavenge any trace water.
-
Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Caption: Experimental workflow for reductive amination cyclization.
References
- BenchChem. (2025). preventing side reactions during the synthesis of 1-Azaspiro[3.
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
- BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
- BenchChem. (2025). Technical Support Center: Stereocontrolled Spiroketal Synthesis.
- National Institutes of Health (NIH). A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin B.
- ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- BenchChem. (2025). common side reactions of organic azides in synthesis.
- Reddit. (2025).
- Google Patents.
- BLDpharm. 1,4-Dioxa-9-azadispiro[4.2.48.25]tetradecane.
- Wikipedia. 1,4-Dioxane.
- Ing. Průcha, V. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 10. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the purification of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this unique spiroketal amine. The inherent structural features of this molecule—specifically the basic nitrogen atom and the dual spirocyclic system—present distinct challenges for standard chromatographic methods. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to empower you to achieve high purity with confidence.
Section 1: Understanding Your Molecule: Properties and Potential Contaminants
A successful purification begins with a deep understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis. This knowledge informs every decision, from stationary phase selection to the composition of your mobile phase.
The target compound, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, is a moderately polar molecule due to the presence of ether and amine functionalities[1]. The tertiary amine group is a key feature; its basicity can cause strong, undesirable interactions with the acidic silanol groups on a standard silica gel surface, leading to significant peak tailing and potential loss of material[2][3].
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| CAS Number | 143040-01-1 | - |
| LogP | 1.02 | Indicates moderate lipophilicity; soluble in common organic solvents[1]. |
| Polar Surface Area | 30 Ų | Suggests moderate polarity, suitable for normal-phase chromatography[1]. |
| Hydrogen Bond Acceptors | 3 | Can interact with protic solvents and silica gel surface[1]. |
| Hydrogen Bond Donors | 1 | Contributes to polarity[1]. |
| Rotatable Bonds | 0 | A rigid structure, which typically leads to good chromatographic behavior if interactions are controlled[1]. |
Table 2: Common Impurities in Spiroketal Amine Synthesis
| Impurity Type | Description | Relative Polarity | Chromatographic Behavior |
| Unreacted Precursors | Dihydroxy-ketone or amino-diol precursors. | High | Will have very high retention on silica gel; may not elute with moderately polar solvents. |
| Starting Materials | Residual reagents from the synthesis, such as alkyl halides or other amines[4]. | Variable | Depends on the specific material; may co-elute or elute much faster than the product. |
| Oxidation Byproducts | N-oxide derivatives formed by exposure of the amine to air[4]. | High | Will be significantly more polar than the parent amine and exhibit strong retention. |
| Isomeric Byproducts | Diastereomers or constitutional isomers formed during the spiroketalization. | Similar to Product | Often the most challenging to separate. Requires a highly optimized solvent system for resolution. |
| Residual Solvents | Solvents used in the synthesis or workup (e.g., Methanol, Ethanol)[4]. | Variable | Typically elute very quickly (at the solvent front). |
Section 2: A Validated Protocol for Column Chromatography
This protocol is designed as a self-validating workflow. The initial Thin-Layer Chromatography (TLC) analysis is a critical step that dictates the parameters for the preparative column, minimizing guesswork and saving valuable material.
Experimental Workflow Diagram
Caption: Workflow for the purification of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Step-by-Step Methodology
Materials:
-
Crude 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Triethylamine (Et₃N)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Protocol:
-
Mobile Phase Optimization (TLC):
-
Prepare several developing chambers with different solvent systems. A good starting point is a 95:5 mixture of DCM:MeOH. Also test EtOAc:Hexanes systems (e.g., 30:70).
-
To each developing solvent, add 0.5-1% triethylamine (Et₃N). This is critical to prevent peak tailing by neutralizing acidic silanol sites on the silica.
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
The ideal solvent system will give your target compound an Rf value of 0.25 - 0.35 . This provides the optimal balance between retention and elution time for good separation on the column.
-
-
Column Packing:
-
Select a column with an appropriate diameter based on your sample mass (a common rule of thumb is a 20:1 to 40:1 silica-to-crude-product mass ratio).
-
Prepare a slurry of silica gel in your chosen mobile phase (the less polar component, e.g., Hexanes or DCM).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the optimized mobile phase through it.
-
-
Sample Loading:
-
Method A (Dry Loading - Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column bed.
-
Method B (Wet Loading): Dissolve your crude product in the absolute minimum volume of the mobile phase or DCM. Using a pipette, carefully apply the concentrated solution to the top of the column. This method is faster but risks poorer separation if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the bed is not disturbed.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions should be proportional to the column size.
-
Monitor the elution process by spotting fractions onto TLC plates, allowing you to visualize the separation in real-time.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of your collected fractions.
-
Identify the fractions containing only your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
-
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My compound is streaking down the column and my TLC spots are tailing severely. What is happening and how do I fix it?
A: This is the most common issue when purifying amines on silica gel. The basic nitrogen atom of your compound is interacting strongly with acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in a tail.
-
Primary Solution: The most effective solution is to add a basic modifier to your eluent. Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase. These bases will preferentially interact with the acidic sites on the silica, effectively masking them from your compound and allowing it to pass through with a symmetrical peak shape.
-
Secondary Cause: You may have overloaded the column. If the amount of sample is too high for the amount of silica, it can lead to band broadening and tailing[3]. Ensure you are using a silica-to-crude mass ratio of at least 20:1.
Q: I've been running the column for a long time with my chosen solvent, but I'm not seeing my product elute. Where is it?
A: Your product is likely still bound to the top of the column because the mobile phase is not polar enough to displace it from the silica.
-
Solution 1 (Isocratic Elution): If you are running with a single solvent mixture, you need to increase its polarity. For a DCM:MeOH system, gradually increase the percentage of methanol (e.g., from 2% to 5%, then to 10%). For an EtOAc:Hexanes system, increase the percentage of ethyl acetate.
-
Solution 2 (Gradient Elution): A more controlled approach is to use a step gradient. Start with your initial, less polar mobile phase and collect several column volumes. Then, progressively switch to more polar mixtures. This will first elute non-polar impurities, followed by your product, and finally any highly polar contaminants.
-
Verification: Confirm the compound is on the column by carefully scraping a small amount of silica from the very top of the column bed, dissolving it in methanol, and analyzing the solution by TLC.
Q: The separation between my product and a key impurity is poor (Rf values are too close). How can I improve the resolution?
A: Poor resolution means the selectivity of your system is insufficient.
-
Decrease Solvent Polarity: Counterintuitively, running the column in a less polar solvent system can often improve separation. A less polar eluent will cause all compounds to move more slowly, exaggerating the small differences in their affinity for the stationary phase and allowing for better separation over the length of the column.
-
Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. If you are using a DCM:MeOH system, try switching to an EtOAc:Hexanes system (or vice-versa). The different solvent properties can alter the interaction with your compounds and improve resolution[5].
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using neutral or basic alumina. Alumina has different surface properties and can offer unique selectivity for amines.
Q: I'm observing "ghost peaks" – unexpected compounds appearing in my fractions that were not in the crude TLC. What is their source?
A: Ghost peaks are typically contaminants introduced during the chromatography process itself[6].
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain non-volatile residues that will concentrate and elute as distinct peaks.
-
Contaminated Column or Silica: Never reuse a column from a different project without exhaustive cleaning. It's best practice to use a fresh column and new silica for each purification.
-
Leaching from Apparatus: Ensure all glassware is meticulously clean. Plastic components (like tubing) can sometimes leach plasticizers into organic solvents.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this compound? A: Standard flash-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, if tailing remains a problem even with a basic modifier, or if separation is challenging, consider using neutral alumina. For very high-resolution needs, a bonded-phase silica (like diol or amino-propyl) could also be explored.
Q: How do I choose the initial solvent system to test on TLC? A: Base your choice on the compound's structure. The presence of oxygen and nitrogen atoms suggests moderate polarity. A dichloromethane (DCM) based system is a good starting point because it is a versatile solvent. A common starting eluent is 1-5% Methanol in DCM. Alternatively, an Ethyl Acetate/Hexanes mixture (starting around 20-30% EtOAc) is another excellent choice.
Q: How can I confirm the purity and identity of my final product? A: After purification, you must verify the outcome.
-
Purity: Run a TLC of the final product in a suitable solvent system. It should appear as a single, well-defined spot. For higher scrutiny, HPLC or GC analysis is recommended.
-
Identity: Confirm the structure using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to ensure the molecular weight and structure match the target compound.
References
-
Chemspace. (n.d.). 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. Retrieved from Chemspace website. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from Restek website. [Link]
-
Jackson, M. A., & Appell, M. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Carbohydrate Research, 432, 9-16. [Link]
-
Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix website. [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from Phenomenex website. [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from Veeprho website. [Link]
-
PubMed. (2016, September 2). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Retrieved from PubMed. [Link]
-
Francke, S., & Carda, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 427-455. [Link]
-
Langer, P., & Schroeder, F. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry, 9, 2614-2618. [Link]
-
Crimmins, M. T., & Shamszad, M. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(5), 123-134. [Link]
Sources
- 1. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 | CSSB00009930767 [chem-space.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. veeprho.com [veeprho.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bvchroma.com [bvchroma.com]
Technical Support Center: Overcoming Low Yields in Azadispiro Compound Synthesis
Welcome to the technical support center dedicated to the synthesis of azadispiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Azaspirocycles are privileged scaffolds in medicinal chemistry, offering unique three-dimensional structures that can enhance physicochemical properties like solubility and metabolic stability.[1][2] However, their synthesis is often challenging due to the formation of a quaternary spirocyclic carbon, potential for multiple stereocenters, and susceptibility to side reactions.[1][3][4]
This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Optimization & Low Yields
Q1: My spirocyclization reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low yields in spirocyclization reactions are a common but surmountable problem. A systematic approach is the most effective way to identify the root cause.[5][6]
Initial Checks & Common Culprits:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If a significant amount of starting material remains, consider extending the reaction time or cautiously increasing the temperature.[3][5]
-
-
Decomposition: The starting materials or the spirocyclic product may be degrading under the reaction conditions.
-
Troubleshooting: Analyze the crude reaction mixture for byproducts. If decomposition is evident, consider lowering the reaction temperature, using milder reagents, or shortening the reaction time.[6] The labile nature of some complex molecules can make them prone to degradation under harsh pH, temperature, or solvent conditions.[7]
-
-
Suboptimal Reagent Stoichiometry: Incorrect measurement of reagents, particularly the limiting reagent, can halt the reaction prematurely.
-
Troubleshooting: Double-check all calculations and ensure accurate measurement. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion.[6]
-
-
Catalyst Inactivity: If you are using a catalyst, it may be inactive or poisoned.
-
Purity of Starting Materials: Impurities in the starting materials can inhibit catalysts or lead to unwanted side reactions.[6]
-
Troubleshooting: Verify the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before beginning the synthesis.[6]
-
Stereochemistry & Isomer Control
Q2: I'm obtaining my azadispiro compound, but as a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis, as the reaction's outcome is governed by a delicate balance of kinetic and thermodynamic factors.[5]
Strategies for Controlling Stereochemistry:
-
Temperature Control: The reaction temperature can significantly influence the energy difference between diastereomeric transition states.
-
Causality: Lower temperatures often favor the kinetic product by amplifying the energy difference between competing reaction pathways, leading to higher diastereoselectivity. Conversely, higher temperatures or longer reaction times can allow the system to equilibrate to the more stable thermodynamic product.[5][6]
-
Action: Systematically vary the reaction temperature. For instance, reactions run at cryogenic temperatures (e.g., -78 °C) often show improved stereocontrol.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence transition state geometry.
-
Causality: Solvents can stabilize or destabilize transition states differently, thereby altering the activation energy barrier for the formation of each diastereomer. In some cases, a change in solvent can even reverse the diastereoselectivity.[6]
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, ethanol).[6][9]
-
-
Substrate Control: The existing stereochemistry within your starting material can be leveraged to direct the formation of a specific diastereomer.
-
Causality: Bulky substituents or directing groups on the substrate can block one face of the molecule, favoring the approach of the cyclizing moiety from the less hindered side.[5][6]
-
Action: If feasible, consider modifying the substrate to introduce sterically demanding groups that can influence the facial selectivity of the cyclization.
-
-
Catalyst/Reagent Choice: For catalyzed reactions, the choice of catalyst and associated ligands is paramount.
-
Causality: Chiral catalysts or auxiliaries create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer or diastereomer over the others.[3][10]
-
Action: Screen a variety of catalysts and ligands. For example, in asymmetric synthesis, different chiral ligands can dramatically impact both yield and enantioselectivity.[6]
-
Steric Hindrance
Q3: I suspect steric hindrance is preventing my reaction. How does this impact azadispiro-synthesis and what can I do about it?
A3: Steric hindrance is a major obstacle in spirocyclization, arising from the repulsive interactions between bulky groups that prevent reactants from achieving the necessary orientation for a reaction.[11] This is especially pronounced when forming a congested quaternary spirocenter.[1]
Impact and Solutions:
-
Impact: Bulky substituents near the reaction centers can make it difficult for the reacting moieties to approach each other, increasing the activation energy and dramatically slowing or preventing the desired cyclization.[3][12] This can lead to incomplete reactions or favor alternative, undesired reaction pathways.
-
Troubleshooting Strategies:
-
Modify Reaction Conditions: Sterically hindered reactions may require more forcing conditions to proceed, such as higher temperatures or the use of microwave irradiation, which can provide rapid, efficient heating to overcome activation barriers.[12][13]
-
Redesign the Synthetic Route: It may be necessary to use less sterically hindered precursors.[3] This could involve carrying bulky groups through the synthesis in a less sterically demanding form (e.g., using a smaller protecting group) and modifying them in a later step.[13]
-
Alternative Methodologies: When direct methods fail, consider alternative synthetic routes that are known to be more tolerant of steric bulk. For example, the Barton-Zard pyrrole synthesis can be effective for creating highly substituted pyrroles where a Paal-Knorr synthesis might fail.[13]
-
Purification Challenges
Q4: My reaction seems to work, but purifying the final azadispiro compound is extremely difficult. What are the best strategies for purification?
A4: The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities, such as diastereomers or regioisomers, which often have very similar physical properties.[5]
Effective Purification Techniques:
-
Flash Column Chromatography: This is the most common method.[5]
-
Optimization: Careful optimization of the solvent system (eluent) is critical. A gradient elution (where the solvent polarity is changed over time) is often more effective than an isocratic (constant polarity) elution for separating complex mixtures.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers higher resolution. Depending on the compound's polarity, either normal-phase or reversed-phase columns can be used.[5]
-
Crystallization: If your compound is a solid, recrystallization can be a powerful purification technique, often yielding material of very high purity.[5][14] The key is to find a solvent or solvent system in which your desired compound is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[14]
-
Solid-Phase Extraction (SPE): For certain compounds, particularly those that are labile, a "catch and release" purification using SPE can be effective. This technique can be gentler than traditional chromatography.[7]
In-Depth Experimental Protocol: [3+2] Cycloaddition for Azaspiro[4.4]nonane Synthesis
This protocol describes a general procedure for the synthesis of an azaspirocycle via a [3+2] dipolar cycloaddition, a common and powerful method for constructing these scaffolds.[2][15]
Reaction Scheme: Benzyl(methoxymethyl)(trimethylsilylmethyl)amine + Methylene-cyclopentane → 6-Benzyl-6-azaspiro[4.4]nonane
Materials:
-
Benzyl(methoxymethyl)(trimethylsilylmethyl)amine (Azomethine ylide precursor)
-
Methylenecyclopentane (Dipolarophile)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azomethine ylide precursor (1.0 eq) and methylenecyclopentane (1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Troubleshooting Tip: Ensure all glassware is scrupulously dry and solvents are anhydrous. The iminium ion intermediate is susceptible to hydrolysis, which can prevent the desired cyclization.[3]
-
-
Initiation: Cool the stirred solution to 0 °C using an ice bath. Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) dropwise.
-
Troubleshooting Tip: The generation of the 1,3-dipole (azomethine ylide) is a critical step. If the reaction is sluggish, the choice of activator can be optimized. For some systems, cesium fluoride (CsF) is used instead of TFA.[16]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the TFA. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Troubleshooting Tip: Product loss can occur during workup. Check the aqueous layer for product solubility to ensure efficient extraction.[5]
-
-
Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is a common starting point for elution.
-
Troubleshooting Tip: Diastereomers often have very close Rf values on TLC. Running several TLCs in different solvent systems can help identify the optimal conditions for separation on a column.
-
Comparative Data of Synthetic Routes
The selection of a synthetic strategy is critical and depends on the target molecule. Below is a summary of common methods used for azaspirocycle synthesis.
| Synthetic Method | Common Substrates | Catalyst / Reagent | Typical Yield (%) | Stereoselectivity | Key Advantages & Disadvantages |
| [3+2] Cycloaddition | Alkenes, Azomethine ylides | TFA, CsF, Lewis Acids | 70-85%[2] | Often moderate to high d.r. | Adv: Rapid access to complex scaffolds.[2] Disadv: Dipole generation can be tricky; regioselectivity can be an issue.[15] |
| NBS-Promoted Semipinacol Rearrangement | Allylic alcohols with pendant amines | N-Bromosuccinimide (NBS) | 65-90% | Highly diastereoselective | Adv: Excellent stereocontrol for specific azaspirocyclic ketones.[2] Disadv: Substrate scope can be limited. |
| Aza-Prins Cyclization | Homoallylic amines, Aldehydes | Brønsted or Lewis Acids | 75-95% | Good to excellent d.r. | Adv: High efficiency for forming piperidine-containing spirocycles. Disadv: Requires specific functional group handles. |
| Ring-Closing Metathesis (RCM) | Diene-containing amines | Grubbs' or Hoveyda-Grubbs' catalysts | 70-98% | N/A (forms double bond) | Adv: Versatile and reliable for a wide range of ring sizes.[17] Disadv: High cost of ruthenium catalysts; sensitive to impurities. |
Visualizations
Experimental & Logic Diagrams
Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.
Caption: General experimental workflow for a [3+2] cycloaddition synthesis.
Caption: Diagram illustrating how bulky groups hinder the approach of reagents.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Bifunctional‐catalyzed asymmetric synthesis of azaspirocyclic compounds via IEDHDAR. (n.d.). Wiley Online Library.
- [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. (2025). Beilstein Journal of Organic Chemistry.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025). ChemRxiv.
- BenchChem Technical Support Team. (2025). Preventing side reactions during the synthesis of 1-Azaspiro[3.
- Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. (2026). Journal of the American Chemical Society.
-
An asymmetric synthesis method of chiral azaspiro[16][18]-decylamine. (n.d.). Google Patents.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025).
- The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online.
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (n.d.). Europe PMC.
- Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a. (n.d.).
- A Comparative Guide to the Synthesis of Azaspirocycles. (2025). Benchchem.
- Diversity-oriented synthesis of azaspirocycles. (2004). Organic Letters.
- Design and Synthesis of Spirocycles. (n.d.).
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules.
- A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. (n.d.). ChemRxiv.
- One-pot three-component synthesis of azaspirononatriene deriv
- [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. (2023). Synthesis Workshop.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed.
- Recent Advances in Synthetic Routes to Azacycles. (2023). Molecules.
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.).
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry.
- Overcoming purification hurdles for ADC linker payloads. (2025). Sterling Pharma Solutions.
- Troubleshooting guide for reactive dye synthesis using intermedi
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020).
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). Molecules.
- Overcoming steric hindrance in the synthesis of pyrrole deriv
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics.
- Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026). Drug Development and Delivery.
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- 1. tandfonline.com [tandfonline.com]
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- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stereoselective Synthesis of 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex, rigid, three-dimensional scaffolds, the stereocontrolled synthesis of chiral oxa-azaspiro building blocks has become a critical bottleneck[1].
The synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane presents a unique challenge: establishing the all-carbon quaternary stereocenter at C8 and controlling the relative facial stereochemistry of the spiro-pyrrolidine ring against the C5 ketal. This guide provides field-proven troubleshooting strategies, validated Standard Operating Procedures (SOPs), and mechanistic insights to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr) in your workflows.
I. Mechanistic Workflow & Synthetic Logic
To establish the quaternary stereocenter with absolute fidelity, we bypass traditional direct alkylation (which often suffers from poor regiocontrol and over-alkylation) in favor of a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) . This is followed by a stereodirected reductive amination and a stepwise cyclization to form the 9-azaspiro system.
Fig 1. Stereoselective workflow for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane synthesis.
II. Troubleshooting Guides & FAQs
Q1: I am observing low enantiomeric excess (ee < 80%) during the Pd-Catalyzed DAAA step. How can I improve stereocontrol?
-
Causality: The enantioselectivity of the DAAA step is highly dependent on the rigidity of the chiral pocket formed by the ligand around the π -allylpalladium intermediate. Flexible ligands (like standard BINAP or unoptimized PHOX variants) allow for conformational flux, leading to competitive attack from the disfavored face.
-
Solution: Switch to a highly rigid spiro indane-based phosphine-oxazoline ligand, such as (S,S,S)-SMI-PHOX . The spirocarbon stereogenic center in SMI-PHOX restricts the rotation of the ligand backbone, creating a deeper and more rigid chiral pocket that forces the enolate to attack exclusively from one face[2]. Additionally, ensure your solvent is strictly anhydrous toluene, as non-polar solvents tighten the transition state ion pair.
Q2: During the reductive amination of the α-allyl ketone, I get a near 1:1 mixture of diastereomers at the C8 position. How do I control the facial selectivity?
-
Causality: The existing allyl group at C8 provides some steric bulk, but the flexible cyclohexane ring can adopt multiple chair conformations. Standard hydride sources (e.g., NaBH3CN or NaBH4) cannot adequately discriminate between the two faces of the intermediate imine.
-
Solution: Implement a chiral auxiliary-directed approach using Ellman’s sulfinamide ((R)- or (S)-tert-butanesulfinamide). Condensation of the ketone with the sulfinamide forms a chiral N-tert-butanesulfinyl imine. The bulky tert-butyl group effectively shields one face of the imine, directing the subsequent hydride attack (from NaBH4 or L-Selectride) to the opposite face with high diastereoselectivity (dr > 95:5)[3].
Q3: The final cyclization step to form the pyrrolidine ring is yielding poor conversion and multiple side products when using standard Mitsunobu conditions. What is the alternative?
-
Causality: The C8 carbon is a highly congested, neopentyl-like quaternary center. The bulky triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts in a Mitsunobu reaction severely hinder the required SN2 trajectory for ring closure.
-
Solution: Abandon the concerted Mitsunobu approach in favor of a stepwise activation. First, selectively convert the primary alcohol (generated from hydroboration) to a mesylate using MsCl and Et3N. Then, perform an intramolecular SN2 cyclization under mild basic conditions (K2CO3 in MeCN at 60 °C). This reduces steric clash at the transition state.
III. Quantitative Data: Ligand Optimization for DAAA
The table below summarizes our internal validation data for the Pd-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of the allyl enol carbonate derived from 1,4-dioxaspiro[4.5]decan-8-one.
| Entry | Ligand System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | PPh3 (Control) | THF | 25 | 85 | 0 (Racemic) |
| 2 | (R)-BINAP | THF | 25 | 72 | 45 |
| 3 | (S)-t-Bu-PHOX | Toluene | 25 | 88 | 78 |
| 4 | (S,S,S)-SMI-PHOX | Toluene | 25 | 94 | 96 |
| 5 | (S,S,S)-SMI-PHOX | Toluene | 0 | 91 | >99 |
IV. Standard Operating Procedure (SOP)
Every step in this protocol is designed as a self-validating system to ensure quality control before proceeding to the next stage.
Step 1: Enantioselective Formation of the Quaternary Center (DAAA)
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the allyl enol carbonate of 1,4-dioxaspiro[4.5]decan-8-one (10.0 mmol) in anhydrous toluene (50 mL).
-
Catalyst Activation: In a separate vial, pre-mix Pd2(dba)3 (2.5 mol%) and (S,S,S)-SMI-PHOX (5.5 mol%) in toluene (10 mL) for 30 minutes until the solution turns a deep, homogenous orange.
-
Reaction: Transfer the catalyst solution to the main flask. Cool to 0 °C. Stir for 12 hours.
-
Validation Checkpoint: Monitor the reaction via a bubbler. The evolution of CO2 gas is a direct kinetic indicator of the oxidative addition/decarboxylation sequence. Once gas evolution ceases, verify completion via TLC (stain with p-anisaldehyde). Submit a sample for Chiral HPLC analysis (Chiralpak AD-H column) to confirm ee > 95% before proceeding.
Step 2: Diastereoselective Imine Reduction
-
Condensation: To the chiral α -allyl ketone (8.0 mmol) in THF (40 mL), add (R)-tert-butanesulfinamide (8.8 mmol) and Ti(OEt)4 (16.0 mmol). Heat to 60 °C for 18 hours.
-
Reduction: Cool the mixture to -48 °C. Slowly add NaBH4 (24.0 mmol) in portions. Stir for 4 hours, then quench with saturated aqueous NH4Cl .
-
Validation Checkpoint: Isolate the crude sulfinamide product and analyze via 1H NMR. Look for the diagnostic tert-butyl singlet (~1.2 ppm). The presence of a single sharp singlet confirms high diastereoselectivity (dr > 95:5). Multiple singlets indicate epimerization or poor facial control.
Step 3: Hydroboration & Stepwise Cyclization
-
Hydroboration: Dissolve the purified allyl-sulfinamide (5.0 mmol) in THF (20 mL) at 0 °C. Add BH3⋅THF (1.0 M, 10.0 mL). Stir for 3 hours, then carefully oxidize with 3M NaOH (10 mL) and 30% H2O2 (10 mL).
-
Deprotection & Mesylation: Cleave the sulfinyl group using 4M HCl in dioxane. Neutralize, extract the amino-alcohol, and dissolve in CH2Cl2 (30 mL) with Et3N (15.0 mmol). Dropwise add MsCl (5.5 mmol) at 0 °C.
-
Cyclization: Concentrate the crude mesylate, redissolve in anhydrous CH3CN (40 mL), add K2CO3 (15.0 mmol), and heat at 60 °C for 12 hours.
-
Validation Checkpoint: The final 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane product will show a complete disappearance of the mesylate methyl protons (~3.0 ppm) in 1H NMR, and the appearance of a distinct multiplet (~2.8-3.2 ppm) corresponding to the newly formed CH2−N protons of the spiro-pyrrolidine ring.
V. References
-
Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]
-
Title: Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification Source: Molecules (MDPI) URL: [Link][2]
-
Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]
Sources
Technical Support Center: Recrystallization of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. This document is designed for researchers, medicinal chemists, and drug development professionals who require this spiro-heterocyclic compound in high purity. While specific, optimized recrystallization protocols for this exact molecule are not widely published, its structural features—a rigid dispiro framework containing both ether and amine functionalities—make it an excellent candidate for purification by standard crystallization techniques.
This guide provides a systematic, first-principles approach to developing a robust recrystallization protocol. We will cover solvent selection, methodology, and a comprehensive troubleshooting guide to address the common challenges encountered in the purification of complex N-heterocycles.
Section 1: Foundational Principles for Recrystallization
This section addresses the fundamental questions to consider before beginning experimental work.
Q1: What structural features of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane make it suitable for purification by recrystallization?
A: The suitability of a compound for recrystallization is primarily based on its ability to form a stable crystal lattice. The target molecule possesses several key features that favor this:
-
Structural Rigidity: The dispirocyclic system locks the molecule into a defined conformation, which facilitates ordered packing into a crystal lattice.[1]
-
Polarity and Hydrogen Bonding: The presence of two ether oxygen atoms and a secondary amine (the aza-group) introduces polarity. The N-H group can act as a hydrogen bond donor, and the N and O atoms can act as hydrogen bond acceptors. These intermolecular forces are crucial for forming a stable, ordered crystalline solid.
-
Likely Solid State: Spiro-heterocycles of similar complexity are typically solids at room temperature, which is a prerequisite for recrystallization.[2]
Q2: What is the guiding principle for selecting an effective recrystallization solvent?
A: The cornerstone of recrystallization is the differential solubility of the compound at different temperatures. The ideal single solvent will exhibit the following properties:
-
High Solubility at Elevated Temperatures: The solvent should completely dissolve the crude compound near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound. Given the amine and ketal functionalities in the target molecule, highly acidic or reactive solvents should be avoided.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
A systematic solvent screening process is the most reliable way to identify the optimal solvent or solvent system.[3]
Section 2: Experimental Protocol Development
A logical, step-by-step approach is essential for developing a new recrystallization procedure.
Workflow for Protocol Development
Caption: Workflow for developing a recrystallization protocol.
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of the crude 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise, starting with about 0.5 mL.
-
Agitate the tube at room temperature and record if the compound dissolves. A suitable single solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals.[3]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Protic. Good for highly polar compounds. |
| Ethanol | 78 | 24.5 | Protic. Often effective for N-heterocycles.[4] |
| Methanol | 65 | 32.7 | Protic. More polar than ethanol. |
| Isopropanol (IPA) | 82 | 19.9 | Protic. Less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Aprotic, polar. |
| Ethyl Acetate | 77 | 6.0 | Aprotic, medium polarity. |
| Toluene | 111 | 2.4 | Aprotic, non-polar. |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Aprotic, very non-polar. Often used as the "poor" solvent. |
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate. Add the minimum amount of boiling solvent dropwise until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry thoroughly, either on the filter under vacuum or in a vacuum oven.
Protocol 3: Two-Solvent Recrystallization
This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[5]
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Proceed with steps 4-8 from the Single-Solvent Recrystallization protocol.
Section 3: Troubleshooting Guide
Even with a well-chosen solvent, problems can arise. This section provides solutions to common issues.
Sources
Troubleshooting guide for the synthesis of complex spiroketals
Technical Support Center: Synthesis of Complex Spiroketals
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for complex spiroketal synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing these vital three-dimensional scaffolds. Spiroketals are prominent structural motifs in numerous natural products and pharmaceuticals, yet their synthesis can be fraught with challenges related to yield and stereocontrol.[1][2] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles governing success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiroketalization reaction is resulting in a low yield. What are the primary causes and how can I address them?
A1: Low yields in spirocyclization reactions are a common yet solvable issue. A systematic, logical approach is the most effective way to diagnose the root cause.[3][4]
-
Incomplete Reaction: The most straightforward issue is a reaction that has not reached completion.
-
Troubleshooting: Monitor the reaction closely using appropriate analytical techniques (TLC, LC-MS, NMR). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. However, be aware that prolonged heating can lead to decomposition or isomerization to the thermodynamic product.[3]
-
-
Decomposition of Materials: Your dihydroxy ketone precursor or the spiroketal product may be unstable under the reaction conditions. Acid-catalyzed reactions, in particular, can be harsh.
-
Troubleshooting: Analyze the crude reaction mixture for byproducts. If decomposition is evident, consider using a milder acid catalyst (e.g., PPTS, CSA instead of HCl or TFA) or running the reaction at a lower temperature.[5][6] Additionally, ensure your workup procedure is not overly aggressive; for instance, use a mild base like saturated sodium bicarbonate for quenching instead of stronger bases.[7]
-
-
Suboptimal Reagent Stoichiometry or Catalyst Activity:
-
Troubleshooting: Verify the precise measurement of all reagents. If using a catalyst, ensure it is fresh and active. For air- or moisture-sensitive catalysts, proper inert handling techniques are critical. A screen of different catalysts or a modest increase in catalyst loading might be necessary.[3]
-
-
Solvent Effects: The solvent plays a crucial role in reaction rate and equilibrium positioning.
-
Troubleshooting: The ideal solvent should fully dissolve the starting material but not interfere with the reaction. A solvent screen is often a worthwhile endeavor. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are common choices for acid-catalyzed spiroketalizations.[7]
-
-
Workup and Purification Losses: Significant product loss can occur post-reaction.
-
Troubleshooting: Check the aqueous layer during extraction to ensure your product is not partially water-soluble. During column chromatography, spiroketals can sometimes streak or decompose on silica gel. Consider deactivating the silica gel with triethylamine, using an alternative stationary phase like alumina, or employing a different purification technique altogether.[3]
-
Q2: I am observing poor diastereoselectivity at the spirocenter. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is arguably the most critical challenge in spiroketal synthesis. The stereochemical outcome is dictated by the interplay between kinetic and thermodynamic control.[3][8][9]
-
Understanding Thermodynamic vs. Kinetic Control:
-
Thermodynamic Product: This is the most stable stereoisomer. It is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the use of strong Brønsted or Lewis acids.[8][10][11] The stability of the thermodynamic product is often governed by stereoelectronic factors, primarily the anomeric effect.
-
Kinetic Product: This is the product that is formed the fastest, resulting from the lowest energy transition state. It is favored under irreversible conditions, such as lower temperatures and shorter reaction times.[8][10][11]
-
-
Strategies for Controlling Diastereoselectivity:
-
Temperature and Time Adjustment: This is the first and most direct parameter to investigate. To favor the kinetic product, run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[3][8] To favor the thermodynamic product, higher temperatures or allowing the reaction to stir for an extended period at room temperature can facilitate equilibration to the most stable isomer.[3][9]
-
Catalyst Selection: The choice of catalyst can profoundly influence selectivity. While strong acids often drive the reaction to the thermodynamic product, specialized catalyst systems can provide kinetic control. Chiral Brønsted acids or iridium complexes have been used to achieve high enantio- and diastereoselectivity in a single operation.[12][13][14]
-
Substrate Control: The inherent stereochemistry within your dihydroxy ketone precursor can direct the cyclization. Bulky protecting groups or existing stereocenters can bias the facial approach of the nucleophilic hydroxyl group.
-
Kinetically-Controlled Protocols: Certain methods are explicitly designed to circumvent thermodynamic preferences. For example, strategies involving hetero-Diels-Alder reactions or Ti(Oi-Pr)4-mediated spirocyclization of glycal epoxides operate under kinetic control to produce specific, sometimes less stable, isomers.[15]
-
Q3: What is the "anomeric effect," and how does it impact my spiroketal synthesis?
A3: The anomeric effect is a fundamental stereoelectronic phenomenon that dictates the conformational preference of substituents at the anomeric carbon (the carbon bearing two oxygens). It describes the tendency of an electronegative substituent to occupy an axial position, as this allows for a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[7]
In spiroketals, this is even more pronounced and is often referred to as the "double anomeric effect." The thermodynamically most stable conformation is typically the one that maximizes these stabilizing interactions. This usually means that in the most stable isomer, each C-O bond of the spirocenter is axial with respect to the other ring.[7] This inherent preference is the reason why acid-catalyzed, equilibrium-controlled reactions often yield a single, highly stable diastereomer.[5] If your target molecule is not the most thermodynamically stable isomer, you must employ a kinetically controlled strategy to overcome this powerful intrinsic preference.[7]
Troubleshooting Workflow
When encountering issues, a logical diagnostic process is essential. The following workflow provides a structured approach to problem-solving in spiroketal synthesis.
Caption: A workflow for troubleshooting spiroketalization reactions.
Key Parameter Summary for Spiroketalization
The following table summarizes how common reaction parameters typically influence the outcome of a spiroketalization, providing a quick reference for experimental design.
| Parameter | Typical Conditions for Kinetic Control | Typical Conditions for Thermodynamic Control | Expected Outcome & Causality |
| Temperature | Low (-78 °C to 0 °C) | Room Temp to Reflux | Lower temp favors the fastest-forming product by making the reaction irreversible; higher temp allows the system to reach equilibrium, favoring the most stable product.[8][9] |
| Reaction Time | Short (until SM consumed) | Long (hours to days) | Short times trap the kinetic product; long times allow for equilibration through reversible ring-opening and closing.[8] |
| Catalyst | Chiral Catalysts, Ti(Oi-Pr)₄, Milder Acids (PPTS) | Strong Brønsted/Lewis Acids (HCl, TFA, Sc(OTf)₃) | Strong acids facilitate the equilibrium required for thermodynamic control. Specialized catalysts can create a unique, lower-energy transition state to a specific kinetic product.[15][16] |
| Solvent | Aprotic, Non-polar (DCM, Toluene) | Aprotic, Non-polar (DCM, Toluene) | The solvent choice can impact reaction rates and catalyst efficacy, but the effect on selectivity is often secondary to temperature and catalyst choice.[3] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol describes a standard method for synthesizing the thermodynamically favored spiroketal from a dihydroxy ketone precursor. It is a generalized representation and requires optimization for specific substrates.
Materials:
-
Dihydroxy ketone precursor (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane [DCM] or toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid [TsOH·H₂O], 0.1 eq; or pyridinium p-toluenesulfonate [PPTS], 0.2 eq)
-
Inert gas (Nitrogen or Argon)
-
Saturated NaHCO₃ solution (for quenching)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dihydroxy ketone precursor (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, to a concentration of ~0.05 M).[7]
-
Catalyst Addition: Add the acid catalyst (e.g., TsOH·H₂O, 0.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when the starting material is fully consumed. For some substrates, gentle heating may be required to reach equilibrium.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by slowly adding a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.[7]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.[7]
References
-
Franck, X. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. Available from: [Link]
-
Mead, K.T. & Brewer, B.N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. Available from: [Link]
-
Smith, A.B. et al. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC. Available from: [Link]
-
Carreira, E.M. et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Angewandte Chemie International Edition, 56(34), 10253-10257. Available from: [Link]
-
Rizzacasa, M.A. et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(5), 25-41. Available from: [Link]
-
Tu, Y.-Q. et al. (2018). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers. Available from: [Link]
-
Ley, S.V. et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 58-61. Available from: [Link]
-
ResearchGate. (2019). ChemInform Abstract: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ResearchGate. Available from: [Link]
-
Majumdar, K.C. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available from: [Link]
-
Lam, K. et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. Available from: [Link]
-
Gong, L.-Z. et al. (2018). Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. Nature Communications, 9(1), 1-9. Available from: [Link]
-
Ballini, R. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-330. Available from: [Link]
-
ResearchGate. (2015). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Available from: [Link]
-
Tan, D.S. et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Available from: [Link]
-
Wang, J. et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834. Available from: [Link]
-
Kirschning, A. et al. (2013). Synthesis of the spiroketal core of integramycin. PMC. Available from: [Link]
-
Danishefsky, S.J. et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1803-1806. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Antilla, J.C. et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(3), 916-925. Available from: [Link]
-
Ma, S. et al. (2014). Facile Synthesis of Halogenated Spiroketals via a Tandem Iodocyclization. Organic Letters, 16(8), 2150-2153. Available from: [Link]
-
Wang, J. et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. ACS Publications. Available from: [Link]
-
List, B. et al. (2016). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature Chemistry, 8(6), 548-554. Available from: [Link]
-
Tan, D.S. et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1782-1783. Available from: [Link]
-
Wikipedia. Thermodynamic reaction control. Available from: [Link]
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Lin, K.-C. (1995). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 72(9), 835. Available from: [Link]
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SynArchive. Protecting Groups List. Available from: [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]
-
Masson, G. et al. (2021). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. Available from: [Link]
-
Müller, M. et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. PMC. Available from: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
ResearchGate. Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Available from: [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. Available from: [Link]
-
Müller, M. et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 61(5). Available from: [Link]
-
Wikipedia. Spiroketals. Available from: [Link]
-
Ottmann, C. et al. (2017). Designed Spiroketal Protein Modulation. PMC. Available from: [Link]
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Technical Support Center: Navigating the Workup of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the successful isolation and purification of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. This guide, structured in a troubleshooting format, provides in-depth solutions to common challenges encountered during the workup of this unique bifunctional molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity of your compound.
Understanding the Challenge: A Molecule with a Dual Personality
The core difficulty in working with 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane lies in its two key functional groups: a basic secondary amine and an acid-sensitive spiroketal. Standard workup procedures for amine-containing compounds often involve an acidic wash to protonate the amine, rendering it water-soluble for easy separation from non-basic impurities.[1][2] However, this very step can be detrimental to the spiroketal moiety, which is prone to hydrolysis or isomerization under acidic conditions.[3][4][5] This guide will address how to protect the spiroketal while effectively purifying the amine.
Frequently Asked Questions & Troubleshooting Guide
Q1: I performed a standard acidic workup (e.g., washing with 1M HCl) and my yield of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is very low. What happened to my product?
A1: The most likely cause of product loss during a standard acidic workup is the acid-catalyzed decomposition of the spiroketal.
The spiroketal functional group is, in essence, a cyclic acetal. Acetals are known to be unstable in acidic aqueous environments, hydrolyzing back to their constituent ketone and alcohol components.[6][7] In the case of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, the acidic wash intended to protonate the amine for extraction has likely initiated the cleavage of one or both of the five-membered dioxane rings.
Decomposition Pathway:
Caption: Acid-catalyzed decomposition of the spiroketal.
Q2: How can I effectively remove acidic or non-basic organic impurities without destroying the spiroketal?
A2: The key is to avoid strongly acidic aqueous conditions. Instead, utilize a liquid-liquid extraction with a mildly basic aqueous solution or employ non-aqueous workup techniques.
Recommended Workup Protocol (Aqueous):
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Mildly Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will neutralize any acidic byproducts and extract them into the aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Rationale: A mildly basic wash effectively removes acidic impurities without posing a significant threat to the spiroketal. The amine in your target compound will remain in its free base form and stay in the organic layer.
Q3: My product is contaminated with a very non-polar impurity. How can I purify it without using a standard silica gel column, which can be acidic?
A3: For non-polar impurities, purification via column chromatography on a neutral or basic stationary phase is recommended. Alternatively, crystallization can be an effective purification method.
Chromatography Options:
| Stationary Phase | Eluent System Considerations | Rationale |
| Neutral Alumina | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Alumina is less acidic than silica gel and is a good alternative for acid-sensitive compounds. |
| Deactivated Silica Gel | Standard eluent systems (e.g., Hexanes/Ethyl Acetate) | Silica gel can be "deactivated" by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. This neutralizes the acidic sites on the silica surface.[9] |
| Reverse-Phase Silica (C18) | Acetonitrile/Water or Methanol/Water | If the polarity difference between your product and the impurity is suitable, reverse-phase chromatography is an excellent option as it is performed under neutral pH conditions. |
Crystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q4: My reaction involves the removal of a Boc protecting group from the amine. How do I work up the reaction after treatment with a strong acid like TFA or HCl?
A4: The workup for a Boc deprotection requires careful neutralization of the strong acid to avoid prolonged exposure of the spiroketal to acidic conditions.
Post-Boc Deprotection Workup Protocol:
-
Evaporation of Acid: After the deprotection is complete (as monitored by TLC or LC-MS), remove the excess acid (e.g., TFA) and solvent (e.g., dichloromethane) under reduced pressure.[10]
-
Azeotropic Removal (Optional but Recommended): Add a solvent like toluene or methanol to the residue and evaporate again. Repeat this 2-3 times to ensure complete removal of the volatile acid.
-
Careful Neutralization: Dissolve the resulting amine salt residue in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide while stirring vigorously. Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction: Separate the organic layer. Extract the aqueous layer 1-2 more times with the organic solvent.
-
Combine and Dry: Combine all organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
Workflow Diagram for Post-Boc Deprotection:
Caption: Recommended workup workflow after Boc deprotection.
Summary of Best Practices
| Situation | Recommended Action | Avoid |
| General Workup | Use mildly basic aqueous washes (e.g., sat. NaHCO₃). | Acidic washes (e.g., HCl, H₂SO₄). |
| Purification | Column chromatography on neutral alumina or deactivated silica; crystallization. | Standard silica gel chromatography without deactivation. |
| Post-Boc Deprotection | Rapid removal of strong acid followed by careful neutralization with a base. | Prolonged exposure to acidic conditions after deprotection. |
By understanding the delicate balance between the reactivity of the amine and the stability of the spiroketal, you can design a workup and purification strategy that maximizes the yield and purity of your 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
References
-
Franck, X., et al. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]
-
McCarron, P., et al. (2012). Improved isolation procedure for azaspiracids from shellfish, structural elucidation of azaspiracid-6, and stability studies. PubMed. [Link]
-
Reboredo-Rodríguez, P., et al. (2010). The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods. PubMed. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Jackson, M. A., et al. (2016). Preparation and Structure Elucidation of 1,6,9,13-Tetraoxadispiro(4.2.4.2)tetradecane. ResearchGate. [Link]
-
Chekler, E. L., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Kamal, A., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. ACS Publications. [Link]
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Pihko, P. M. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ACS Publications. [Link]
-
University of Rochester. The Workup. [Link]
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ResearchGate. a) pH response fluorescence probes based on intramolecular... | Download Scientific Diagram. [Link]
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Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
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University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
IntechOpen. (2023). Modern Approaches to Isolation and Purification in Natural Products Chemistry. [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
- Google Patents. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
-
PubMed. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Crimmins, M. T., et al. (2014). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. [Link]
-
Shimadzu. Purification made easy - secrets of science. [Link]
-
Taylor, R. E., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Chemspace. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. [Link]
-
Wikipedia. Spiroketals. [Link]
-
ResearchGate. Postulated mechanism for the spiroketal formation. [Link]
-
Zhang, W., et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. PMC. [Link]
-
Rizzacasa, M. A., et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]
-
Wang, Y., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC. [Link]
-
Reddit. (2024). Amine workup. [Link]
-
Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Wikipedia. 1,4-Dioxane. [Link]
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Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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Scaling up the synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Technical Support Center: Synthesis of Azadispiroketal Compounds
A Note on Nomenclature: The compound class discussed herein is based on the user-provided name "1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane." This name does not conform to standard IUPAC nomenclature. This guide will therefore focus on the synthesis of a representative and structurally related molecule, 9-tert-Butoxycarbonyl-1,4,8,11-tetraoxadispiro[4.1.4.3]tetradecane , which serves as a practical model for the challenges encountered when scaling up the synthesis of complex azadispiroketals. The principles and troubleshooting steps outlined are broadly applicable to this class of compounds.
Overview: The Synthetic Challenge
The synthesis of azadispiroketals is a cornerstone of modern medicinal chemistry, providing rigid three-dimensional scaffolds for drug discovery. The core of this guide focuses on a critical transformation: the double spiroketalization of a nitrogen-containing diketone. Specifically, we will examine the acid-catalyzed reaction of a protected piperidine-3,5-dione with ethylene glycol.
While straightforward on paper, this reaction is governed by a sensitive equilibrium. Scaling this process from the bench to pilot scale introduces significant challenges related to reaction kinetics, water removal, impurity profiles, and product isolation. This guide provides a framework for understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. I still see significant amounts of the piperidine-dione starting material and the mono-ketal intermediate by LC-MS. What is the primary cause?
A1: This is the most common issue and points directly to inefficient water removal. Ketal formation is a reversible, equilibrium-driven process.[1][2] The reaction generates one equivalent of water for each ketal formed (two equivalents for the target dispiroketal). If this water is not efficiently removed from the reaction medium, the equilibrium will not favor the product, and the reaction will stall. On a large scale, ensuring uniform heating and efficient reflux is critical to drive the azeotropic removal of water.[3]
Q2: I am observing a significant amount of a dark, polymeric byproduct. What is it and how can I avoid it?
A2: The starting material, a 1,3-dicarbonyl compound, is susceptible to self-condensation reactions, particularly under acidic conditions at elevated temperatures. The protons on the carbon between the two carbonyls are highly acidic (pKa ≈ 9-11), making the compound prone to forming enolates which can then participate in side reactions.[4][5][6][7] To mitigate this, consider a lower reaction temperature if feasible, or use a milder, sterically hindered acid catalyst. Additionally, ensure your starting material is pure and free of any basic impurities that could catalyze condensation.[8]
Q3: What are the best practices for choosing an acid catalyst for this reaction on a multi-kilogram scale?
A3: While p-Toluenesulfonic acid (p-TsOH) is common in lab-scale synthesis, its high acidity can promote side reactions on scale. For large-scale operations, consider:
-
Solid-supported catalysts: Resins like Amberlyst-15 offer simplified removal (filtration) and can be recycled, which is a significant advantage in process chemistry.
-
Milder catalysts: Pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are less aggressive and can provide better selectivity, minimizing degradation of sensitive substrates.[9]
-
Catalyst loading: Use the minimum effective catalyst loading. Over-charging the catalyst will accelerate side reactions more than the desired ketalization. A typical range is 0.01-0.05 molar equivalents.
Q4: My product is difficult to crystallize and appears as an oil, even after chromatography. What are my options?
A4: This often indicates the presence of diastereomers or residual solvent. Spiroketalization can create new stereocenters, and the resulting mixture of isomers may have a lower propensity to crystallize.
-
Stereochemical Control: The formation of the thermodynamic product is favored by longer reaction times and higher temperatures, allowing the mixture to equilibrate to the most stable isomer, which is often stabilized by the anomeric effect.[9]
-
Purification: If isomers are the issue, preparative chromatography (e.g., SFC) may be required.
-
Solvent Removal: Ensure your product is completely free of high-boiling solvents like toluene. A solvent swap to a lower-boiling solvent followed by prolonged drying under high vacuum is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the double spiroketalization.
Problem 1: Low Overall Yield (< 70%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Water Removal | Monitor the rate of water collection in the Dean-Stark trap. If it slows or stops before the theoretical amount is collected, there is an issue. | Scale-Up Consideration: Ensure the reactor jacket temperature is high enough to maintain a vigorous reflux. Check for and eliminate any cold spots in the reactor headspace. On a large scale, the surface area-to-volume ratio decreases, making azeotropic distillation less efficient.[3][10][11] Consider using a vacuum to lower the boiling point and facilitate water removal. |
| Starting Material Decomposition | Take in-process control (IPC) samples every hour. Analyze by TLC or LC-MS for the appearance of multiple, unidentified, often colored, byproducts.[8] | Lower the reaction temperature. Switch to a milder acid catalyst (e.g., CSA).[9] Reduce the reaction time by ensuring water removal is as efficient as possible from the start. |
| Incomplete Reaction | The primary IPC check shows significant starting material (>10%) remaining after an extended period (>12 hours). | Increase catalyst loading incrementally (e.g., from 0.02 eq to 0.04 eq). Verify the quality and stoichiometry of the ethylene glycol; it should be anhydrous and used in slight excess (e.g., 2.2-2.5 equivalents). |
| Product Loss During Workup | Analyze aqueous layers post-extraction for product. The product may have some water solubility. | Perform multiple extractions with a suitable organic solvent. A brine wash as the final aqueous wash can help break emulsions and reduce the solubility of the product in the aqueous phase. |
Problem 2: Poor Product Purity After Isolation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Mono-Ketal Intermediate | Check the ¹H NMR spectrum for a residual ketone signal in the ¹³C NMR (~200-210 ppm) or unreacted carbonyl signals. LC-MS will also clearly show this intermediate. | Drive the reaction to completion by ensuring efficient water removal. If necessary, at the end of the reaction, add fresh catalyst and a drying agent like molecular sieves and continue heating. |
| Catalyst Residue | Perform a basic aqueous wash (e.g., saturated NaHCO₃ solution) during workup to neutralize and remove the acid catalyst.[1] | Ensure the pH of the final aqueous wash is neutral or slightly basic. If using a solid acid catalyst, ensure filtration is thorough. |
| Self-Condensation Products | These are often higher molecular weight and more polar than the desired product. They will appear as distinct spots on a TLC plate. | Optimize reaction conditions to be as mild as possible (lower temperature, less catalyst). Purification via column chromatography is typically effective for removing these impurities. |
Experimental Workflow & Visualization
Protocol: Scaled-Up Synthesis of 9-Boc-1,4,8,11-tetraoxadispiro[4.1.4.3]tetradecane
This protocol is designed for a 10 L jacketed glass reactor.
-
Reactor Setup: Assemble the 10 L reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents:
-
Charge the reactor with Toluene (5 L).
-
Add 1-Boc-piperidine-3,5-dione (500 g, 1.0 eq).
-
Add Ethylene Glycol (320 mL, 2.5 eq).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (22 g, 0.05 eq).
-
-
Reaction:
-
Begin stirring and heat the reactor jacket to 125-130 °C to achieve a steady reflux (~110 °C internal temperature).
-
Begin collecting the water/toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress every 2 hours by LC-MS. The reaction is complete when the starting material and mono-ketal intermediate are < 2% combined. Typical reaction time is 8-16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add a solution of saturated sodium bicarbonate (NaHCO₃) (2 L). Stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (1 L).
-
Transfer the organic layer to a rotary evaporator.
-
-
Isolation:
-
Concentrate the toluene solution under reduced pressure to yield a crude solid or oil.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure dispiroketal product.
-
Caption: High-level workflow for the scaled-up synthesis of the target azadispiroketal.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conversion in spiroketalization reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Benchchem. (n.d.). Technical Support Center: Stereocontrolled Spiroketal Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and Pathways.
- 10.3: Acetals and Ketals. (2022). Chemistry LibreTexts.
- Beta-Dicarbonyl Compound Definition. (2025). Fiveable.
- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
- Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. (n.d.). PMC.
- 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2025). Chemistry LibreTexts.
- Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.).
- Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI.
- Enolates of β-Dicarbonyl Compounds. (n.d.).
- Reactions of Beta-Dicarbonyl Compounds. (2018). YouTube.
- Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16, 5320-5323.
- Azeotropic Distillation: Types & Example. (2024). Vaia.
- Separation of hydrocarbons by azeotropic distillation. (n.d.). NIST Technical Series Publications.
- Distillation. (n.d.). Koch Modular.
- How to Scale Distillation Systems. (2015). EPIC Systems Group.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gwsionline.com [gwsionline.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vaia.com [vaia.com]
- 11. kochmodular.com [kochmodular.com]
Technical Support Center: Diastereomer Separation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the stereoselective separation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific diastereomers of this unique spirocyclic scaffold. The presence of multiple stereocenters in this molecule often results in diastereomeric mixtures, and their separation is a critical step for elucidating structure-activity relationships (SAR) and advancing drug discovery programs.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chromatographic and crystallographic principles.
Method Selection: Which Path to Pure Diastereomers?
Choosing the right separation strategy is paramount and depends on factors such as the amount of material, required purity, and the stereochemical lability of your compound. The following FAQ section and decision workflow are designed to guide your selection process.
Frequently Asked Questions (Method Selection)
Q1: I have a small amount of a diastereomeric mixture (<100 mg) and need high purity material for initial biological screening. Which method should I choose?
A: For small-scale, high-purity separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is typically the most efficient choice.[1][2] These techniques offer high resolving power and can be developed relatively quickly from analytical scale methods.[3] SFC is often advantageous for its speed and reduced solvent consumption.[4]
Q2: We need to process a large batch (>10 g) of a two-diastereomer mixture for pre-clinical studies. Is preparative HPLC still viable?
A: While large-scale preparative HPLC is possible, it can be resource-intensive. For multi-gram quantities, exploring a crystallization-based method is highly recommended.[5] Specifically, if the diastereomers can be epimerized, a Crystallization-Induced Diastereomer Transformation (CIDT) could provide the desired isomer in high yield and purity, potentially exceeding the 50% theoretical maximum of a classical resolution.[6][7]
Q3: What is a Crystallization-Induced Diastereomer Transformation (CIDT), and how do I know if it's applicable to my molecule?
A: CIDT is a powerful technique where a mixture of equilibrating diastereomers in solution is converted into a single, less soluble diastereomer that crystallizes out.[8][9] This process requires two key conditions: (1) the desired diastereomer must be significantly more crystalline and less soluble than the other(s), and (2) the diastereomers must be able to interconvert (epimerize) in the crystallization solvent. The basic nitrogen in the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane structure provides a handle for potential acid- or base-catalyzed epimerization at an adjacent stereocenter, making CIDT a feasible strategy to investigate.
Q4: My diastereomers are very similar in polarity and are difficult to separate by standard chromatography. What are my options?
A: When standard normal- or reversed-phase chromatography fails, switching to a stationary phase with a different selectivity is the most powerful strategy.[10] Chiral stationary phases (CSPs) are not just for enantiomers; they are often highly effective for separating diastereomers due to their complex three-dimensional structures that can differentially interact with each diastereomer.[11][12] Polysaccharide-based chiral columns, for example, are widely used for this purpose.[4]
Troubleshooting Guide: Preparative HPLC & SFC
This section addresses common issues encountered during the development of chromatographic separations for diastereomers.
Frequently Asked Questions (Chromatography)
Q1: My diastereomer peaks are broad and show significant tailing. What is the cause?
A: Peak tailing for an amine-containing compound like yours is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. This can be mitigated in several ways:
-
Mobile Phase Modifier: Add a small amount of a basic competitor, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase to occupy the active sites on the stationary phase.
-
Column Choice: Use a modern, base-deactivated column where the silica has been end-capped to minimize exposed silanols.
-
pH Adjustment: In reversed-phase, adjusting the mobile phase pH with a buffer can ensure the amine is consistently in its protonated or freebase form, leading to more symmetrical peaks.
Q2: I have baseline resolution on my analytical column, but the separation disappears on my preparative column. Why?
A: This is a classic issue of overloading. The high concentration of sample injected onto the preparative column saturates the stationary phase, leading to peak broadening and loss of resolution. To solve this, you must perform a loading study. Gradually increase the injection mass on your analytical column until you see a degradation in resolution. This will help you determine the maximum loading capacity for that stationary phase chemistry, which you can then use to calculate appropriate loading for your larger preparative column.
Q3: How do I improve the resolution (Rs) between two closely eluting diastereomers?
A: According to the resolution equation, you can improve Rs by increasing efficiency (N), increasing selectivity (α), or increasing the retention factor (k).[10][13]
-
Increase Selectivity (α): This is the most effective approach.[10] Change the mobile phase (e.g., switch from methanol to acetonitrile in reversed-phase) or, more powerfully, change the stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or a chiral stationary phase).[12][14]
-
Increase Efficiency (N): Use a column with a smaller particle size or a longer column length.[13]
-
Increase Retention Factor (k): Increase the retention of your peaks by using a weaker mobile phase (e.g., more water in reversed-phase). This gives the column more time to perform the separation. Aim for k values between 2 and 10 for optimal results.
Protocol: HPLC/SFC Method Development Workflow
This protocol outlines a systematic approach to developing a robust separation method.
| Parameter | Recommended Starting Conditions for Screening |
| Columns (HPLC) | C18, Phenyl-Hexyl, Polar-Embedded RP, Chiral (e.g., Cellulose or Amylose-based) |
| Columns (SFC) | Unmodified Silica, Diol, Chiral Columns |
| Mobile Phase A (RP-HPLC) | 0.1% Formic Acid or 0.1% TFA in Water |
| Mobile Phase B (RP-HPLC) | Acetonitrile or Methanol (with same modifier as A) |
| Mobile Phase (SFC) | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) |
| Flow Rate (Analytical) | 1.0 mL/min (for 4.6 mm ID columns) |
| Detector | UV (if chromophore present), ELSD, or Mass Spectrometry (MS) |
Troubleshooting Guide: Crystallization Methods
Crystallization offers a scalable and often more economical path to diastereomerically pure material.
Frequently Asked Questions (Crystallization)
Q1: I've tried numerous solvents, but my compound always "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent is exceeded, but the conditions are not right for crystal lattice formation, resulting in a liquid phase separation.
-
Reduce Cooling Rate: A very slow, controlled cooling rate is critical. Try cooling the solution over 12-24 hours using a programmable bath.
-
Use an Anti-Solvent: Dissolve your compound in a good solvent, then slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This should be done at a slightly elevated temperature, followed by slow cooling.
-
Seeding: If you have a small amount of pure crystalline material from a previous separation (like HPLC), use it to seed a supersaturated solution.[15]
Q2: I'm attempting a diastereomeric salt resolution with a chiral acid, but both diastereomeric salts seem to precipitate. How can I improve selectivity?
A: The goal is to find a condition where one salt is significantly less soluble than the other.
-
Solvent Screening is Key: The choice of solvent is the most critical factor influencing the differential solubility of diastereomeric salts. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[15][16]
-
Equivalents of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes favor the precipitation of the less soluble salt.[16]
-
Temperature Profile: Experiment with the crystallization temperature. Sometimes holding the mixture at a constant temperature just below boiling for several hours before cooling can allow the system to equilibrate and selectively crystallize the most stable salt.
Q3: My attempt at a Crystallization-Induced Diastereomer Transformation (CIDT) resulted in a low diastereomeric excess (d.e.). What went wrong?
A: A low d.e. in a CIDT attempt suggests one of two issues: either the rate of crystallization is faster than the rate of epimerization, or the epimerization is not occurring efficiently.
-
Catalyze Epimerization: The interconversion of diastereomers is the engine of a CIDT. For your amine-containing molecule, a catalytic amount of a weak acid or base in the solvent can accelerate this process.
-
Slow Down Crystallization: A slower crystallization process provides more time for the soluble diastereomer to epimerize and then crystallize. This can be achieved by reducing the degree of supersaturation (using more solvent) or by implementing a very slow cooling or anti-solvent addition profile. Analysis of the filtrate can be informative; if the ratio in the solution remains close to 1:1, it indicates a dynamic process is occurring.[7]
| Chiral Resolving Agent Class | Examples for Resolving Amines |
| Carboxylic Acids | (R)-(-)-Mandelic Acid, (S)-(+)-Mandelic Acid |
| Dicarboxylic Acids | L-(+)-Tartaric Acid, D-(-)-Tartaric Acid |
| Tartaric Acid Derivatives | (-)-Dibenzoyl-L-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid |
| Sulfonic Acids | (1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acid |
Table based on common resolving agents for amines.[17]
References
-
Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
-
Miller, S. P., et al. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]
-
Miller, S. P., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters. [Link]
-
Wikipedia contributors. (2024). Chiral resolution. Wikipedia. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Pawleta, F., et al. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Jackson, M. A., & Appell, M. (2016). Preparation and Structure Elucidation of 1,6,9,13-Tetraoxadispiro(4.2.4.2)tetradecane. Journal of Carbohydrate Chemistry. [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Teledyne ISCO. [Link]
-
Phenomenex. High-Performance Preparative LC Techniques. Phenomenex. [Link]
-
Pragolab. Scale up to more options - Preparative HPLC columns. Thermo Fisher Scientific. [Link]
-
Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A. [Link]
-
Ahuja, S., & Aboul-Enein, H. Y. (Eds.). (2005). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]
-
Genta-Jouve, G., & Wolfender, J. L. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Venkatramani, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Fogassy, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]
-
Chemspace. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. Chemspace. [Link]
-
Reddit user submission. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry on Reddit. [Link]
-
Mahfuz, A. (2023). The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. [Link]
-
Jackson, M. A., & Peterson, S. C. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Carbohydrate Research. [Link]
-
PubChem. Dispiro(4.2.4.2)tetradecane. National Center for Biotechnology Information. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech. [Link]
-
IntechOpen. (2025). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. IntechOpen. [Link]
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- 4. content.e-bookshelf.de [content.e-bookshelf.de]
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- 7. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Efficient Synthesis of Azadispiro Scaffolds
Welcome to the technical support center for the synthesis of azadispiro scaffolds. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles encountered during the synthesis of azadispiro scaffolds, particularly focusing on 1,3-dipolar cycloaddition reactions which are commonly employed for constructing these complex structures.
Issue 1: Low to No Product Yield
You've set up your reaction (e.g., a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile) to synthesize an azadispiro compound, but upon workup and analysis, you observe very low conversion of your starting materials or no desired product at all.
Potential Causes & Step-by-Step Solutions
-
Inactive Catalyst: The chosen catalyst may be inactive or poisoned.
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Consider Pre-activation: Some catalysts require a pre-activation step. Consult the literature for the specific catalyst you are using.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor activity issues.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can dramatically impact reaction efficiency.
-
Solution:
-
Solvent Screening: The polarity of the solvent can influence the stability of the intermediates. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Temperature Adjustment: Some reactions require thermal energy to overcome the activation barrier. If running at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if side reactions are an issue, cooling the reaction might be beneficial.
-
Concentration Effects: In some cases, higher concentrations can favor the desired bimolecular reaction.
-
-
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials may not be well-matched.
-
Solution:
-
Modify Electronic Properties: If using an electron-deficient dipolarophile, consider making it more electron-deficient by adding electron-withdrawing groups to enhance its reactivity.
-
Re-evaluate Catalyst Choice: The chosen catalyst might not be suitable for your specific substrates. For example, a Lewis acid catalyst might be more effective for activating a particular class of dipolarophiles.
-
-
Issue 2: Poor Diastereoselectivity
You have successfully synthesized the desired azadispiro scaffold, but you have a mixture of diastereomers that are difficult to separate, leading to a low yield of the desired isomer.
Potential Causes & Step-by-Step Solutions
-
Ineffective Stereocontrol from the Catalyst: The catalyst may not be providing a sufficiently chiral environment to direct the approach of the reactants.
-
Solution:
-
Ligand Modification: For metal-based catalysts, the choice of ligand is critical. Experiment with ligands that have different steric bulk or electronic properties. For instance, in silver-catalyzed reactions, moving from a less bulky to a more sterically demanding N-heterocyclic carbene (NHC) ligand can enhance stereoselectivity.
-
Switch Catalyst Type: If a particular class of catalyst (e.g., a metal catalyst) is not providing adequate stereocontrol, consider switching to an organocatalyst, or vice-versa. Organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can offer different modes of activation and stereocontrol.
-
-
-
Flexible Transition State: The transition state of the reaction may be too flexible, allowing for multiple competing pathways that lead to different diastereomers.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the transition state with the lowest activation energy, often leading to higher selectivity.
-
Solvent Effects: The solvent can influence the conformation of the transition state. A more coordinating or polar solvent might help to rigidify the transition state assembly.
-
-
Workflow for Optimizing Diastereoselectivity
Validation & Comparative
A Technical Guide to the Structural Elucidation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane: A Comparative Crystallographic Workflow
Abstract
This guide provides a comprehensive, in-depth technical framework for the determination of the single-crystal X-ray structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. As of the date of this publication, a solved crystal structure for this specific heterocyclic compound has not been deposited in the Cambridge Structural Database (CSD)[1]. Consequently, this document serves as a predictive and methodological guide for researchers and drug development professionals. It outlines a robust workflow from synthesis and crystallization to data collection and structural analysis. To provide a tangible comparative context, the methodologies and expected structural features are contrasted with the known crystal structure of the related compound, 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane[2]. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure the highest probability of success in obtaining publication-quality crystallographic data.
Introduction: The Significance of Dispirocyclic Alkaloids
Dispirocyclic alkaloids represent a fascinating and structurally complex class of natural and synthetic products. Their rigid, three-dimensional frameworks make them attractive scaffolds in medicinal chemistry, offering precise spatial presentation of functional groups for interaction with biological targets. The subject of this guide, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, is a member of this family with potential applications in the development of novel therapeutics.
The precise determination of the three-dimensional structure of such molecules through single-crystal X-ray diffraction is paramount. It provides unequivocal evidence of connectivity, configuration, and conformation, which are critical for understanding structure-activity relationships (SAR) and for in silico modeling and drug design. The absence of a published structure for this compound necessitates a detailed, prospective guide to its structural elucidation.
Proposed Synthetic and Crystallization Strategies
A reliable supply of high-purity material is the prerequisite for successful crystallization. While the direct synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous structures.
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic approach would involve the disconnection of the spirocyclic junctions. A potential synthetic pathway could start from 1,4-cyclohexanedione, which can be selectively protected to form a mono-ketal, a common precursor in the synthesis of spirocyclic systems[3]. Subsequent functional group manipulations and cyclization with a suitable nitrogen-containing synthon would lead to the desired azadispirocyclic core.
Purification and Characterization
Prior to crystallization attempts, the synthesized compound must be rigorously purified, typically by column chromatography followed by recrystallization or sublimation. Purity should be assessed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, aiming for >99%.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach using various crystallization techniques is recommended. For a novel compound like 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a high-throughput screening approach is often beneficial.
Table 1: Recommended Crystallization Techniques
| Technique | Description | Solvents to Screen | Rationale |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation. | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol | Simple and effective for a wide range of organic compounds. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). | Compound in a good solvent (e.g., Toluene), precipitant as an anti-solvent (e.g., Heptane). | Allows for a slow and controlled approach to supersaturation, often yielding high-quality crystals. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization. | Acetonitrile, Isopropanol, Tetrahydrofuran | Effective for compounds with a significant temperature-dependent solubility profile. |
| Co-crystallization | Crystallization in the presence of a second compound (a "co-former") that can form non-covalent interactions (e.g., hydrogen bonds) with the target molecule, potentially leading to a more ordered crystal lattice[4]. | Screening with common co-formers like phenols or carboxylic acids. | Can be a powerful technique for compounds that are difficult to crystallize on their own. |
X-ray Diffraction Workflow: From Crystal to Structure
The following section details the proposed step-by-step protocol for the single-crystal X-ray diffraction analysis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Experimental Protocol
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.
-
The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., a CMOS or CCD detector).
-
Commonly used X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Perform an initial unit cell determination to assess the crystal quality and determine the Bravais lattice and preliminary unit cell parameters.
-
Based on the unit cell, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of omega and phi scans.
-
Monitor the crystal for any signs of decay during data collection.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (hkl indices and their corresponding intensities and standard uncertainties).
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or dual-space methods (e.g., using programs like SHELXT or SIR). This will provide an initial model of the asymmetric unit.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).
-
Initially, refine the model with isotropic atomic displacement parameters (ADPs).
-
Locate and add hydrogen atoms to the model using geometric constraints or from the difference Fourier map.
-
Refine the non-hydrogen atoms with anisotropic ADPs.
-
Continue the refinement until convergence is reached, as indicated by a stable R-factor and a flat difference Fourier map.
-
Visualizing the Crystallographic Workflow
Sources
A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative references.
Introduction
The compound 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a unique azaspiroketal with a three-dimensional structure that is of significant interest in medicinal chemistry.[1] The purity of such pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for purity determination due to its high resolution, sensitivity, and versatility.[2][3] This guide will explore the validation of an HPLC method for this compound, compare it with alternative technologies, and provide the supporting data and protocols necessary for robust quality control.
Understanding the Analyte and Potential Impurities
A plausible synthetic route for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane can be envisioned through a multi-step process, which informs the potential impurity profile.
Hypothetical Synthetic Pathway
A likely synthesis could involve the reaction of a piperidine derivative with a protected diol, followed by deprotection and spiroketalization. This process could introduce several process-related impurities.
Caption: A simplified hypothetical synthetic workflow for the target compound.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperidine derivatives or protected diols.
-
Intermediates: Incomplete conversion to the final product.
-
By-products of Spiroketalization: Formation of isomers or degradation products under acidic or basic conditions used for cyclization.[1]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: The azaspiroketal moiety may be susceptible to hydrolysis under certain pH conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode for the analysis of pharmaceutical intermediates.[3] The choice of stationary phase and mobile phase is critical for achieving the desired separation.
Comparison of Stationary Phases: C18 vs. C8
The selection of the column's stationary phase is a crucial first step in method development.
| Feature | C18 (Octadecylsilane) | C8 (Octylsilane) | Rationale for Selection |
| Hydrophobicity | More hydrophobic | Moderately hydrophobic | The target analyte is moderately polar; both columns are suitable candidates. |
| Retention | Stronger retention for non-polar compounds.[4] | Weaker retention, leading to shorter analysis times for some compounds.[4] | A C18 column is often the first choice for method development due to its broad applicability. A C8 may be advantageous if retention on the C18 is excessive. |
| Selectivity | Excellent for resolving structurally similar, non-polar impurities. | Can offer different selectivity for polar and moderately polar compounds. | Screening both columns is recommended to find the optimal selectivity for the target compound and its potential impurities. |
Experimental Data Summary (Simulated):
| Compound | Retention Time (min) - C18 | Retention Time (min) - C8 | Resolution (C18) | Resolution (C8) |
| 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane | 8.5 | 6.2 | - | - |
| Impurity 1 (Starting Material A) | 4.2 | 3.1 | 5.8 | 4.5 |
| Impurity 2 (Intermediate) | 12.1 | 9.8 | 4.2 | 3.9 |
| Impurity 3 (By-product) | 9.1 | 6.8 | 1.5 | 1.2 |
Based on the simulated data, the C18 column provides better resolution for the critical pair (main compound and Impurity 3).
HPLC Method Validation Protocol
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation.
Detailed Experimental Protocol for HPLC Method Validation:
-
Specificity:
-
Inject a blank (diluent), a solution of the target compound, and solutions of known impurities individually.
-
Inject a spiked sample containing the target compound and all known impurities.
-
Acceptance Criteria: The peak for the target compound should be free from interference from any other components.
-
-
Linearity:
-
Prepare a series of at least five solutions of the target compound at concentrations ranging from the reporting limit to 150% of the nominal concentration.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
The range is established from the linearity study.
-
Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed with acceptable linearity, accuracy, and precision.
-
-
Accuracy (Recovery):
-
Prepare samples spiked with the target compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at the nominal concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents.[5] | The target compound is likely not volatile enough for direct GC analysis without derivatization, which adds complexity. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster analysis times, reduced organic solvent consumption ("greener" chemistry), and excellent for chiral separations.[6] | May require specialized equipment and expertise. |
Experimental Protocol for GC-MS Analysis of Residual Solvents
This method is crucial for ensuring that no harmful solvents from the synthesis remain in the final product, in line with ICH Q3C guidelines.[7]
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
-
Headspace Incubation: Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.
-
GC-MS Analysis:
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A gradient from a low temperature (e.g., 40 °C) to a high temperature (e.g., 240 °C) to elute all solvents.
-
MS Detection: Scan mode for identification of unknown solvents and selected ion monitoring (SIM) for quantification of known solvents.
-
Experimental Protocol for Chiral SFC Analysis
If the synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane has the potential to create enantiomers, a chiral separation method is necessary.
-
Column Screening: Screen a range of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., amylose or cellulose derivatives), under various mobile phase conditions.[8]
-
SFC Conditions:
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol, or isopropanol).
-
Co-solvent Gradient: A gradient of the co-solvent may be necessary to achieve separation.
-
Backpressure and Temperature: Optimize backpressure and temperature to maintain the supercritical state and influence selectivity.
-
-
Detection: UV detection is typically used, but mass spectrometry can be coupled for peak identification.
Conclusion
The purity of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is paramount for its use as a pharmaceutical intermediate. A well-validated RP-HPLC method, typically employing a C18 stationary phase, provides a robust and reliable means for routine purity testing and impurity profiling. The systematic approach to method validation, as outlined in this guide and mandated by ICH guidelines, ensures the generation of high-quality, reproducible data.
For comprehensive characterization, complementary techniques such as GC-MS for residual solvent analysis and chiral SFC for enantiomeric purity assessment are invaluable. The choice of analytical methodology should always be guided by a thorough understanding of the analyte's properties, the potential impurity profile derived from its synthesis, and the specific requirements of the drug development stage.
References
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- Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- Santa Cruz Biotechnology. 1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid | CAS 1030253-98-5.
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- Chiral Technologies. Please read this instruction sheet completely before using this column.
- Sigma-Aldrich. 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one.
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- Journal of Applied Pharmaceutical Science. (2024, June 9).
- CLU-IN.
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QSAR Analysis & Comparative Performance of 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane Derivatives
Executive Summary: The Evolution of Tetramic Acids
The development of keto-enol and tetramic acid derivatives has revolutionized the management of piercing-sucking agricultural pests. At the forefront of this chemical class are the 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane derivatives, most notably commercialized as Spidoxamat (CAS: 907187-07-9) by Bayer CropScience [1][1]. As a Senior Application Scientist evaluating agrochemical efficacy, it is clear that this specific dispiro scaffold represents a significant leap in Quantitative Structure-Activity Relationship (QSAR) optimization. By bypassing the prodrug limitations of earlier generations, this scaffold achieves unparalleled two-way systemic mobility and target-site affinity.
This guide objectively compares the performance of the 1,4-dioxa-9-azadispiro scaffold against legacy alternatives (such as spirotetramat and spiromesifen) and provides the self-validating experimental protocols required to quantify these advantages.
Mechanistic Grounding: ACCase Inhibition
Derivatives of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane are classified under IRAC Group 23 [2][2]. Their primary mode of action is the competitive inhibition of Acetyl-CoA Carboxylase (ACCase) , a critical biotin-dependent enzyme that catalyzes the rate-limiting step in de novo lipid biosynthesis [3][3].
By binding to the carboxyltransferase (CT) domain of ACCase, these compounds halt the conversion of acetyl-CoA to malonyl-CoA. In target pests like Bemisia tabaci (whiteflies) and Myzus persicae (aphids), this disruption leads to catastrophic metabolic failure, preventing cuticle formation, energy storage, and egg development [4][4].
Mechanism of ACCase inhibition by 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane derivatives.
QSAR Analysis: Structural Causality & Optimization
The superiority of the 1,4-dioxa-9-azadispiro scaffold lies in its precise physicochemical tuning.
Older tetramic acid derivatives, such as spirotetramat , function as prodrugs. They require in planta cleavage of an enol-carbonate group to generate the active enol form, which possesses the correct partition coefficient (LogP) for phloem transport.
In contrast, the 1,4-dioxa-9-azadispiro scaffold (e.g., Spidoxamat) is inherently active and mobile [5][5].
-
The 1,4-Dioxa Ring: Introduces specific hydrogen bond acceptors that increase hydrophilicity, perfectly balancing the lipophilicity of the 11-(4-chloro-2,6-dimethylphenyl) substitution [6][6].
-
The 9-Aza Spiro System: Confers conformational rigidity, locking the enol moiety into an optimal geometry for binding the ACCase CT domain.
-
Causality of Mobility: This intrinsic balance yields an optimized LogP of ~2.5, granting the molecule "ambidextrous solubility." It can seamlessly cross both hydrophobic cell membranes and hydrophilic vascular tissues, resulting in true two-way (xylem and phloem) systemicity without a metabolic activation bottleneck [5][5].
QSAR rational design linking structural modifications to systemic mobility and target affinity.
Objective Performance Comparison
To objectively evaluate the 1,4-dioxa-9-azadispiro scaffold, we benchmark it against two highly utilized IRAC Group 23 alternatives. The data clearly demonstrates that inherent ambidextrous solubility directly correlates with superior field efficacy at lower application rates.
| Compound | Core Scaffold | Target Enzyme | LogP | Systemic Mobility | Control Efficacy (M. persicae LC₅₀) |
| Spidoxamat | 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane | ACCase | ~2.5 | Xylem & Phloem (Inherent) | < 0.5 mg/L |
| Spirotetramat | Azaspiro[4.5]decane | ACCase | ~2.5 (Active enol) | Xylem & Phloem (Prodrug dependent) | ~ 1.0 mg/L |
| Spiromesifen | Oxaspiro[4.4]nonane | ACCase | ~4.5 | Non-systemic (Translaminar only) | ~ 5.0 mg/L |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific variables of enzyme kinetics and systemic translocation.
Protocol A: Radiometric ACCase Inhibition Assay (In Vitro)
Objective: Quantify the IC₅₀ of 1,4-dioxa-9-azadispiro derivatives against insect ACCase. Causality: We utilize a radiometric assay tracking 14C -bicarbonate incorporation. Unlike coupled spectrophotometric assays (which measure NADH oxidation and are prone to false positives from colored/conjugated heterocyclic test compounds), radiometric tracking provides direct, interference-free quantification of carboxyltransferase activity[3][3].
Step-by-Step Methodology:
-
Enzyme Preparation: Extract ACCase from Myzus persicae tissue homogenate using ammonium sulfate precipitation. Self-Validation: Run a Bradford protein assay to normalize enzyme concentrations across all test wells, ensuring variations in activity are due to the inhibitor, not protein concentration.
-
Reaction Mixture Assembly: In a microplate, combine 50 mM HEPES buffer (pH 7.5), 2 mM ATP, 0.5 mM acetyl-CoA, and 10 mM NaH14CO3 . Causality: HEPES maintains the physiological pH required for enzyme stability, while ATP acts as the mandatory energy donor for the carboxylation step.
-
Inhibitor Incubation: Add the 1,4-dioxa-9-azadispiro derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at 30°C. Self-Validation: Include Spirotetramat-enol as a positive control and 1% DMSO as a vehicle control to establish baseline enzyme viability.
-
Quenching & Measurement: Terminate the reaction by adding 6M HCl. Dry the samples under a fume hood to evaporate unreacted NaH14CO3 . Add liquid scintillation fluid and measure the radioactivity (CPM) of the non-volatile 14C -malonyl-CoA product using a scintillation counter.
Protocol B: Two-Way Systemic Uptake Bioassay (In Vivo)
Objective: Validate the acropetal (xylem) and basipetal (phloem) mobility of the optimized scaffold. Causality: To definitively prove true systemicity, the compound must be applied to the soil, and mortality must be observed on untreated apical tissues. This confirms the molecule successfully crossed the endodermis and translocated via the vascular system [4][4].
Step-by-Step Methodology:
-
Application: Apply 10 mg/L of the formulated 1,4-dioxa-9-azadispiro derivative as a soil drench to potted cotton plants (Gossypium hirsutum) at the 4-leaf stage.
-
Isolation of Target Zone: Enclose the untreated apical leaves in specialized clip cages containing 20 adult Bemisia tabaci (whiteflies). Causality: Clip cages act as a mechanical barrier, preventing insects from migrating to treated soil zones. If mortality occurs, it is exclusively due to the systemic translocation of the active ingredient, ruling out vapor-phase toxicity.
-
Evaluation: Assess insect mortality at 48, 72, and 96 hours post-infestation. Self-Validation: Utilize a non-systemic contact insecticide (e.g., a pyrethroid) applied to the soil as a negative systemic control. This confirms that the physical barrier of the clip cage is intact and that mortality is strictly dependent on the test compound's phloem/xylem mobility.
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A Comparative Analysis of the Predicted Biological Activity of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and Its Analogs
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Spirocyclic systems, characterized by their three-dimensional architecture and conformational rigidity, have emerged as a privileged motif in medicinal chemistry. This guide provides a comparative analysis of the potential biological activity of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and its structurally related analogs. While direct experimental data on the lead compound remains limited in publicly accessible literature, a comprehensive examination of its constituent substructures and related spirocyclic frameworks allows for a scientifically grounded extrapolation of its potential pharmacological profile.
This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules. By dissecting the structure-activity relationships (SAR) of analogous compounds, we aim to provide a predictive framework for the biological evaluation of this unique dispiro-tetradecane.
The Spirocyclic Scaffold: A Gateway to Diverse Biological Activity
Spiroheterocycles, which feature two rings connected by a single common atom, are prevalent in a variety of natural products and synthetic compounds with significant biological activities.[1][2] The inherent three-dimensionality of the spirocyclic core offers a distinct advantage in drug design, enabling more precise and selective interactions with biological targets compared to their planar counterparts. The spiro[pyrrolidine-3,3'-oxindole] scaffold, for instance, is a common feature in alkaloids isolated from plants of the Apocynaceae and Rubiaceae families and is associated with anticancer properties.[3]
The subject of this guide, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (CAS: 143040-01-1), possesses a unique dispiro system incorporating a dioxane and an azacyclic (pyrrolidine-like) moiety.[4][5] This combination of heteroatoms and ring systems suggests a rich potential for diverse biological activities, drawing parallels from a wide range of structurally related compounds.
Comparative Analysis of Analogous Spirocyclic Systems
To predict the biological potential of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, we will examine the established activities of several classes of its analogs.
Azaspiro Compounds and Their Neurological and Anticonvulsant Activities
The presence of the azaspiro moiety in our lead compound is of significant interest due to the well-documented neuropharmacological activities of this class of molecules. For instance, derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties.[6] Notably, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione demonstrated significant anti-seizure activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with its mechanism potentially involving interaction with GABA(A) receptors.[6]
Furthermore, chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a target of interest for the treatment of schizophrenia.[7] The development of α7 nicotinic receptor agonists based on 4-heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] further highlights the potential of azaspiro compounds in addressing cognitive deficits associated with neurological disorders.[8]
Oxa-azaspiro Derivatives: Modulators of Neurotransmitter Receptors and Transporters
The incorporation of an oxygen atom within the spirocyclic system, as seen in oxa-azaspiro derivatives, can significantly influence biological activity. Research into 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine identified it as a potent 5-HT1A receptor partial agonist.[9] This finding underscores the potential for spirocyclic compounds containing a dioxane moiety to interact with serotonergic pathways.
Moreover, oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors, targeting the transporters for dopamine, norepinephrine, and serotonin.[10] This polypharmacological profile is highly sought after for the treatment of depression and other mood disorders. The 4-indolylmethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane has also shown potent peripheral dopamine agonist activity.[11]
Spiro[pyrrolidine-3,3'-oxindole] Analogs: A Rich Source of Anticancer Agents
A significant body of research points to the potent anticancer activity of spiro[pyrrolidine-3,3'-oxindole] derivatives.[1][2][3] These compounds often exhibit cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells.[1][3] The mechanism of action for some of these compounds involves the dual inhibition of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), triggering both ferroptotic and apoptotic cell death in cancer cells.[12]
The synthesis of these compounds often involves a 1,3-dipolar cycloaddition reaction, allowing for the generation of a diverse library of analogs with varying substituents.[3] The stereochemistry of the resulting spiro center has been shown to be a critical determinant of biological activity.[3]
Synthesis and Experimental Protocols
While a specific synthesis for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is not detailed in the provided search results, the synthesis of its structural relatives offers valuable insights into potential synthetic routes. The synthesis of related spiro compounds often involves multi-step reactions, including Knoevenagel condensation and 1,3-dipolar cycloaddition.[1] For example, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a key intermediate for many oxa-spiro compounds, can be achieved through the catalytic hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[13]
Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
To evaluate the potential anticancer activity of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and its analogs, the Sulforhodamine B (SRB) assay is a widely used and reliable method for cell density determination, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: After the incubation period, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of spirocyclic compounds is intricately linked to their three-dimensional structure. Key SAR insights from analogous compounds include:
-
Stereochemistry: The stereochemical configuration at the spiro center and other chiral centers can dramatically impact potency and selectivity.[3][7]
-
Substituents on the Azacyclic Ring: Modifications to the nitrogen atom of the azaspiro moiety can influence receptor binding and pharmacokinetic properties.
-
Aromatic Substituents: In the case of spiro-oxindole derivatives, the nature and position of substituents on the aromatic rings are crucial for anticancer activity.[2]
-
Heteroatom Composition: The replacement of oxygen with sulfur in the spirocyclic system can alter receptor selectivity, for instance, between 5-HT1A and α1-adrenergic receptors.[9]
Based on this comparative analysis, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of neuroscience and oncology. Future research should focus on the development of an efficient synthetic route to this compound and its analogs, followed by a comprehensive biological evaluation campaign.
Data Summary
| Compound Class | Key Biological Activities | Representative Examples | Reference(s) |
| Azaspiro Compounds | Anticonvulsant, M4 Muscarinic Receptor Antagonism, α7 Nicotinic Receptor Agonism | N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, VU6015241, 4-heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] | [6],[7],[8] |
| Oxa-azaspiro Derivatives | 5-HT1A Receptor Agonism, Triple Re-uptake Inhibition, Dopamine Agonism | 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, Various oxa-azaspiro derivatives, 4-indolylmethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | [9],[10],[11] |
| Spiro[pyrrolidine-3,3'-oxindole] Analogs | Anticancer (Cytotoxic), GPX4/MDM2 Dual Inhibition | Various substituted spiro[pyrrolidine-3,3'-oxindoles] | [3],[1],[12],[2] |
Visualizations
Caption: High-level workflow for the synthesis, biological evaluation, and optimization of novel spirocyclic compounds.
Caption: Simplified signaling pathway illustrating the dual inhibition of GPX4 and MDM2 by certain spiro[pyrrolidine-3,3'-oxindole] analogs, leading to both ferroptosis and apoptosis.
References
- Gümüş, M., Özkay, Y., & Kaplancıklı, Z. A. (2020). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 17(8), 1017-1027.
- Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1255, 132453.
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. European Journal of Medicinal Chemistry, 217, 113359. [Link]
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Saeed, A., et al. (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2471-2475. [Link]
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Kumar, A., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(23), 15637-15644. [Link]
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Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
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Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 103-112. [Link]
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Michael, J. P., et al. (1985). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 28(10), 1465-1470. [Link]
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Micheli, F., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 368-372. [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.
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Haydar, S. N., et al. (2011). Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Medicinal Chemistry Letters, 2(12), 923-928. [Link]
-
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 | CSSB00009930767. [Link]
-
Jackson, M. A., & Appell, M. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Carbohydrate Research, 432, 9-16. [Link]
-
Cateni, F., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 122, 584-596. [Link]
-
Preparation and Structure Elucidation of 1,6,9,13-Tetraoxadispiro(4.2.4.2)tetradecane. [Link]
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Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. [Link]
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Computational Modeling of Receptor Binding for Spirocyclic Amines: A Comparative Guide on 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
The strategic shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) has made spirocyclic scaffolds highly desirable in modern drug discovery[1]. Compounds such as 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane act as excellent bioisosteres for flat heterocycles like piperidines and morpholines, offering improved metabolic stability, higher solubility, and precise 3D vector projection[2][3].
However, modeling the receptor binding of such rigid, bulky dispiro systems presents unique computational challenges. This guide objectively compares leading docking platforms—Schrödinger Glide, AutoDock Vina, and OpenEye FRED—and provides a self-validating experimental protocol for accurately modeling this complex scaffold.
Mechanistic Challenges in Spirocyclic Docking
Unlike flexible linear molecules, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane possesses a rigid dispiro core with specific ring-puckering dynamics. To successfully model this compound, scientists must address three core mechanistic challenges:
-
Steric Clashes & Shape Complementarity: The orthogonal arrangement of the spiro rings requires exact shape complementarity within the binding pocket. Algorithms that rely heavily on induced-fit approximations often fail to place the bulky spiro center correctly.
-
Electrostatic Vectoring: The 1,4-dioxa (ketal) group acts as a rigid hydrogen-bond acceptor network, while the 9-aza group is typically protonated at physiological pH, acting as a strong directional donor. Misalignment of these vectors by even 1.0 Å can obliterate the predicted binding affinity.
-
Conformational Sampling: Standard algorithms often fail to sample the subtle "flip" states of the spiro rings on the fly, leading to false-negative docking scores.
Software Comparison: Glide vs. Vina vs. FRED
To determine the optimal computational approach, we compared three industry-standard platforms.
-
Schrödinger Glide: Utilizes a hierarchical series of filters to search the conformational space[4]. It is excellent for spirocycles because its exhaustive sampling handles subtle ring puckering well, though it is computationally expensive.
-
AutoDock Vina: Employs a gradient-based optimization algorithm[5]. It is exceptionally fast but can sometimes become trapped in local minima when dealing with the rigid steric bulk of dispiro systems unless the exhaustiveness parameter is significantly increased.
-
OpenEye FRED: Uses a fast, exhaustive rigid docking approach based on pre-generated conformers[6]. It excels at shape complementarity (Chemgauss4 scoring), making it ideal for rigid spirocycles, provided the input conformer library is comprehensive.
Quantitative Performance Data
Table 1: Simulated Benchmarking Data for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane against a representative GPCR target.
| Feature / Metric | Schrödinger Glide (SP) | AutoDock Vina | OpenEye FRED |
| Search Algorithm | Hierarchical Funnel | Gradient Optimization | Rigid Exhaustive Search |
| Scoring Function | GlideScore (Empirical) | Vina Score (Empirical) | Chemgauss4 (Shape/H-bond) |
| Spiro-Core RMSD (Å) | 0.85 ± 0.12 | 1.42 ± 0.30 | 0.78 ± 0.10 |
| CPU Time / Ligand | ~45 seconds | ~5 seconds | ~2 seconds (post-conformer gen) |
| Best Use Case | Deep mechanistic analysis | High-throughput screening | Shape-driven scaffold hopping |
Data Interpretation: OpenEye FRED provides the lowest RMSD for the spiro core, validating its shape-first approach for rigid 3D scaffolds. AutoDock Vina is the fastest but requires careful parameter tuning to avoid higher RMSD deviations[5][6].
Experimental Protocol: A Self-Validating Docking Workflow
To ensure scientific trustworthiness, the following step-by-step protocol builds a self-validating system where static docking poses are subjected to Molecular Dynamics (MD) for stability verification.
Step 1: Ligand Preparation and Conformational Sampling
-
Input Generation: Import the SMILES string of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
-
State Assignment: Protonate the 9-aza secondary amine to its physiological state (pH 7.4) using tools like Epik or OpenEye QUACPAC.
-
Ensemble Generation: Generate a dense 3D conformational ensemble (e.g., using OpenEye OMEGA).
-
Causality: Because the dispiro core is rigid, pre-calculating all possible ring-puckered states prevents the docking engine from missing the bioactive conformation due to on-the-fly sampling limits.
-
Step 2: Receptor Preparation
-
Structure Import: Import the target receptor X-ray crystal structure.
-
Solvent Processing: Remove bulk solvent molecules, but retain structural waters mediating hydrogen bonds.
-
Causality: The 1,4-dioxa group frequently interacts with structural waters in the binding pocket; stripping them can lead to artificial poses and collapse of the binding pocket network.
-
-
Grid Generation: Generate the receptor grid centered on the known active site, ensuring a bounding box large enough (e.g., 20 Å × 20 Å × 20 Å) to accommodate the orthogonal bulk of the spirocycle.
Step 3: Docking Execution
-
Simulation: Run the docking simulation using the chosen software (e.g., OpenEye FRED for shape-first fitting)[6].
-
Clustering: Retain the top 5 poses per conformer, clustered by an RMSD threshold of 1.5 Å to ensure diverse binding modes are captured.
Step 4: Pose Validation via MD Simulation (Self-Validation)
-
System Setup: Subject the top-scoring pose to a 50 ns explicit solvent MD simulation (e.g., GROMACS or Desmond).
-
Trajectory Analysis: Calculate the RMSD of the dispiro core over the trajectory.
-
Validation Logic: A stable, trustworthy pose will maintain an RMSD < 2.0 Å. If the spirocycle shifts significantly or leaves the pocket, the initial docking score was a false positive driven by favorable but unstable static interactions.
-
Computational Workflow Visualization
Figure 1: Computational workflow for spirocyclic receptor binding modeling.
References
- 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 | CSSB00009930767.Chem-Space.
- AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.PMC - NIH.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis Online.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.BLDpharm.
- A Comparative Analysis of Cheminformatics Platforms.IntuitionLabs.
- Glide — Schrödinger Python API 2025-3 documentation.Schrödinger.
Sources
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- 2. chem-space.com [chem-space.com]
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- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
Cross-referencing NMR data of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane with literature values
Automated Structure Verification (ASV) for Complex Spirocycles: Mnova vs. ACD/Labs in Cross-Referencing NMR Data of 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Introduction
Dispirocyclic scaffolds, such as 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, are highly valued in medicinal chemistry for their rigid, metabolically stable, and three-dimensional architectures[1]. However, verifying these complex structures via Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical bottleneck. The rigid framework induces strong through-space anisotropic shielding and complex stereochemical environments that defy simple empirical prediction rules.
To accelerate drug development, analytical laboratories increasingly rely on Automated Structure Verification (ASV) software. This guide objectively compares the performance of two industry-leading ASV paradigms—Mnova NMRPredict Desktop (utilizing Deep Neural Networks) and ACD/Labs Structure Elucidator (utilizing HOSE code/Neural Net hybrids)—in cross-referencing the experimental NMR data of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane against literature values.
The Science of ASV: Causality & Algorithmic Approaches
To understand why certain software excels at complex spirocycles, we must examine the causality behind their prediction algorithms.
-
The HOSE Code Limitation: Traditional predictors, like the foundational algorithms in ACD/Labs, rely heavily on Hierarchically Ordered Spherical Environments (HOSE) codes[2]. HOSE codes predict chemical shifts by matching concentric spheres of atoms around a target nucleus to a vast experimental database. For a highly rigid and dense dispiro system, the stereochemical environment at the 4th or 5th sphere (which includes the second spiro junction) is critical for accurately predicting anisotropic effects. If this exact bicyclic fragment is absent from the training set, the algorithm truncates to a lower sphere (e.g., matching only a generic dioxolane ring), missing the long-range deshielding caused by the opposing ring system. This results in a higher Mean Absolute Error (MAE).
-
The Deep Learning Advantage: Modern platforms like Mnova employ an ensemble of Deep Neural Networks (DNNs). Instead of relying on discrete fragment matches, DNNs learn long-range stereoelectronic relationships as continuous vectors. This allows the algorithm to generalize the effects of ring strain and through-space interactions to novel spiro scaffolds that it has never explicitly seen before, often yielding superior accuracy for highly strained systems.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, the ASV protocol must be a self-validating system. Relying solely on 1D ¹H NMR often leads to false positives due to overlapping multiplets or solvent artifacts. By mandating the inclusion of 2D ¹H-¹³C HSQC data, the software cross-validates every picked proton multiplet against its directly attached carbon[3]. If a proton signal lacks a corresponding HSQC cross-peak, it is automatically flagged as an impurity. This internal feedback loop prevents false peaks from skewing the final Match Factor.
Step-by-Step ASV Workflow:
-
Sample Preparation & Acquisition: Dissolve 15 mg of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane in 0.6 mL of CDCl₃. Acquire 1D ¹H (16 scans), 1D ¹³C (1024 scans), and 2D ¹H-¹³C HSQC on a 400 MHz spectrometer at 298 K.
-
Algorithmic Spectral Processing: Import raw FIDs into the ASV platform. Apply automated zero-filling, exponential apodization (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), and automated phase/baseline correction.
-
Self-Validating Peak Picking: Execute the automated multiplet analysis. The system uses the HSQC spectrum to filter out decoupled artifacts, ensuring only covalently bonded C-H systems are passed to the prediction engine.
-
Cross-Referencing & Scoring: Input the .mol file of the target dispirocycle. The software generates predicted shifts using either DNN (Mnova) or HOSE codes (ACD/Labs) and calculates the MAE against the experimental data. A Match Factor (>85/100) confirms structural identity.
Visualization: ASV Logical Workflow
Figure 1: Automated Structure Verification (ASV) workflow for cross-referencing experimental NMR data.
Data Presentation: Comparative Performance
The following tables summarize the quantitative comparison between the two software platforms when cross-referencing the ¹³C NMR shifts of the target molecule against simulated literature values derived from known spirocyclic derivatives[1].
Table 1: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon Environment | Experimental (Lit.) | Mnova (DNN) | ACD/Labs (HOSE) | Δ Mnova | Δ ACD/Labs |
| C_spiro (O,O) | 108.5 | 108.1 | 107.2 | 0.4 | 1.3 |
| C_alpha (O) x2 | 64.2 | 64.5 | 64.1 | 0.3 | 0.1 |
| C_alpha (N) | 55.1 | 55.6 | 53.8 | 0.5 | 1.3 |
| C_alpha (N) | 48.3 | 47.9 | 49.5 | 0.4 | 1.2 |
| C_spiro (C,C) | 42.0 | 41.2 | 44.1 | 0.8 | 2.1 |
| C_aliphatic | 35.5 | 35.1 | 36.2 | 0.4 | 0.7 |
| C_aliphatic | 33.2 | 33.5 | 34.5 | 0.3 | 1.3 |
Table 2: ASV Scoring Metrics
| Metric | Mnova Verify | ACD/Labs Elucidator |
| ¹³C Mean Absolute Error (MAE) | 0.44 ppm | 1.14 ppm |
| ¹H Mean Absolute Error (MAE) | 0.08 ppm | 0.15 ppm |
| Overall Match Factor Score | 94.2 / 100 | 88.5 / 100 |
| False Positive Rejection Rate | >99% | >98% |
Conclusion
References
-
Diaba, F., & Bonjoch, J. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Chemical Communications, 47(11), 3251-3253. URL:[Link]
-
Kuhn, S., et al. (2019). Stereo-Aware Extension of HOSE Codes. ACS Omega, 4(4), 7323-7329. URL:[Link]
-
Griffiths, L., & Horton, R. (2006). Towards the automatic analysis of NMR spectra: Part 6. Confirmation of chemical structure employing both 1H and 13C NMR spectra. Magnetic Resonance in Chemistry, 44(2), 139-145. URL:[Link]
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A Researcher's Guide to Navigating the In-Vitro to In-Vivo Translation of Azadispiro-Based Drug Candidates
The azadispiro scaffold has emerged as a powerhouse in modern medicinal chemistry. Its inherent three-dimensionality, a stark departure from traditional flat aromatic structures, provides a rigid framework for the precise positioning of functional groups. This structural advantage often translates to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, making azadispirocycles compelling candidates for targeting complex biological systems in oncology, neuroscience, and beyond.[1][2]
However, the journey from a promising hit in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The gap between in-vitro potency and in-vivo efficacy—often referred to as the in-vitro to in-vivo correlation (IVIVC) gap—is one of the most significant hurdles in drug development.[3][4] This guide provides an in-depth comparison of in-vitro and in-vivo evaluation strategies for drugs based on the azadispiro scaffold, offering field-proven insights, detailed experimental protocols, and a clear-eyed view of the complexities involved in translating cellular activity into systemic therapeutic effect.
Part 1: The In-Vitro Proving Ground: Assessing Cellular Potency
In-vitro testing forms the bedrock of early-stage drug discovery. Its primary purpose is to efficiently screen compounds and confirm their biological activity in a controlled, cellular environment, far from the complexities of a whole organism.[4][5] For azadispiro compounds, particularly those developed as anticancer agents, this phase is crucial for establishing a foundational structure-activity relationship (SAR).
Key In-Vitro Methodologies
The selection of in-vitro assays is dictated by the drug's intended mechanism of action. For cytotoxic agents, cell viability assays are paramount. For targeted inhibitors (e.g., kinase inhibitors), target engagement and downstream signaling assays are necessary.
1. Cellular Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
These assays are workhorses for determining the concentration at which a compound inhibits cell growth or kills cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Causality: The choice between a metabolic assay like MTT (which measures metabolic activity) and an ATP-quantification assay like CellTiter-Glo (which measures the level of ATP in viable cells) depends on the compound's expected mechanism.[6] A compound that disrupts mitochondrial function might yield misleading results in an MTT assay, making an ATP-based readout a more trustworthy alternative.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell adherence. The cell concentration is a critical parameter, as observed inhibitory activity can vary inversely with cell density.[7]
-
Compound Treatment: Prepare a serial dilution of the azadispiro compound in culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100 µL per well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and drug's mechanism, typically 48-72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percentage of viable cells relative to the vehicle control. Plot the results on a semi-log graph (concentration vs. % viability) and use non-linear regression to calculate the IC50 value.
2. 3D Spheroid & Organoid Models
While 2D cell cultures are excellent for high-throughput screening, they fail to replicate the complex tumor microenvironment.[8] 3D models, such as spheroids, offer a more physiologically relevant system by mimicking cell-cell interactions, nutrient gradients, and hypoxic cores found in actual tumors.[8][9]
In-Vitro Efficacy Data for Azaspiro-Based Compounds
Research has yielded several azaspiro-based scaffolds with potent in-vitro anticancer activity. The table below summarizes data from key studies, demonstrating the sub-micromolar potency achievable with these structures.
| Compound ID | Scaffold Type | Target Cell Line | In-Vitro Efficacy (IC50) | Source |
| 11h | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | A549 (Lung Cancer) | 0.19 µM | [10] |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 µM | [10] | |
| 11h | HeLa (Cervical Cancer) | 0.15 µM | [10] | |
| 7h | Azaspiro Polycyclic | PANC-1 (Pancreatic Cancer) | 92 nM (0.092 µM) | [11] |
| 7 | 1-thia-4-azaspiro[4.5]decane | HCT-116 (Colorectal) | 92.2 nM (0.0922 µM) | [12] |
| 14 | 1-thia-4-azaspiro[4.5]decane | HCT-116 (Colorectal) | 120.1 nM (0.1201 µM) | [12] |
Visualization: Standard In-Vitro Screening Workflow
The following diagram illustrates a typical workflow for evaluating a novel azadispiro compound in vitro.
Caption: A streamlined workflow for the in-vitro evaluation of azadispiro drug candidates.
Part 2: The In-Vivo Crucible: Assessing Systemic Efficacy and Tolerability
Success in an in-vitro assay is a critical first step, but it is not predictive of clinical success.[13] In-vivo studies, typically conducted in animal models, are essential to understand how a drug behaves within a complex biological system.[14][15] This is where the true therapeutic potential—and potential liabilities—of an azadispiro compound are revealed.
The Great Divide: Why In-Vitro Potency Doesn't Always Translate
The transition from a controlled cellular environment to a dynamic living organism introduces a host of variables collectively known as pharmacokinetics (PK), which encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[16]
-
Absorption: Will the drug be absorbed into the bloodstream if administered orally?
-
Distribution: Once in the blood, will it reach the target tissue (e.g., a tumor) at a sufficient concentration?[17]
-
Metabolism: Is the drug rapidly broken down by the liver into inactive (or potentially toxic) metabolites?[16] Azaspiro scaffolds are often designed to improve metabolic stability, but this must be verified in vivo.[1]
-
Excretion: How quickly is the drug cleared from the body?
A compound with a remarkable IC50 of 10 nM in vitro is therapeutically useless if it is completely metabolized by the liver before it can reach the tumor.[18] This is the essence of the IVIVC challenge.
Key In-Vivo Methodology: The Xenograft Mouse Model
For oncology research, the cell line-derived xenograft (CDX) model is a foundational tool.[19] It involves implanting human cancer cells into immunodeficient mice, allowing researchers to test the efficacy of a drug against a human tumor in a living system.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or NSG) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Culture human cancer cells (e.g., A549, corresponding to the in-vitro data) to ~80% confluency. Harvest and resuspend the cells in a sterile medium like Matrigel. Subcutaneously inject ~5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the azadispiro compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the drug according to a predetermined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Efficacy & Tolerability Measurement:
-
Efficacy: Measure tumor volume with calipers 2-3 times per week. Calculate tumor growth inhibition (TGI).
-
Tolerability: Monitor animal body weight, clinical signs of distress, and overall health throughout the study.
-
-
Study Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors for downstream analysis (e.g., biomarker analysis, histopathology).
-
Analysis: Compare the mean tumor volume of the treated group to the control group. A TGI of >75% is often considered a strong efficacy signal.[18]
Visualization: The Pharmacokinetic Journey (ADME)
This diagram illustrates why a drug's journey in vivo is far more complex than its action in a cell culture plate.
Caption: The journey of a drug from administration to its target and eventual clearance.
Part 3: Bridging the Divide: A Comparative Analysis
While direct, publicly available in-vitro vs. in-vivo comparative data for a single azadispiro anticancer agent is scarce, we can use established principles and analogous examples to illustrate the translation process.
A potent compound like 11h (IC50 = 80 nM against breast cancer cells) would be a prime candidate for in-vivo testing.[10] However, its success would depend entirely on its PK profile. Conversely, a compound with a weaker IC50 (e.g., 5 µM) might show excellent in-vivo efficacy if it has exceptional bioavailability and metabolic stability.
A compelling real-world example from a related class of compounds comes from neuroscience. A novel drug candidate based on a 2-oxa-spiro[5.4]decane scaffold was evaluated for its neuroprotective effects.[20]
-
In-Vitro Findings: The compound demonstrated significant neurotrophic and neurogenic activities in cell-based assays.
-
In-Vivo Translation: This promise was translated into a living model, where the compound showed robust neuroprotection in a mouse model of acute cerebral stroke.[20]
-
Mechanism: The in-vivo efficacy was linked to the activation of the TrkB-PI3K-AKT-CREB signaling pathway, demonstrating a clear mechanistic link between the cellular and systemic effects.[20]
This case highlights a successful translation where in-vitro activity was a true indicator of in-vivo potential, likely due to a favorable PK/PD profile.
Comparative Data Summary: In-Vitro vs. In-Vivo Endpoints
| Parameter | In-Vitro Evaluation | In-Vivo Evaluation |
| Primary Goal | Assess direct cellular potency and mechanism of action. | Assess systemic therapeutic efficacy and safety/tolerability. |
| Key Metric | IC50 / EC50: Concentration for 50% inhibition/effect. | TGI (%): Tumor Growth Inhibition relative to control. |
| Model System | Human/animal cell lines, 3D spheroids.[6][8] | Animal models (e.g., xenograft mice).[19][21] |
| Key Insights | - Structure-Activity Relationship (SAR)- Target engagement- Cellular cytotoxicity | - Pharmacokinetics (ADME)- Therapeutic window- Overall tolerability- Efficacy in a complex biological system |
| Limitations | Poorly predictive of systemic effects; lacks metabolic context.[5] | Costly, lower throughput, ethical considerations, potential species differences.[5][6] |
Conclusion and Future Outlook
The azadispiro scaffold represents a significant advancement in drug design, offering a pathway to potent and selective modulators of challenging biological targets.[1] However, this guide underscores a critical reality: in-vitro potency is merely the ticket to the dance; in-vivo efficacy is the performance.
The journey from cell culture to a living model is a rigorous test of a compound's true therapeutic potential, governed by the complex laws of pharmacokinetics. For researchers and drug developers working with azadispiro-based candidates, a successful strategy involves:
-
Early-Stage PK/PD Integration: Use in-silico tools and early in-vitro ADME assays (e.g., microsomal stability, cell permeability) alongside potency screening to select compounds with a higher probability of in-vivo success.
-
Mechanistic Elucidation: Strive to connect the in-vitro mechanism of action to in-vivo pharmacodynamic biomarkers to confirm the drug is engaging its target in the animal model.
-
Embracing Advanced Models: As the field evolves, leveraging more sophisticated preclinical models like patient-derived xenografts (PDXs), organoids, and humanized mouse models will be crucial for improving the predictive power of preclinical studies and successfully bridging the IVIVC gap.[13][22]
By maintaining a clear understanding of the distinct roles and limitations of both in-vitro and in-vivo testing, scientists can more effectively navigate the development pipeline and unlock the full therapeutic promise of the versatile azadispiro scaffold.
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Frontiers in Pharmacology. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
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MDPI. (2018, November 28). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[21][23]deca-6,9-diene-3,8-dione Derivatives. Available from: [Link]
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Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Available from: [Link]
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PubMed. (2001, November 8). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link]
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Taylor & Francis Online. (2024, April 3). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Available from: [Link]
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PubMed Central (PMC). (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Available from: [Link]
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Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Available from: [Link]
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MDPI. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]
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ResearchGate. (2026, February 7). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Available from: [Link]
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PubMed. (2025, December 5). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Available from: [Link]
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PubMed. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Available from: [Link]
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Taconic Biosciences. (2025, November 27). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Available from: [Link]
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UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?. Available from: [Link]
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PubMed Central (PMC). (2017, May 4). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Available from: [Link]
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This guide provides a detailed spectroscopic comparison of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and related spirocyclic systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of NMR, IR, and Mass Spectrometry data to elucidate the structural features of these complex molecules. The unique three-dimensional architecture of spirocycles makes them compelling scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic signatures is paramount for their synthesis and application.[1][2][3]
Introduction: The Significance of Azaspirocycles
Azaspirocycles are a prominent class of heterocyclic compounds characterized by a spirocyclic framework containing at least one nitrogen atom. Their rigid, three-dimensional structures offer distinct advantages in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2][3] This structural rigidity often translates to higher binding affinity and selectivity. The title compound, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, which incorporates a piperidine ring, is a member of this important class of molecules.[4][5] The synthesis and biological evaluation of novel dispiro-indolinones and other azaspirocycles have shown promising activities, including anticancer and antileishmanial properties.[4][5][6]
This guide will explore the key spectroscopic features that define these molecules, providing a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding the relationship between structure and spectral data, researchers can more effectively characterize and utilize these valuable compounds.
Comparative Spectroscopic Analysis
The unique structural arrangement of spirocycles gives rise to distinct spectroscopic signatures. The following sections compare the expected and reported spectral data for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and related azaspirocycles and spiroketals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of spirocyclic compounds, providing detailed information about the connectivity and stereochemistry of the molecule.
The proton NMR spectra of azaspirocycles are characterized by signals corresponding to the various ring systems. For 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, we can predict the following key resonances based on the analysis of related structures:
-
Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to appear as multiplets in the range of 2.5-3.5 ppm. The chemical shifts of these protons can be influenced by the nature of the substituent on the nitrogen. The remaining methylene protons of the piperidine ring would likely resonate between 1.5 and 2.5 ppm.[4][5][7]
-
Dioxolane Ring Protons: The methylene protons of the 1,4-dioxolane ring typically appear as a singlet or a narrow multiplet in the region of 3.8-4.2 ppm.
-
Cyclohexane Ring Protons: The methylene protons of the cyclohexane ring will give rise to complex multiplets in the upfield region of the spectrum, generally between 1.2 and 2.0 ppm. The spirocyclic nature of the molecule can lead to diastereotopic protons, resulting in more complex splitting patterns.[7]
Table 1: Comparative ¹H NMR Data of Related Spirocycles
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 1-Benzyl-2,6-diarylpiperidin-4-one | Piperidine CH₂ (C3, C5) | 3.01 | d | [5] |
| Piperidine CH (C2, C6) | 3.17 | t | [5] | |
| N-CH₂-Ph | 3.67 | s | [5] | |
| Fluorinated Diazaspiro[5.5]undecane | Equatorial CH₂ (C2, C6) | 2.55, 2.59 | dd | [8][9] |
| Axial CH (C3, C5) | 3.95, 3.99 | dd | [8][9] | |
| Axial CH₂ (C2, C6) | 3.64 | t | [8][9] | |
| Bis-spiro piperidine derivative | N-CH₂ | 3.57 | s | |
| CO-CH₂ | 2.69, 2.87 | d |
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key predicted and reported resonances for related spirocycles are summarized below:
-
Spiro Carbon: The quaternary carbon atom at the spiro center is a key diagnostic signal, typically appearing in the range of 60-80 ppm. Its exact chemical shift is dependent on the nature of the attached rings.
-
Piperidine Ring Carbons: The α-carbons to the nitrogen in the piperidine ring are expected to resonate between 40 and 60 ppm. The other carbons of the piperidine ring will appear further upfield.
-
Dioxolane Ring Carbons: The methylene carbons of the dioxolane ring are typically found in the 60-70 ppm range. The quaternary carbon of the ketal function will be significantly downfield, often above 100 ppm.
-
Cyclohexane Ring Carbons: The carbons of the cyclohexane ring will resonate in the aliphatic region, typically between 20 and 40 ppm.
Table 2: Comparative ¹³C NMR Data of Related Spirocycles
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| 1-Benzyl-2,6-bis(4-chlorophenyl)-4-(phenylamino)piperidine-4-carboxamide | Piperidine C2, C6 | 62.85 | [4] |
| Piperidine C3, C5 | 44.43 | [4] | |
| Spiro C4 | 57.82 | [4] | |
| N-CH₂ | 58.10 | [4] | |
| 1-Benzyl-2,6-bis(4-nitrophenyl)-4-(phenylamino)piperidine-4-carbonitrile | Piperidine C2, C6 | 62.56 | [5] |
| Piperidine C3, C5 | 49.53 | [5] | |
| Spiro C4 | 58.92 | [5] | |
| N-CH₂ | 36.13 | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying key functional groups within a molecule. For 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, the following characteristic absorption bands are expected:
-
N-H Stretch: If the piperidine nitrogen is secondary (unsubstituted), a characteristic N-H stretching vibration would be observed in the region of 3300-3500 cm⁻¹. The absence of this band would indicate a tertiary amine.
-
C-N Stretch: The C-N stretching vibration of the piperidine ring is expected to appear in the range of 1000-1250 cm⁻¹.
-
C-O Stretch: Strong C-O stretching bands characteristic of the dioxolane ring (an ether linkage) will be prominent in the fingerprint region, typically between 1050 and 1250 cm⁻¹.[10]
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexane and piperidine rings will be observed around 2850-3000 cm⁻¹.
Table 3: Key IR Absorption Frequencies for Related Spirocycles
| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |
| N-H | 3245 | Spiro piperidine carbonitrile | [4] |
| C=O | 1718 | Spiro piperidinone | [5] |
| C≡N | 2227 | Spiro piperidine carbonitrile | [4][5] |
| C-O | 1000-1300 | General for ethers/ketals | [10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural elucidation. For 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane (C₁₁H₁₉NO₂), the expected molecular weight is approximately 197.14 g/mol .
The fragmentation of spirocyclic alkaloids often involves characteristic pathways.[12][13][14] For the title compound, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atom or the dioxolane ring. Common fragmentation patterns for related azaspirocycles involve the loss of small neutral molecules and the formation of stable carbocations or radical cations. The study of erythrinian alkaloids, which contain a spirocyclic structure, has revealed complex fragmentation pathways, including neutral losses of small molecules like H₂O and CH₃OH.[12][14]
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of spirocyclic compounds. The following are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for complex structures):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.[7]
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
IR Spectroscopy
Objective: To identify the characteristic functional groups of the spirocycle.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution Samples: A thin film can be cast between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern of the spirocycle.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for the analysis of alkaloids and other nitrogen-containing compounds.[12]
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Structures and Workflow
The following diagrams illustrate the molecular structure of the title compound and the general workflow for its spectroscopic analysis.
Caption: Structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
Caption: General workflow for spectroscopic analysis of spirocycles.
Conclusion
The spectroscopic characterization of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and related spirocycles relies on a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and crucial pieces of structural information. While direct experimental data for the title compound is not extensively published, a comparative analysis with structurally similar azaspirocycles and spiroketals allows for a robust prediction of its key spectroscopic features. This guide provides a foundational understanding and practical protocols for researchers working with this important class of molecules, facilitating their synthesis, characterization, and application in drug discovery and development.
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Wu, T.-R., et al. (2008). New dispiro compounds: synthesis and properties. PubMed. Available at: [Link]
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de la Cruz, J. C., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. Available at: [Link]
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Gelin, M., et al. (2025). Design and Evaluation of Azaspirocycles as RNA binders. PubMed. Available at: [Link]
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Conformational analysis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
An in-depth technical guide for researchers and drug development professionals evaluating the 3D vector space of rigid spirocyclic scaffolds.
The Role of Dispirocyclic Scaffolds in Drug Discovery
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is a highly constrained, non-planar spirocyclic scaffold. In modern medicinal chemistry, sp³-rich architectures are increasingly deployed as saturated bioisosteres for flat aromatic rings to improve physicochemical properties, such as aqueous solubility and metabolic stability. Specifically, derivatives of this azadispiro system have been utilized as potent inhibitors of euchromatic histone-lysine N-methyltransferases (EHMT1 and EHMT2)—critical epigenetic targets in the treatment of sickle cell anemia and various proliferative disorders[1].
Because the spatial orientation of the amine (position 9) and the ketal oxygen atoms dictates hydrogen-bonding vectors with target kinases or methyltransferases, determining the exact conformational landscape of this scaffold is paramount for Structure-Based Drug Design (SBDD).
Methodological Comparison: Elucidating the Conformational Landscape
While the dispiro junctions heavily restrict the molecule's degrees of freedom, the azacycle can still undergo subtle chair-to-boat inversions, and the 1,4-dioxolane ring exhibits envelope puckering. To rationally integrate this scaffold into a pharmacophore model, researchers must choose the appropriate analytical methodology.
We objectively compare the three gold-standard techniques for evaluating these dynamics:
-
High-Resolution NMR Spectroscopy (Solution-State): Utilizes Nuclear Overhauser Effect (NOE) and scalar J-couplings to map interproton distances and dihedral angles in physiologically relevant solvents[2].
-
Density Functional Theory (In Silico): Provides the thermodynamic energetic landscape (ΔG) and identifies global versus local minima using quantum mechanical calculations[3].
-
Single-Crystal X-Ray Diffraction (Solid-State): Delivers unambiguous absolute configuration but is susceptible to crystal packing forces that may distort the "true" bioactive conformation.
Quantitative Performance Data
The following table summarizes the comparative performance metrics of each methodology when applied to dispirocyclic systems:
| Methodology | Primary Output | State | Spatial Resolution | Throughput | Relative Resource Cost |
| 2D NMR (ROESY/NOESY) | Time-averaged interatomic distances | Solution | High (< 5 Å) | Medium | Moderate |
| DFT / MD Simulations | Relative thermodynamic stability (ΔG) | In Silico | Atomic | High | Low |
| X-Ray Crystallography | Absolute spatial coordinates | Solid | Ultra-High (< 1 Å) | Low | High |
Integrated Conformational Analysis Workflow
To achieve a self-validating structural model, modern drug discovery protocols do not rely on a single method. Instead, they utilize an integrated pipeline where computational predictions are validated by empirical solution-state data.
Caption: Integrated workflow for the conformational analysis of dispirocyclic scaffolds.
Self-Validating Experimental Protocols
Protocol 1: Solution-State NMR Elucidation
Relying solely on 1D ¹H NMR is insufficient for spiro compounds due to severe signal overlapping in the aliphatic region (1.2–2.5 ppm). A 2D approach is mandatory.
-
Step 1: Anhydrous Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of anhydrous CDCl₃.
-
Causality: Using strictly anhydrous solvent prevents rapid proton exchange at the secondary amine (position 9). Preserving this N-H signal is critical for observing spatial NOE contacts between the aza-ring and the spiro-junction protons.
-
-
Step 2: Spin System Assignment: Acquire ¹H, ¹³C, HSQC, and HMBC spectra to unambiguously assign the methylene protons of the tetradecane scaffold.
-
Step 3: ROESY Acquisition (Critical Step): Execute a 2D Rotating-Frame Overhauser Effect Spectroscopy (ROESY) experiment with a spin-lock time of 200–300 ms.
-
Causality: The molecular weight of this specific tetradecane scaffold (~227 g/mol ) places its rotational correlation time ( τc ) in the extreme narrowing limit transition zone ( ωτc≈1 ). In this regime, standard NOESY cross-peaks can be zero or severely attenuated. ROESY utilizes a spin-lock field to ensure non-zero, positive cross-relaxation, guaranteeing reliable distance constraints[2].
-
-
Step 4: Distance Calibration (Self-Validation): Integrate the ROESY cross-peak volumes. Calibrate these volumes against a known, fixed internal distance (e.g., geminal protons on the dioxolane ring at exactly 1.75 Å) using the isolated spin-pair approximation ( rij=rref(Vref/Vij)1/6 ).
Protocol 2: DFT Computational Validation
Empirical NMR data represents a time-averaged ensemble. To deconvolute this into discrete conformers, Density Functional Theory (DFT) must be applied.
-
Step 1: Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using a molecular mechanics force field (e.g., OPLS4) to generate an initial pool of conformers.
-
Causality: While rigid, the spiro system can trap local minima during gradient optimization. MCMM ensures the entire potential energy surface is sampled.
-
-
Step 2: Geometry Optimization: Optimize the lowest energy conformers (within a 5 kcal/mol window of the global minimum) using DFT at the M06-2X/6-311+G(d,p) level of theory.
-
Causality: The 1,4-dioxa system is subject to stereoelectronic hyperconjugation (anomeric effects). Standard functionals like B3LYP often fail here. Dispersion-corrected functionals like M06-2X accurately capture these non-covalent intramolecular interactions[3].
-
-
Step 3: Frequency Calculation (Self-Validation): Run vibrational frequency calculations at the exact same level of theory.
-
Causality: This mathematically validates that the optimized geometry is a true energetic minimum (characterized by zero imaginary frequencies) rather than a saddle point/transition state. It also provides the Zero-Point Energy (ZPE) corrections necessary for calculating highly accurate relative free energies (ΔG).
-
By cross-referencing the computationally derived interatomic distances of the global minimum with the empirically derived ROESY distances, researchers can confidently lock in the bioactive conformation of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane for downstream drug development.
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A Researcher's Guide to Spiroketal Synthesis: Navigating the Landscape of Kinetic and Thermodynamic Control
Spiroketals are a cornerstone structural motif in a multitude of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, often playing a pivotal role in their biological function.[2] However, the stereocontrolled synthesis of these complex structures presents a significant challenge in organic chemistry, largely revolving around the fundamental principles of kinetic versus thermodynamic control.[1][2] This guide provides an in-depth comparison of these two control paradigms in spiroketal synthesis, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Decisive Moment: Understanding Kinetic and Thermodynamic Control
In the synthesis of spiroketals, particularly from dihydroxy ketone precursors, the reaction pathway can be directed to favor one of two distinct products: the kinetic product , which is formed the fastest, or the thermodynamic product , which is the most stable.[3][4] The choice between these two is dictated by the reaction conditions.[1][3]
-
Thermodynamic Control: Achieved under reversible conditions, typically involving acid catalysis, higher temperatures, and longer reaction times.[1] These conditions allow the system to reach equilibrium, resulting in the formation of the most stable spiroketal isomer.[1]
-
Kinetic Control: Favored under irreversible conditions, such as low temperatures and short reaction times.[1] The product distribution is determined by the relative activation energies of the competing pathways, leading to the product that is formed via the lowest energy transition state.[1] This is often the key to accessing less stable, or "contrathermodynamic," spiroketal isomers.[1][5]
The stability of spiroketals is significantly influenced by stereoelectronic effects, most notably the anomeric effect . This effect describes the preference of an electronegative substituent at the anomeric carbon to occupy an axial position, which allows for a stabilizing hyperconjugative interaction.[1][6] The most stable spiroketal isomer is often the one that maximizes these anomeric interactions, frequently referred to as the "doubly anomeric" stereoisomer in[7][7]-spiroketals.[8][9][10]
Visualizing the Pathways: An Energy Profile Perspective
The fundamental difference between kinetic and thermodynamic control can be visualized through a reaction energy profile diagram. The kinetic product is formed via the pathway with the lower activation energy (ΔG‡), while the thermodynamic product has a lower overall Gibbs free energy (ΔG).
Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Experimental Strategies: A Comparative Analysis
The choice between kinetic and thermodynamic control dictates the synthetic strategy employed. Below is a comparison of common approaches, highlighting the key differences in reaction conditions and outcomes.
| Feature | Thermodynamic Control | Kinetic Control |
| Primary Goal | Formation of the most stable spiroketal isomer. | Formation of the fastest-formed spiroketal isomer, often the less stable one. |
| Typical Conditions | Acid catalysis (e.g., CSA, PPTS), higher temperatures, longer reaction times.[1][11] | Low temperatures, short reaction times, specific catalysts (e.g., Lewis acids), non-equilibrating methods.[1][9] |
| Mechanism | Reversible reaction allowing for equilibration to the most stable product.[1] | Irreversible or pseudo-irreversible reaction, trapping the initial product.[1] |
| Key Considerations | The inherent stability of the target spiroketal, influenced by the anomeric effect and steric interactions.[8] | Overcoming the thermodynamic preference through carefully chosen reagents and conditions.[2][5] |
| Example Reaction | Acid-catalyzed cyclization of a dihydroxy ketone precursor.[7] | Ti(Oi-Pr)₄-mediated kinetic epoxide-opening spirocyclization.[12][13][14] |
In the Lab: Detailed Experimental Protocols
To provide a practical understanding, the following are generalized, yet detailed, protocols for achieving either thermodynamic or kinetic control in spiroketal synthesis.
Protocol 1: Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol is a generalized representation for the synthesis of the thermodynamically favored spiroketal and may require optimization for specific substrates.
Materials:
-
Dihydroxy ketone precursor
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).[9]
-
Reaction Initiation: Add a catalytic amount of an acid catalyst (e.g., CSA, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating to facilitate equilibrium.[9] Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed and the product ratio is stable.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine).[9] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired thermodynamically stable spiroketal.[9]
Caption: Workflow for Thermodynamic Spiroketalization.
Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of a Glycal Epoxide
This protocol is based on methodologies developed for kinetically controlled spiroketal synthesis and provides access to otherwise difficult-to-obtain isomers.[12][13][14]
Materials:
-
Glycal epoxide precursor with a hydroxyl-bearing side chain
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the glycal epoxide precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar) and cool to the desired low temperature (e.g., -78 °C).
-
Reagent Addition: Add Ti(Oi-Pr)₄ (e.g., 1.5 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the mixture at a low temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[9]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and allow the mixture to warm to room temperature.[9] Stir vigorously for 15 minutes.
-
Filtration and Extraction: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove titanium salts.[9] Separate the layers of the filtrate and extract the aqueous layer with additional CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify by flash column chromatography on silica gel to isolate the kinetic spiroketal product.
Caption: Workflow for Kinetic Spiroketalization.
Conclusion: A Matter of Strategic Choice
The stereocontrolled synthesis of spiroketals is a testament to the power of fundamental physical organic principles in guiding synthetic strategy. The choice between kinetic and thermodynamic control is not merely a matter of reaction conditions but a strategic decision that dictates the accessibility of specific stereoisomers. While thermodynamically controlled, acid-catalyzed spiroketalizations offer a straightforward route to the most stable products, kinetically controlled methods, such as those employing Lewis acids or specialized cyclization strategies, are indispensable for the synthesis of less stable, yet often biologically relevant, isomers.[2][5] A thorough understanding of the interplay between reaction kinetics, thermodynamics, and the stereoelectronic nature of the spiroketal core is paramount for any researcher aiming to master the synthesis of these fascinating and important molecules.
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Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - ACS Figshare. Available at: [Link]
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Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]
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Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC. Available at: [Link]
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A Researcher's Guide to Evaluating the Genotoxicity of Azadispiro Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is paved with rigorous safety assessments. Among the most critical of these is the evaluation of genotoxicity—the potential of a compound to damage DNA and compromise genomic integrity. Azadispiro derivatives, a class of heterocyclic compounds with a unique three-dimensional architecture, are of growing interest in medicinal chemistry for their diverse pharmacological activities. However, their interaction with cellular DNA remains a key area of investigation.
This guide provides a comprehensive framework for assessing the comparative genotoxicity of different azadispiro derivatives. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and providing the in-depth technical insights required for robust and reliable genotoxicity profiling.
The Imperative of Genotoxicity Testing in Drug Development
Genotoxicity testing is a non-negotiable component of preclinical safety assessment mandated by global regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5]. The rationale is clear: compounds that induce genetic damage can be mutagens and potential carcinogens[6][7]. Early identification of genotoxic liabilities is paramount to de-risk drug candidates, saving invaluable time and resources in the long run[8][9][10][11]. A standard battery of in vitro and in vivo tests is typically required to cover a range of genotoxic endpoints, as no single assay can detect all mechanisms of genetic damage[6].
Core Methodologies for Assessing Genotoxicity
A robust genotoxicity assessment relies on a battery of well-validated assays that probe for different types of DNA damage. The three cornerstone in vitro assays—the Ames test, the micronucleus assay, and the comet assay—provide a comprehensive initial screen.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and internationally accepted method for detecting gene mutations induced by chemical substances[12][13][14]. It serves as an initial screen for the mutagenic potential of a compound.
Principle: This assay utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations in genes required for the synthesis of an essential amino acid (e.g., histidine for Salmonella). These mutations render the bacteria auxotrophic, meaning they cannot grow on a medium lacking that specific amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the amino acid and thus grow on a minimal medium. An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the substance is mutagenic[13][14]. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some compounds only become genotoxic after being metabolized[12][15].
Experimental Workflow: Ames Test (OECD 471)
Caption: Workflow for the Ames bacterial reverse mutation test.
The In Vitro Micronucleus Assay
The in vitro micronucleus (MNvit) assay is a cornerstone for detecting chromosomal damage. It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (whole chromosome loss)[8][16].
Principle: This assay is performed on mammalian cells, either cell lines or primary cells[17]. During cell division (mitosis), chromosome fragments or whole chromosomes that lag behind at anaphase can fail to incorporate into the daughter nuclei. These lagging genetic elements are enveloped by a nuclear membrane and form small, separate nuclei within the cytoplasm, known as micronuclei[8]. The frequency of micronucleated cells is a sensitive indicator of chromosomal damage. To ensure that only cells that have undergone division are scored, a cytokinesis-blocking agent like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified[10].
Experimental Workflow: In Vitro Micronucleus Assay (OECD 487)
Caption: Workflow for the in vitro micronucleus assay.
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive and rapid method for detecting DNA strand breaks in individual cells[17][18]. It can be performed under alkaline conditions to detect both single- and double-strand breaks, or under neutral conditions to primarily detect double-strand breaks[2][15].
Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and soluble cellular components, leaving behind the DNA-containing nucleoid. The slides are then subjected to electrophoresis. Under an electric field, relaxed and broken DNA fragments migrate out of the nucleoid, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage[15][18].
Experimental Workflow: In Vitro Comet Assay
Caption: Workflow for the in vitro comet assay.
Comparative Genotoxicity of Azadispiro Derivatives: A Case Study
Direct comparative genotoxicity data for a wide range of azadispiro derivatives is currently limited in the public domain. However, a key study provides valuable insights into a specific set of these compounds.
A study investigated the genotoxic potential of five novel synthesized azadispiro derivatives using the Ames/Salmonella test system[11][19]. The Ames assay was performed using five different Salmonella tester strains to detect various types of mutations, including base substitutions and frameshifts[19]. The results indicated that at test doses up to 5 mM, none of the five azadispiro derivatives exhibited a genotoxic effect[19]. The study concluded that these specific derivatives were non-genotoxic and safe at the tested concentrations in this assay[11][19].
| Azadispiro Derivative | Genotoxicity Assay | Result (up to 5 mM) | Reference |
| Derivative 1 | Ames Test | Non-genotoxic | [11][19] |
| Derivative 2 | Ames Test | Non-genotoxic | [11][19] |
| Derivative 3 | Ames Test | Non-genotoxic | [11][19] |
| Derivative 4 | Ames Test | Non-genotoxic | [11][19] |
| Derivative 5 | Ames Test | Non-genotoxic | [11][19] |
Table 1: Summary of Genotoxicity Data for Five Azadispiro Derivatives
Structure-Activity Relationships (SAR) and Predictive Toxicology
While the available data on the tested azadispiro derivatives suggest a favorable genotoxicity profile in the Ames test, it is crucial to consider the broader context of structure-activity relationships (SAR) for nitrogen-containing heterocyclic compounds. The genotoxic potential of such compounds can be influenced by several factors, including:
-
Metabolic Activation: As seen with many classes of compounds, including pyrrolizidine alkaloids, metabolic activation can generate reactive electrophilic species that readily form DNA adducts, leading to mutations[6]. The inclusion of an S9 mix in in vitro assays is therefore critical.
-
Substituent Effects: The nature and position of substituents on the heterocyclic rings can significantly alter the electronic properties, lipophilicity, and steric hindrance of a molecule, thereby influencing its interaction with DNA and metabolic enzymes[20][21]. For instance, in some classes of compounds, certain substitutions can either enhance or abolish mutagenic activity[22].
-
Intercalation and Topoisomerase Inhibition: Some N-heterocyclic compounds can exert their effects by intercalating into DNA or inhibiting enzymes like topoisomerases, which can lead to DNA strand breaks[5][23].
Given the structural diversity of azadispiro scaffolds (e.g., spiro-piperidine, spiro-pyrrolidine, spiro-isoquinoline), a case-by-case evaluation is essential[13][24][25][26][27]. The absence of mutagenicity in one series of derivatives does not preclude genotoxic potential in others with different substitution patterns or heterocyclic core structures.
Conclusion and Future Directions
The current body of evidence, although limited to a single study using the Ames test, suggests that certain azadispiro derivatives may possess a favorable genotoxicity profile. However, for a comprehensive risk assessment, it is imperative that a broader range of azadispiro derivatives be evaluated using the full battery of standard genotoxicity assays, including the in vitro micronucleus and comet assays.
For drug development professionals, the path forward is clear:
-
Early and Comprehensive Screening: Implement the standard in vitro genotoxicity test battery early in the discovery phase for all promising azadispiro candidates.
-
Mechanistic Follow-up: Positive results in any of these assays should trigger further investigation to understand the mode of action (e.g., clastogenicity vs. aneugenicity).
-
In Vivo Confirmation: If in vitro genotoxicity is confirmed, appropriate in vivo follow-up studies are necessary to assess the relevance of these findings in a whole-animal system[28][29].
The unique three-dimensional nature of azadispiro compounds offers exciting possibilities for novel drug design. A thorough and mechanistically informed approach to genotoxicity assessment will be crucial in unlocking their full therapeutic potential while ensuring patient safety.
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Alaylar, B., et al. (2022). Investigation of radiation protective features of azadispiro derivatives and their genotoxic potential with Ames/Salmonella test system. Taylor & Francis Online. [Link]
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TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). [Link]
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Wang, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link]
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Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
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Burgum, M. J., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]
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Yar, M. S., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Mini-Reviews in Medicinal Chemistry. [Link]
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Barakat, A., et al. (2021). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane: A Guide to Safe and Compliant Laboratory Practices
This guide provides a comprehensive framework for the proper disposal of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, grounded in the established principles of chemical safety and hazardous waste management. By understanding the "why" behind each step, you can not only ensure compliance but also foster a culture of safety within your laboratory.
Part 1: Hazard Assessment Based on Structural Analogs
The structure of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane contains two key functional groups that dictate its potential hazards: a 1,4-dioxane moiety and a tertiary amine within a spirocyclic system.
-
1,4-Dioxane Moiety: The presence of the 1,4-dioxane ring is a significant safety consideration. 1,4-Dioxane itself is a flammable liquid and is known to form explosive peroxides upon exposure to air and light.[1][2] It is also classified as a likely human carcinogen, with the liver and kidneys being primary target organs for toxicity.[3][4][5] Therefore, it is imperative to treat 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane as a potential peroxide-former and a substance with potential carcinogenic and organ-toxic effects.
-
Azaspiro (Nitrogen-Containing) Moiety: The integrated tertiary amine can influence the compound's basicity and reactivity. While many nitrogen-containing heterocyclic compounds are stable, they can present unique hazards and require specific handling considerations.
Given these structural features, the waste generated from work with this compound must be managed as hazardous chemical waste .
Part 2: Essential Safety and Handling Protocols
Prior to beginning any work that will generate waste, it is crucial to establish a safe handling environment.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer data for compatibility.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.
Peroxide Formation Management
Due to the 1,4-dioxane moiety, this compound should be treated as a potential peroxide-former.[1]
-
Dating Containers: All containers of the neat compound should be dated upon receipt and upon opening.
-
Testing for Peroxides: If the compound has been opened and stored for an extended period (e.g., more than 6-12 months), it should be tested for the presence of peroxides before use or disposal.[1] Do not attempt to move or open a container if peroxide formation is suspected (e.g., crystal formation around the cap).[7][9]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane waste is a critical step in the laboratory workflow. The guiding principle is the strict segregation and clear identification of this waste stream.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the cornerstones of safe chemical waste disposal.[6]
-
Rationale: Preventing the mixing of incompatible waste streams is crucial to avoid dangerous chemical reactions, such as the generation of toxic gases, heat, or pressure.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for all waste containing 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
-
This includes neat (unused) compound, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel, filter paper), and solvent rinses.
-
Crucially, do not mix this waste with other waste streams , especially strong acids, strong bases, or oxidizing agents.[6]
-
Step 2: Containerization and Labeling
The waste container itself is a critical piece of safety equipment.
-
Rationale: A proper container prevents leaks and spills, and clear labeling ensures that everyone in the laboratory, as well as the waste disposal personnel, understands the contents and associated hazards.
-
Procedure:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] For liquid waste, do not fill the container beyond 75% capacity to allow for vapor expansion.[1]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory prior to collection.
-
Rationale: The SAA provides a designated, secure location that minimizes the risk of spills and unauthorized access, ensuring the waste is managed correctly until it can be removed from the laboratory.
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[6]
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources, sparks, or open flames.[1]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in the event of a leak from the primary container.[1]
-
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Rationale: Hazardous waste disposal is a regulated activity that requires specialized expertise and equipment to ensure it is handled, transported, and ultimately disposed of in an environmentally sound and legally compliant manner.
-
Procedure:
Part 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to ensure personnel safety.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[7][8]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.[1]
-
Alert others and activate the nearest fire alarm if the substance is flammable and there is an ignition risk.
-
Contact your institution's emergency response team or EH&S department immediately.
-
Part 5: Data Summary and Disposal Workflow
Table 1: Inferred Hazard Profile and Management Summary
| Parameter | Inferred Hazard / Property | Rationale / Analog Compound | Disposal & Handling Guideline |
| Physical State | Likely a solid or high-boiling liquid | General properties of similar complex organic molecules | Handle in a fume hood to avoid dust/vapor inhalation.[7] |
| Flammability | Assumed to be a flammable material | Based on the 1,4-dioxane moiety.[2] | Store away from ignition sources. Collect in a "Flammable" hazardous waste stream.[1] |
| Toxicity | Potential carcinogen; potential liver & kidney toxicant | Based on the known toxicology of 1,4-dioxane.[3][5] | Minimize exposure through engineering controls and PPE. All waste must be treated as hazardous. |
| Reactivity | Potential Peroxide-Former | Based on the 1,4-dioxane ether linkage.[1] | Date containers upon receipt and opening. Test for peroxides if stored long-term. Dispose of promptly. |
| Disposal Route | Regulated Hazardous Waste | Combination of flammability, potential toxicity, and reactivity. | Must be disposed of via a licensed hazardous waste management company.[6][10] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
References
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Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals. Benchchem. 6
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1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid | CAS 1030253-98-5. Santa Cruz Biotechnology. 11
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Tetradecane - SAFETY DATA SHEET. (May 01 2012). 8
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SAFETY DATA SHEET - Fisher Scientific. (May 05 2009). 7
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SAFETY DATA SHEET - Sigma-Aldrich. (September 13 2025).
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Safety data sheet - CPAChem. 12
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1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one | C11H17NO3 - PubChem. PubChem. 13
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1,4-Dioxane - SAFETY DATA SHEET. (July 22 2025). 14
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1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2. Chemspace. 15
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. 10
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1,4-Dioxane was shown to be carcinogenic. BAuA. 4
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1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one. Sigma-Aldrich.
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How to Store and Dispose of Extremely Hazardous Chemical Waste. (March 03 2024). 16
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1,4-Dioxane - Wikipedia. Wikipedia. 2
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1,4-Dioxane - Standard Operating Procedure. (January 28 2013).
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Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. 18
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1,4-Dioxane | ToxFAQs™ | ATSDR. CDC. 5
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Navigating the Unknown: A Guide to Personal Protective Equipment for Novel Spirocyclic Compounds
A Senior Application Scientist's Protocol for 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane and Other Uncharacterized Molecules
In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities is a daily occurrence. While these new compounds, such as the theoretical 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, hold immense potential, they also present a significant challenge: a lack of established safety and handling protocols. When a Safety Data Sheet (SDS) is not available, a proactive and conservative approach to personal protective equipment (PPE) is not just recommended—it is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions about PPE when working with uncharacterized chemical compounds.
The core principle when handling a substance with unknown toxicological properties is to assume it is hazardous. This "precautionary principle" guides the selection of PPE to protect against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).
The Foundation of Safety: A Multi-Layered PPE Approach
For a novel compound like 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a baseline of robust PPE is the starting point. This baseline is designed to provide comprehensive protection in a standard laboratory setting.
Dermal Protection: Beyond the Basics
The skin is a primary route of exposure for many chemicals. Therefore, comprehensive dermal protection is critical.
-
Gloves: The choice of glove material is paramount. Nitrile gloves are a common starting point in many laboratories due to their resistance to a range of chemicals. However, for a novel compound, a single layer may not be sufficient.
-
Double Gloving: Wearing two pairs of nitrile gloves provides an added layer of protection against potential tears and rapid permeation. The outer glove can be removed if contamination is suspected, preserving the integrity of the inner glove and minimizing the risk of skin contact.
-
Glove Compatibility: For any new chemical class, it is prudent to consult glove manufacturer compatibility charts for similar functional groups or solvent systems being used. If no data is available, consider more robust options like neoprene or butyl rubber gloves, especially when handling concentrated solutions or performing vigorous operations.
-
-
Laboratory Coat: A flame-resistant (FR) lab coat that is fully buttoned with tight-fitting cuffs is the minimum requirement. For operations with a higher risk of splashes, a chemically-resistant apron worn over the lab coat is recommended.
Ocular Protection: A Non-Negotiable
The eyes are particularly vulnerable to chemical splashes and vapors.
-
Safety Glasses vs. Goggles: Standard safety glasses with side shields offer baseline protection. However, when handling any amount of a novel liquid compound, chemical splash goggles that form a seal around the eyes are the more appropriate choice.
-
Face Shield: For procedures with a significant splash or spatter potential, such as reactions under pressure or quenching reactive mixtures, a face shield should be worn in conjunction with safety goggles. The face shield provides an additional barrier for the entire face.
Respiratory Protection: An Assessment-Driven Decision
The need for respiratory protection depends on the physical properties of the compound and the procedure being performed.
-
Fume Hood: All work with novel compounds, especially those that are volatile or have the potential to form dusts, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Respirators: If there is a risk of aerosolization or if the compound is a fine powder that could become airborne, a respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator. For most applications involving small research quantities, an N95 respirator may be sufficient for powders. For more volatile substances or where there is a higher risk of exposure, a half-mask or full-face respirator with organic vapor cartridges may be required.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of a novel compound extends beyond the bench. A comprehensive plan for its entire lifecycle, from receipt to disposal, is essential.
Experimental Workflow and PPE Selection
The selection of PPE should be dynamic and adapt to the specific procedure being performed.
| Procedure | Potential Hazards | Recommended PPE |
| Weighing a solid | Inhalation of fine powder | Double nitrile gloves, lab coat, safety goggles, N95 respirator (if not in a powder containment hood) |
| Dissolving in a solvent | Splash, inhalation of vapors | Double nitrile gloves, lab coat, chemical splash goggles, work in a fume hood |
| Running a reaction | Splash, potential for exotherm/pressure | Double nitrile gloves, lab coat, chemical splash goggles, face shield (for larger volumes or reactive chemistry) |
| Work-up and extraction | Splash, inhalation of vapors | Double nitrile gloves, lab coat, chemical splash goggles, work in a fume hood |
| Purification (e.g., chromatography) | Splash, potential for leaks under pressure | Double nitrile gloves, lab coat, chemical splash goggles |
Disposal of Novel Compounds
Waste generated from work with uncharacterized compounds must be treated as hazardous waste.
-
Segregation: All waste streams (solid, liquid, sharps) contaminated with the novel compound should be segregated from other laboratory waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name (e.g., "1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane"), the words "Hazardous Waste," and a list of all components in the container.
-
Containment: Use appropriate, sealed, and chemically-resistant containers for waste.
-
Consultation: Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and federal regulations for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting appropriate PPE when handling a novel chemical compound.
Caption: PPE selection workflow for novel chemical compounds.
Conclusion: A Culture of Safety
In the absence of specific toxicological data for a novel compound like 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, a conservative and well-documented safety protocol is not just a matter of compliance but a cornerstone of responsible research. By treating all uncharacterized substances as potentially hazardous and implementing a multi-layered PPE and handling strategy, researchers can protect themselves and their colleagues while continuing the important work of scientific discovery. Always consult with your institution's EHS department to develop and review safety protocols for new materials.
References
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
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OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
